molecular formula C8H7ClO B1591033 2-Chloro-3-methylbenzaldehyde CAS No. 61563-28-8

2-Chloro-3-methylbenzaldehyde

Cat. No.: B1591033
CAS No.: 61563-28-8
M. Wt: 154.59 g/mol
InChI Key: LGOLMLQWRYFRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOLMLQWRYFRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560942
Record name 2-Chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-28-8
Record name 2-Chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3-methylbenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-methylbenzaldehyde: Synthesis, Characterization, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No. 61563-28-8), a key aromatic aldehyde intermediate in the fine chemical and pharmaceutical industries. We will delve into its core physicochemical properties, detail a validated synthetic pathway with mechanistic insights, and outline standard analytical protocols for structural verification. Furthermore, this guide explores its strategic applications as a precursor in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling guidelines are also provided to ensure its responsible use in a research and development setting.

Core Identification and Significance

This compound is a disubstituted aromatic aldehyde. The specific arrangement of the chloro, methyl, and formyl groups on the benzene ring makes it a valuable and versatile building block in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon and the influence of the substituents on the aromatic ring's electron density.

  • CAS Number: 61563-28-8[1][2][3]

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₈H₇ClO[1][2]

  • Synonyms: 2-Cloro-3-methylbenzaldehyde[1]

Its utility stems from the aldehyde functional group, which readily participates in a variety of chemical transformations such as oxidations, reductions, and condensation reactions, allowing for the construction of more complex molecular architectures.[4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Weight 154.59 g/mol [1][2][3]
Density 1.2 ± 0.1 g/cm³[3]
Boiling Point 228.4 ± 20.0 °C at 760 mmHg[3]
Flash Point 103.3 ± 12.9 °C[3]
Solubility Very slightly soluble (0.17 g/L at 25 °C)[1]
Physical Form Solid, Semi-Solid, or Liquid
LogP 2.79[3]

Synthesis and Mechanistic Rationale

A common and efficient pathway for the synthesis of this compound involves a two-step process starting from 2-Chloro-3-methylbenzoic acid. This method is favored for its control and selectivity.[6]

Step 1: Reduction of Carboxylic Acid to Primary Alcohol The initial step is the selective reduction of the carboxylic acid to the corresponding benzyl alcohol. Diborane (B₂H₆) in tetrahydrofuran (THF) is an excellent choice for this transformation.

  • Causality: Diborane is a highly selective reducing agent for carboxylic acids, effectively converting them to primary alcohols without typically affecting other functional groups on the aromatic ring, such as the chloro group. Its preference over other hydrides like NaBH₄ (which is generally unreactive with carboxylic acids) makes it ideal for this specific conversion.

Step 2: Oxidation of Primary Alcohol to Aldehyde The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to the target aldehyde.

  • Causality: Activated manganese dioxide (MnO₂) is employed as a mild oxidizing agent.[4] This choice is critical to prevent over-oxidation of the primary alcohol to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. MnO₂ allows for the selective and high-yield conversion to the desired benzaldehyde.[4]

Experimental Workflow: Synthesis Protocol

Caption: Synthetic pathway for this compound.

Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides unique information that, when combined, validates the identity and purity of the final compound.

TechniqueExpected Observations & Rationale
¹H NMR Aldehydic Proton (CHO): A singlet peak around 9.5-10.5 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.[7] Aromatic Protons: Multiple peaks between 7.0-8.0 ppm, with splitting patterns determined by the substitution on the ring. Methyl Protons (CH₃): A singlet peak around 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.[7]
¹³C NMR Carbonyl Carbon (C=O): A peak in the highly deshielded region of 190-200 ppm. Aromatic Carbons: Multiple peaks between 120-150 ppm. The carbon attached to the chlorine will show a characteristic shift. Methyl Carbon: A peak in the upfield region, typically around 20 ppm.
FT-IR C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.[7] C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[7] Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spec. Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (154.6 g/mol ). An isotopic pattern (M+2) at approximately a 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation: A characteristic loss of the formyl radical (CHO, 29 Da) or a hydrogen atom (1 Da) is expected.

Applications in Drug Development & Research

Substituted benzaldehydes are indispensable intermediates in the synthesis of high-value products, including pharmaceuticals and agrochemicals.[4][8] this compound is no exception, serving as a versatile precursor for more complex molecules.

  • Synthesis of Heterocycles: The aldehyde group is a key functional handle for building heterocyclic ring systems, which are fundamental scaffolds in medicinal chemistry.[4] For example, it can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, which can then be cyclized to produce structures like quinolines or quinazolinones.[9][10] The quinazolinone core, in particular, is a privileged structure in drug discovery known for a wide range of pharmacological activities.[10]

  • Building Block for APIs: The compound's structure is incorporated into various patented chemical entities, highlighting its role in the discovery and development of novel molecules.[2][11] Electron-deficient aromatic aldehydes, such as those with a chloro substituent, are often effective reactants in complex multi-component reactions used in modern drug discovery.[12]

Applications cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds & Intermediates start This compound condensation Condensation (e.g., with 2-aminobenzamide) start->condensation oxidation Oxidation (e.g., with KMnO₄) start->oxidation reduction Reduction (e.g., with NaBH₄) start->reduction heterocycle Bioactive Heterocycles (e.g., Quinazolinones) condensation->heterocycle acid 2-Chloro-3-methylbenzoic Acid oxidation->acid alcohol 2-Chloro-3-methylbenzyl Alcohol reduction->alcohol

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following protocols are derived from its Globally Harmonized System (GHS) classification.

GHS Hazard Classification: [2]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

ProtocolGuidelineRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.To prevent skin and eye contact, which can cause irritation and burns.[2][13]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[14][15]To prevent respiratory tract irritation.[2]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Consider storage under an inert atmosphere (e.g., nitrogen).[13]To prevent degradation from moisture and air and to maintain purity.
Spill & Exposure Skin Contact: Immediately wash with plenty of soap and water and remove contaminated clothing.[11][13] Eye Contact: Rinse cautiously with water for several minutes.[13] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13][14]To mitigate the harmful effects as outlined by the H-statements.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.To ensure environmental safety and regulatory compliance.

Conclusion

This compound, identified by CAS number 61563-28-8 , is a chemical intermediate of significant value. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable component in multi-step organic synthesis. Its primary utility lies in its role as a precursor for a wide range of complex molecules, particularly heterocyclic systems relevant to the pharmaceutical and agrochemical industries. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory and beyond.

References

physical and chemical properties of 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-methylbenzaldehyde for Scientific Professionals

Introduction

This compound, identified by the CAS Number 61563-28-8 , is a disubstituted aromatic aldehyde.[1][2] As a member of the benzaldehyde family, it possesses a formyl group (-CHO) attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group. This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in various fields of organic synthesis. Its utility is particularly noted in the development of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular architecture is paramount. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry, dictating solubility, reactivity, and handling requirements. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₇ClO[1][2]
Molecular Weight 154.59 g/mol [1]
CAS Number 61563-28-8[1][2][3][4]
Physical Form Solid, Semi-Solid, or Liquid
Solubility Very slightly soluble (0.17 g/L at 25 °C)[2]
Topological Polar Surface Area 17.1 Ų[1]
XLogP3-AA 2.4[1]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Canonical SMILES: CC1=C(C(=CC=C1)C=O)Cl[1]

InChI Key: LGOLMLQWRYFRHP-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

Synthetic Pathway

A common and reliable method for the synthesis of this compound involves a two-step process starting from 2-Chloro-3-methylbenzoic acid. This pathway leverages standard, well-understood organic transformations.

  • Reduction of the Carboxylic Acid: The initial step is the reduction of 2-Chloro-3-methylbenzoic acid to the corresponding benzyl alcohol. This is effectively achieved using a reducing agent like diborane in an appropriate solvent such as tetrahydrofuran (THF).[5]

  • Oxidation of the Alcohol: The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to the target aldehyde.[5] A selective oxidizing agent, such as activated manganese dioxide (MnO₂) in a solvent like methylene chloride, is employed to prevent over-oxidation to the carboxylic acid.[5][6]

The workflow for this synthesis is illustrated below.

Synthesis_Workflow start 2-Chloro-3-methylbenzoic Acid intermediate 2-Chloro-3-methylbenzyl Alcohol start->intermediate  Reduction  (Diborane/THF) end This compound intermediate->end  Oxidation  (MnO₂/CH₂Cl₂)

Caption: Synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the aldehyde functional group, with the chloro and methyl substituents influencing the reactivity of the aromatic ring.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-Chloro-3-methylbenzoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[6][7]

  • Reduction: The aldehyde can be reduced to 2-chloro-3-methylbenzyl alcohol via agents such as sodium borohydride or lithium aluminum hydride.[7][8]

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. This makes it a key substrate for forming C-C and C-N bonds through reactions like Wittig olefination, aldol condensations, and the formation of imines (Schiff bases) with primary amines.[9] These reactions are fundamental to its role as a building block in synthesizing more complex molecular scaffolds.

  • Aromatic Substitution: The formyl and chloro groups are electron-withdrawing and deactivating, while the methyl group is weakly activating. The interplay of these groups directs incoming electrophiles in electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

Substituted benzaldehydes are critical synthons in medicinal chemistry. While specific applications of this compound are often proprietary or part of broader patent literature, its structure is analogous to intermediates used in the synthesis of bioactive heterocycles.[1][10] For instance, substituted benzaldehydes are key precursors for quinazolinone scaffolds, which are known to exhibit a wide range of biological activities, including sedative-hypnotic and anticonvulsant effects.[11] The reaction of a substituted benzaldehyde with a 2-aminobenzamide derivative is a common strategy for building the quinazolinone ring system.[11] The unique substitution pattern of this compound allows for the introduction of specific steric and electronic features into a target molecule, enabling fine-tuning of its pharmacological properties.

Analytical Characterization (Spectral Data)

Accurate characterization is crucial for confirming the identity and purity of synthetic intermediates. The expected spectral data for this compound are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (-CHO) at approximately 9.5-10.5 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region, with splitting patterns dictated by their positions relative to the substituents. A singlet corresponding to the three methyl (-CH₃) protons would be expected in the upfield region, typically around 2.2-2.6 ppm.

  • ¹³C NMR: The carbon NMR would feature a characteristic signal for the carbonyl carbon of the aldehyde at around 190-200 ppm.[12] Aromatic carbons would resonate between 120-150 ppm, and the methyl carbon would appear upfield, around 15-25 ppm.[12]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, about one-third the intensity of the M⁺ peak, is expected, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1700 cm⁻¹ due to the C=O stretching of the aldehyde group. C-H stretching vibrations for the aromatic ring and the aldehyde proton will also be present.

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1]

Recommended Protocols

The following workflow outlines the essential safety measures for handling this compound in a laboratory setting.

Safety_Workflow cluster_prep Preparation & Handling cluster_storage Storage cluster_spill Spill & Exposure p1 Wear PPE: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves p2 Work in a well-ventilated area or chemical fume hood p1->p2 s1 Keep container tightly closed s2 Store in a cool, dry place (e.g., Inert atmosphere, 2-8°C) s1->s2 s3 Store away from strong oxidizing agents and bases s2->s3 e1 Eye Contact: Immediately flush with water for at least 15 minutes e4 Seek immediate medical attention for any exposure e1->e4 e2 Skin Contact: Wash immediately with plenty of water and soap e2->e4 e3 Inhalation: Move to fresh air e3->e4

Caption: Recommended safety and handling workflow.

  • Engineering Controls: Handle the product exclusively in a closed system or provide appropriate exhaust ventilation, such as a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, a lab coat, and splash goggles.[14] If ventilation is inadequate, a certified vapor respirator should be used.[14]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong bases.[13] For long-term stability, storage under an inert atmosphere (like nitrogen) at refrigerated temperatures (2-8°C) is recommended.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[14]

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and water. If irritation persists, seek medical attention.[14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a versatile chemical intermediate with a well-defined physicochemical profile. Its utility in organic synthesis, particularly as a precursor for complex molecular architectures relevant to the pharmaceutical industry, is significant. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

An In-Depth Technical Guide to 2-Chloro-3-methylbenzaldehyde: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a benzaldehyde core with chloro and methyl substituents at the 2 and 3 positions respectively, imparts a unique reactivity profile that is of significant interest in the fields of medicinal chemistry and agrochemical research. The presence of the aldehyde functional group, along with the specific substitution pattern on the aromatic ring, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.

Core Structure and Identification

This compound consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom, and a methyl group. The IUPAC name for this compound is this compound.[1] It is uniquely identified by its CAS number, 61563-28-8.[1]

The molecular structure can be visualized as follows:

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
Boiling Point 228.4 ± 20.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 103.3 ± 12.9 °C[2]
Solubility Very slightly soluble in water (0.17 g/L at 25 °C)[3]
LogP 2.79[2]
Spectroscopic Data

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. While experimental data can vary slightly based on the solvent and instrument used, the following are the predicted and expected spectral characteristics:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.5-10.5 ppm), a singlet for the methyl protons (around 2.3-2.6 ppm), and a multiplet or distinct signals for the three aromatic protons in the region of 7.0-8.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde (around 190-195 ppm), signals for the aromatic carbons (typically in the 120-140 ppm range), and a signal for the methyl carbon (around 15-20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, and C-Cl stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-chloro-3-methylbenzoic acid.[4] This process includes the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by the oxidation of the alcohol to the desired aldehyde.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-Chloro-3-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of prevalent synthetic strategies. The guide delves into the mechanistic underpinnings, procedural details, and comparative analysis of the primary synthetic pathways, including multi-step oxidation and direct formylation techniques. Emphasis is placed on the causality behind experimental choices, ensuring a thorough understanding of each protocol's scientific integrity.

Introduction: The Significance of this compound

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile building blocks in a myriad of synthetic applications. Among these, this compound (CAS No: 61563-28-8, Molecular Formula: C₈H₇ClO) is of particular interest due to its utility in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring a chloro, a methyl, and a formyl group on the benzene ring, provides multiple reaction sites for further chemical transformations.

This guide will explore the primary methodologies for the synthesis of this valuable intermediate, providing both theoretical understanding and practical, field-proven insights.

Physicochemical and Safety Data

A foundational understanding of the target compound's properties and hazards is paramount for safe and effective laboratory practice.

PropertyValueReference
CAS Number 61563-28-8[1]
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [2]
Appearance Solid, semi-solid, or liquid[3]
Boiling Point 228.4 ± 20.0 °C at 760 mmHg[4]
Flash Point 103.3 ± 12.9 °C[4]
Density 1.2 ± 0.1 g/cm³[4]

Safety Information: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Multi-step Synthesis via Oxidation: This is a classical and often reliable approach that involves the synthesis of a substituted benzyl alcohol followed by its selective oxidation to the corresponding aldehyde.

  • Direct Formylation: This strategy aims to introduce the aldehyde functionality directly onto the aromatic ring of a suitable precursor, such as 2-chloro-3-methyltoluene.

The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. A comparative analysis of these routes is presented in the table below.

Synthetic RouteStarting MaterialKey StepsAdvantagesDisadvantages
Oxidation Pathway 2-Chloro-3-methylbenzoic acidReduction to alcohol, then oxidationHigh yields and purity often achievable, well-established reactions.Longer synthetic route, may require use of hazardous oxidizing agents.
Direct Formylation 2-Chloro-3-methyltolueneGattermann-Koch or Vilsmeier-Haack ReactionShorter synthetic route.Can have issues with regioselectivity, may require harsh conditions or specialized equipment.

The Oxidation Pathway: A Step-by-Step Approach

This two-step pathway is a robust method for the synthesis of this compound, starting from the corresponding benzoic acid.

Diagram of the Oxidation Pathway

Oxidation_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation 2-Chloro-3-methylbenzoic_acid 2-Chloro-3-methylbenzoic acid 2-Chloro-3-methylbenzyl_alcohol 2-Chloro-3-methylbenzyl alcohol 2-Chloro-3-methylbenzoic_acid->2-Chloro-3-methylbenzyl_alcohol Diborane / THF 2-Chloro-3-methylbenzyl_alcohol_2 2-Chloro-3-methylbenzyl alcohol This compound This compound 2-Chloro-3-methylbenzyl_alcohol_2->this compound PCC or MnO₂ Sandmeyer_Reaction 2-Amino-3-methyltoluene 2-Amino-3-methyltoluene Diazonium_Salt Diazonium Salt Intermediate 2-Amino-3-methyltoluene->Diazonium_Salt NaNO₂, HCl 0-5 °C 2-Chloro-3-methyltoluene 2-Chloro-3-methyltoluene Diazonium_Salt->2-Chloro-3-methyltoluene CuCl

References

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for 2-Chloro-3-methylbenzaldehyde (CAS No: 61563-28-8). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative chemical safety sources to ensure accuracy and promote a culture of safety in advanced research environments.

Core Hazard Identification and Toxicological Profile

This compound is a substituted aromatic aldehyde.[1] Its specific functional groups—an aldehyde, a chlorinated benzene ring, and a methyl group—contribute to its chemical reactivity and its toxicological profile. The primary hazards associated with this compound are related to its irritant properties and acute toxicity upon ingestion.[1]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows, indicating it poses multiple health risks that require stringent control measures.[1]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
(Source: Aggregated GHS information provided to the ECHA C&L Inventory)[1]

The signal word associated with these classifications is "Warning" .[1] The causality behind this classification stems from the compound's ability to react with biological macromolecules. The aldehyde group can react with nucleophilic groups in proteins and nucleic acids, while its irritant nature is typical for many chlorinated aromatic compounds.

Toxicological Summary
  • Acute Oral Toxicity (H302): Ingestion of this compound can lead to harmful effects. The mechanism likely involves irritation of the gastrointestinal tract and potential systemic absorption.[1]

  • Skin Irritation (H315): Direct contact with the skin can cause localized redness, inflammation, and discomfort.[1] Prolonged or repeated exposure should be avoided to prevent the development of more severe dermatitis.

  • Eye Irritation (H319): This is a significant risk. The compound can cause serious, potentially painful, irritation upon contact with eye tissue.[1] The use of appropriate eye protection is therefore non-negotiable.

  • Respiratory Irritation (H335): Inhalation of vapors, mists, or dusts of this compound can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][2]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure. The following workflow illustrates the hierarchy of controls that should be implemented when working with this compound.

G cluster_0 Risk Mitigation Workflow Hazards Hazard Identification (H302, H315, H319, H335) EngControls Engineering Controls - Fume Hood - Local Exhaust Ventilation Hazards->EngControls Primary Control AdminControls Administrative Controls - SOPs - Restricted Access - Training EngControls->AdminControls Reinforce PPE Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat AdminControls->PPE Final Barrier Handling Safe Handling Protocol PPE->Handling

Caption: Hierarchy of controls for handling this compound.

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-ventilated area.[2]

  • Fume Hood: All weighing, transferring, and reaction setup operations should be performed inside a certified chemical fume hood to control the inhalation hazard (H335).[2][3]

  • Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the compound's hazards.[6]

  • Eye and Face Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[5][7] A face shield may be required for splash-prone operations.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[8] Contaminated clothing should be removed immediately and laundered before reuse.[3]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors.[4][5]

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling
  • Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.[9]

  • Grounding: For operations involving large quantities or potential for static discharge, take measures to prevent the buildup of electrostatic charge.[7]

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[4] Avoid breathing dust, vapor, or mist.[3][4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][5]

  • Keep the container tightly closed to prevent the release of vapors and protect from moisture.[3][4]

  • Store in a locked cabinet or area with restricted access.[3][6]

Disposal Considerations
  • Dispose of waste material and empty containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

  • Do not allow the product to enter drains or waterways.[2]

Emergency Procedures

A clear and rehearsed emergency plan is critical. The following diagram outlines the decision-making process for first aid based on the route of exposure.

G cluster_1 First Aid Decision Tree Exposure Exposure Occurs Inhalation Inhalation (H335) Exposure->Inhalation Route Skin Skin Contact (H315) Exposure->Skin Route Eye Eye Contact (H319) Exposure->Eye Route Ingestion Ingestion (H302) Exposure->Ingestion Route Action_Inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical aid. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing. 2. Flush skin with plenty of water for 15 min. 3. Seek medical aid if irritation persists. Skin->Action_Skin Action_Eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present. 3. Seek immediate medical aid. Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Call a POISON CENTER or doctor. Ingestion->Action_Ingest

Caption: First aid response workflow for this compound.

First Aid Measures
  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4][10] If skin irritation occurs or persists, get medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[5] Call a poison control center or seek medical attention immediately.[1][5]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[2] Vapors may be heavier than air and can spread along floors.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 2.2.[2] Avoid breathing vapors and prevent contact with skin and eyes.[6]

  • Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][11] Do not let the chemical enter the drainage system.[2]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
CAS Number 61563-28-8[1][12]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Solubility Data not available

References

solubility of 2-Chloro-3-methylbenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] A critical parameter governing its utility in these synthetic applications is its solubility in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the molecule, the principles guiding its dissolution in organic media, a detailed experimental protocol for solubility determination, and a discussion on predictive models. This document is intended to be a practical resource for scientists and researchers engaged in process development, formulation, and chemical synthesis involving this compound.

Introduction: The Significance of Solubility in Synthetic Chemistry

The efficiency of a chemical reaction, the ease of product purification, and the feasibility of formulation are all profoundly influenced by the solubility of the reagents and products in the chosen solvent system. For a versatile building block like this compound, understanding its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies (such as crystallization), and ensuring homogeneity in reaction mixtures. In the context of drug development, solubility is a key determinant of bioavailability and dictates the choice of formulation excipients.[2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior. The molecule's structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and an aldehyde functional group, dictates its polarity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₈H₇ClO[5][6][7]
Molecular Weight 154.59 g/mol [5][6]
Boiling Point 228.4 ± 20.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
LogP (Octanol-Water Partition Coefficient) 2.79[5]
Water Solubility Very slightly soluble (0.17 g/L at 25 °C)[7]

The LogP value of 2.79 indicates a lipophilic character, suggesting that this compound will exhibit greater solubility in nonpolar organic solvents compared to polar solvents like water.[5] The very low reported water solubility confirms this prediction.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible.

  • Polarity: this compound possesses a moderate polarity arising from the electronegative chlorine atom and the carbonyl group of the aldehyde. The benzene ring and the methyl group contribute to its nonpolar character. Therefore, it is expected to be soluble in a range of solvents from moderately polar to nonpolar.

  • Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces (due to the aromatic ring and alkyl group) and dipole-dipole interactions (from the chloro and aldehyde groups). It lacks the ability to act as a hydrogen bond donor but can act as a hydrogen bond acceptor at the carbonyl oxygen.[9]

Based on these principles, one can anticipate the following solubility trends:

  • High Solubility: In solvents that can engage in dipole-dipole interactions and have a similar polarity, such as chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran). Ketones like acetone and esters like ethyl acetate are also likely to be good solvents.[8][10]

  • Moderate Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol). While these solvents can act as hydrogen bond donors, the overall lipophilic nature of this compound may limit its miscibility.[11]

  • Low Solubility: In highly polar solvents like water and in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane), where the mismatch in intermolecular forces is significant.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Experimental Workflow Diagram

G cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC/GC sample4->sample5 calc Calculate concentration (mg/mL or mol/L) from calibration curve sample5->calc

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.[12]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any suspended microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC or GC.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Predictive Models for Solubility

For high-throughput screening or in the absence of experimental data, computational models can provide estimations of solubility.[2][3] These models often utilize thermodynamic principles and machine learning algorithms.[4][13]

  • Thermodynamic Models: Approaches like the UNIFAC and NRTL models use group contribution methods or activity coefficients to predict solubility based on the molecular structures of the solute and solvent.[14]

  • Machine Learning Models: With the increasing availability of large datasets of experimental solubility values, machine learning models can be trained to predict the solubility of new compounds with reasonable accuracy.[2][3][4][13]

While these models are powerful tools, their predictions should ideally be validated experimentally, especially for critical applications in process development and formulation.

Safety Considerations

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[15] All experimental work should be conducted in a well-ventilated fume hood.[15] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

References

A Comprehensive Guide to the Stability and Storage of 2-Chloro-3-methylbenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, a profound understanding of the chemical stability and optimal storage conditions of key intermediates is paramount. This guide provides an in-depth technical overview of 2-Chloro-3-methylbenzaldehyde, a crucial building block in the synthesis of a variety of compounds. We will delve into its chemical properties, inherent instabilities, and the critical factors that govern its shelf-life, offering field-proven insights to ensure the integrity of your research and development endeavors.

Foundational Chemical and Physical Properties

A thorough grasp of the fundamental physicochemical properties of this compound is the first line of defense against degradation. These parameters dictate its reactivity and susceptibility to environmental factors.

PropertyValueSource
Molecular Formula C₈H₇ClO--INVALID-LINK--[1]
Molecular Weight 154.59 g/mol --INVALID-LINK--[1]
CAS Number 61563-28-8--INVALID-LINK--[1]
Appearance Solid, Semi-Solid, or Liquid--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--[1]

The presence of an aldehyde functional group, a chlorine atom, and a methyl group on the benzene ring endows this compound with a unique reactivity profile that must be carefully managed.

Key Degradation Pathways: A Mechanistic Perspective

The stability of this compound is primarily challenged by three key degradation pathways: oxidation, photodegradation, and thermal decomposition. Understanding the mechanisms behind these processes is crucial for developing effective storage and handling strategies.

Oxidative Degradation

The aldehyde functional group is inherently susceptible to oxidation, representing the most significant stability concern for this compound.

Mechanism: The primary oxidative degradation pathway involves the conversion of the aldehyde to the corresponding carboxylic acid, 2-chloro-3-methylbenzoic acid. This process is often initiated by atmospheric oxygen and can be accelerated by the presence of light, heat, and trace metal impurities. The oxidation of substituted benzaldehydes is a well-documented phenomenon, with the reaction proceeding via a radical mechanism.[2][3]

Oxidative Degradation cluster_main Oxidative Degradation Pathway 2_Chloro_3_methylbenzaldehyde This compound Peroxy_Acid_Intermediate Peroxy Acid Intermediate 2_Chloro_3_methylbenzaldehyde->Peroxy_Acid_Intermediate [O] (Air, Light, Heat) 2_Chloro_3_methylbenzoic_acid 2-Chloro-3-methylbenzoic Acid Peroxy_Acid_Intermediate->2_Chloro_3_methylbenzoic_acid

Caption: Oxidative degradation of this compound to its carboxylic acid.

The electron-withdrawing nature of the chlorine atom can influence the rate of oxidation.[4] The presence of both chloro and methyl groups on the ring will modulate the electron density of the aromatic system, thereby affecting the reactivity of the aldehyde group.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of this compound.

Mechanism: Aromatic aldehydes can undergo photolysis, leading to the homolytic cleavage of the C-Cl and C-CHO bonds. This can result in the formation of chloride ions, formaldehyde, and various organic acids, leading to a decrease in pH of the sample matrix.[5] The excited state of benzaldehyde can also initiate radical chain reactions.[6]

Photodegradation Pathway cluster_photodegradation Primary Photodegradation Steps Start This compound Excited Excited State Start->Excited hν (UV light) Cleavage Bond Cleavage (C-Cl, C-CHO) Excited->Cleavage Products Degradation Products (Chloride ions, Organic acids) Cleavage->Products

Caption: Simplified photodegradation pathway of this compound.

Thermal Decomposition

Elevated temperatures can promote the decomposition of this compound, particularly in the presence of catalysts or impurities.

Recommended Storage and Handling Protocols

Based on the inherent instabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of oxidative and thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber glass vial or opaque containerProtects from light-induced degradation.
Container Tightly sealedPrevents ingress of moisture and oxygen.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agentsAvoids potentially hazardous reactions.

Experimental Workflow for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and re-test period of this compound under defined storage conditions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[8]

Step-by-Step HPLC Method for Stability Indicating Assay

This protocol outlines a general, reverse-phase HPLC method suitable for separating this compound from its primary degradation product, 2-chloro-3-methylbenzoic acid. Method optimization and validation are critical for specific applications.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Degradant Stock Solution: Prepare a stock solution of 2-chloro-3-methylbenzoic acid in the same manner.

    • Working Standard Solution: Dilute the stock solutions to a suitable working concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the test sample of this compound at the same concentration as the working standard.

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, subject the sample solution to forced degradation under the following conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 105°C for 48 hours (solid state).

      • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where both the parent compound and the primary degradant have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Analyze the chromatograms from the unstressed and stressed samples.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

    • Quantify the amount of this compound and its degradation products using the peak areas from the chromatograms.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Prep_Standards Prepare Standards & Samples Forced_Degradation Perform Forced Degradation Prep_Standards->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Analytes Peak_Integration->Quantification Report Generate Stability Report Quantification->Report

Caption: A typical workflow for HPLC-based stability testing.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and drug development. By understanding its inherent instabilities, particularly its susceptibility to oxidation and photodegradation, and by implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of this important chemical intermediate. A well-designed stability testing program, utilizing techniques such as HPLC, is essential for establishing appropriate shelf-life and re-test periods, thereby safeguarding the integrity of your scientific endeavors.

References

A Technical Guide to the Biological Activities of 2-Chloro-3-methylbenzaldehyde Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for designing ligands for a multitude of biological targets. The strategic functionalization of the benzaldehyde ring with substituents like halogen and alkyl groups can profoundly modulate the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on the derivatives of 2-chloro-3-methylbenzaldehyde, a scaffold that combines the electron-withdrawing effects of a chloro group with the lipophilic and steric influence of a methyl group. While direct research on this specific scaffold is emerging, this document synthesizes data from closely related benzaldehyde analogs to provide a comprehensive overview of its potential in drug discovery. We will explore the key biological activities—antimicrobial, anti-inflammatory, and anticancer—associated with its derivatives, delve into their mechanisms of action, provide validated experimental protocols, and outline future directions for research and development.

Section 1: The this compound Scaffold: A Primer

The therapeutic efficacy of a drug candidate is intricately linked to its molecular structure. Substituents on an aromatic ring can alter its electronic distribution, lipophilicity, and steric profile, which in turn governs its interaction with biological targets. The this compound molecule is a compelling starting point for chemical synthesis for several reasons:

  • The Aldehyde Group: This functional group is a versatile chemical handle, readily participating in reactions like condensation to form Schiff bases or Knoevenagel adducts, opening pathways to a vast library of derivatives.[1][2]

  • The 2-Chloro Substituent: The ortho-chloro group is strongly electron-withdrawing, influencing the reactivity of the adjacent aldehyde. Its presence can enhance the binding affinity of the molecule to target proteins through halogen bonding and increase its metabolic stability.

  • The 3-Methyl Substituent: The meta-methyl group is weakly electron-donating and increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

The parent compound can be synthesized via a two-step process involving the reduction of 2-chloro-3-methylbenzoic acid to its corresponding benzyl alcohol, followed by oxidation to yield the target aldehyde.[3] This accessibility makes it an attractive starting material for drug discovery campaigns.

Section 2: Synthetic Pathways to Bioactive Derivatives

The true potential of the this compound scaffold is unlocked through its derivatization. The aldehyde functionality serves as the primary reaction site for building molecular complexity.

Key Derivatization Strategies
  • Schiff Base (Imine) Formation: This is one of the most robust and widely used reactions. The condensation of the aldehyde with primary amines, hydrazines, or hydrazides yields Schiff bases containing an azomethine (-C=N-) group. This imine bond is often crucial for biological activity, and the R-group from the amine provides a point of significant diversity.[2][4] Derivatives of this class have demonstrated potent antimicrobial and anticancer properties.[4][5]

  • Knoevenagel Condensation: The reaction with compounds containing an active methylene group (e.g., thiazolidinone derivatives) leads to the formation of a new carbon-carbon double bond. This reaction is instrumental in synthesizing various heterocyclic compounds, including 5-ylidene-4-thiazolidinones, which have shown significant anticancer activity.[6][7]

Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic routes from the core scaffold to two major classes of bioactive derivatives.

G parent This compound schiff Schiff Base Derivative parent->schiff Condensation (-H2O) heterocycle Heterocyclic Adduct (e.g., 5-Ylidene derivative) parent->heterocycle Knoevenagel Condensation amine Primary Amine / Hydrazide (R-NH2) amine->schiff methylene Active Methylene Compound (e.g., 4-Thiazolidinone) methylene->heterocycle

Caption: Key synthetic routes for derivatizing this compound.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzaldehyde derivatives have been identified as potent anti-inflammatory agents, acting through the modulation of critical signaling pathways.[8][9]

Mechanism of Action

Research on benzaldehydes isolated from natural sources has elucidated a multi-pronged anti-inflammatory mechanism:

  • Inhibition of Inflammatory Mediators: These compounds markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][10]

  • Suppression of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Benzaldehyde derivatives have been shown to prevent the phosphorylation of IκB, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its activation and the subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

  • Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is also crucial for the inflammatory response. Benzaldehyde derivatives can decrease the phosphorylation levels of these kinases, effectively dampening the inflammatory signal.[9]

Visualization: Inflammatory Signaling Pathways

This diagram illustrates the points of intervention for benzaldehyde derivatives within the NF-κB and MAPK signaling cascades.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Signal Transduction IKK IKK TLR4->IKK Signal Transduction Cytokines Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) MAPK->Cytokines Transcription Activation IkB p-IκB IKK->IkB NFkB NF-κB Activation IkB->NFkB NFkB->Cytokines Transcription Activation Inhibitor Benzaldehyde Derivatives Inhibitor->MAPK Inhibition Inhibitor->IKK Inhibition

Caption: Inhibition of MAPK and NF-κB pathways by benzaldehyde derivatives.

Experimental Protocol: In Vitro NO Production Assay

This protocol describes a standard method for evaluating the anti-inflammatory activity of test compounds by measuring nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Section 4: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases derived from substituted benzaldehydes are a well-established class of compounds with significant antibacterial and antifungal activities.[2][5]

Mechanism of Action

While the exact mechanism can vary, the antimicrobial action of Schiff bases is often attributed to the azomethine group. It is proposed that this group can interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The overall lipophilicity of the molecule, enhanced by substituents like methyl and chloro groups, facilitates its transport across the microbial cell membrane. Metal complexes of these Schiff bases often show enhanced antimicrobial activity, potentially due to increased lipophilicity and interaction with microbial DNA.[5][11]

Data Presentation: Antimicrobial Activity of Related Schiff Bases

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related chloro-substituted Schiff base derivatives against common pathogens, illustrating the potential of this chemical class.

Compound ClassDerivative TypeTarget OrganismMIC (µg/mL)Reference
Quinoline Schiff Base2-chloro quinoline-3-carbaldehyde derivativeE. coli25 - 50[12]
Quinoline Schiff Base2-chloro quinoline-3-carbaldehyde derivativeS. aureus>50[12]
Dipropylamine Schiff Base2,4-dichlorobenzaldehyde derivativeCandida albicans24[2]
Dipropylamine Schiff Base4-chlorobenzaldehyde derivativeS. aureus97[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute the suspension and inoculate each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 5: Anticancer Potential

The search for novel, selective, and potent anticancer agents is a primary focus of drug discovery. Derivatives of substituted benzaldehydes, particularly thiosemicarbazones and thiazolidinones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][7]

Mechanism of Action

The anticancer effects of these derivatives are often mediated through the induction of programmed cell death, or apoptosis.

  • Induction of Intrinsic Apoptosis: Many cytotoxic compounds trigger the intrinsic (or mitochondrial) pathway of apoptosis. Cellular stress leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the cell death program.[6]

  • Enzyme Inhibition: Certain derivatives, such as thiosemicarbazones, are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cancer cell proliferation.[6]

  • Targeting Key Moieties: Studies on Ciminalum-thiazolidinone hybrids, which contain a chloro-propenylidene moiety derived from a chloro-aldehyde, have shown that this specific structural fragment is key to their potent cytotoxic effect on tumor cells.[7]

Visualization: The Intrinsic Apoptosis Pathway

The diagram below shows a simplified representation of the intrinsic apoptosis pathway, a common mechanism for benzaldehyde-derived anticancer agents.

G Stress Cytotoxic Stress (e.g., Chemotherapy) Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Inhibitor Benzaldehyde Derivatives Inhibitor->Mito Induction

Caption: Induction of the intrinsic apoptosis pathway by cytotoxic agents.

Data Presentation: Cytotoxicity of Related Benzaldehyde Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values for representative benzaldehyde derivatives against various cancer cell lines.

Compound ClassStarting BenzaldehydeCancer Cell LineIC50 (µM)Reference
Thiosemicarbazone4-NitrobenzaldehydeMCF-7 (Breast)2.80[6]
Thiosemicarbazone3-MethoxybenzaldehydeMCF-7 (Breast)5.82[6]
Thiazolidinone Hybridp-nitro-α-chlorocinnamic aldehydeVarious1.57 (Average GI50)[7]
Schiff Base2-ChlorobenzaldehydeA549 (Lung)Significant Activity[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4][6]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at approximately 570 nm. Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Section 6: Structure-Activity Relationships (SAR) and Future Outlook

While this guide has extrapolated the potential of this compound derivatives from related analogs, it lays the groundwork for a focused investigation. The combined electronic and steric properties of the 2-chloro and 3-methyl substituents provide a unique starting point.

Future Directions:

  • Library Synthesis: A focused synthesis of a library of this compound derivatives (e.g., Schiff bases, thiazolidinones, chalcones) is the logical next step.

  • Broad-Spectrum Screening: This library should be screened against panels of microbes, cancer cell lines, and in inflammatory assays to identify initial hits.

  • SAR Elucidation: The screening data will allow for the establishment of a clear structure-activity relationship for this specific scaffold, guiding the rational design of more potent and selective second-generation compounds.

  • Mechanism of Action Studies: For the most promising hits, detailed mechanistic studies should be undertaken to identify their specific molecular targets.

Section 7: Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the well-documented biological activities of related benzaldehyde analogs, researchers can efficiently probe its potential. The evidence strongly suggests that its derivatives are likely to possess significant anti-inflammatory, antimicrobial, and anticancer properties. A systematic approach to synthesis and screening is warranted to fully unlock the therapeutic potential of this versatile chemical framework.

References

The Medicinal Chemistry Potential of 2-Chloro-3-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Novel Chemical Space with Strategically Substituted Synthons

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of success. The inherent structural and electronic properties of a chemical building block can guide the trajectory of a research program, opening doors to novel chemical space and facilitating the exploration of new biological targets. Substituted benzaldehydes, as versatile and readily available synthons, have long been mainstays in the medicinal chemist's arsenal. This technical guide focuses on a particularly intriguing, yet perhaps underutilized, member of this family: 2-Chloro-3-methylbenzaldehyde.

The unique arrangement of a sterically influential and electron-withdrawing chlorine atom ortho to the aldehyde, coupled with an electron-donating methyl group at the meta position, bestows upon this molecule a distinct reactivity profile and conformational preference. These attributes make it an attractive starting point for the synthesis of a diverse range of heterocyclic scaffolds and other complex organic molecules with potential therapeutic applications. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of bioactive heterocycles, explore its utility in structure-activity relationship (SAR) studies, and present detailed experimental protocols for key transformations.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid with the molecular formula C₈H₇ClO. It is commercially available from various suppliers, ensuring its accessibility for research and development purposes. A common synthetic route to this compound involves the oxidation of 2-chloro-3-methylbenzyl alcohol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇ClO
Molecular Weight 154.59 g/mol
CAS Number 61563-28-8
Appearance Colorless to light yellow solid
Boiling Point ~220 °C
Melting Point ~45-48 °C

Key Applications in the Synthesis of Bioactive Heterocycles

The aldehyde functionality of this compound serves as a versatile handle for the construction of a wide array of heterocyclic systems, many of which are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

Chalcones and their Pyrazoline Derivatives: A Gateway to Antimicrobial and Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically precursors to flavonoids and are known to exhibit a broad spectrum of biological activities.[2][3] They are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[2] The resulting α,β-unsaturated ketone system in chalcones is a key pharmacophore and a versatile intermediate for the synthesis of other heterocycles, most notably pyrazolines.[4][5] Pyrazoline derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8]

Experimental Protocol: Synthesis of a Chalcone Derivative from this compound

This protocol describes a general procedure for the Claisen-Schmidt condensation.

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol. Ethanol serves as a suitable solvent for both reactants and the base catalyst.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with stirring. The base deprotonates the α-carbon of the acetophenone to generate the reactive enolate nucleophile.

  • Continue stirring the reaction mixture at room temperature for a specified period (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC). The reaction time can vary depending on the specific substrates.

  • Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone. The product is typically insoluble in water and precipitates upon neutralization.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone. Recrystallization is a standard technique for purifying solid organic compounds.

G start This compound + Primary Amine dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst react Stir at RT or Reflux add_catalyst->react isolate Isolate Product (Precipitation or Evaporation) react->isolate purify Purify (Recrystallization/Chromatography) isolate->purify end Purified Schiff Base purify->end

References

Methodological & Application

Synthesis of Substituted Quinolines from 2-Chloro-3-methylbenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and a Modern Synthetic Approach

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The enduring relevance of this scaffold in drug discovery continually drives the demand for efficient, versatile, and robust synthetic methodologies to access novel, functionally diverse quinoline derivatives.

A significant challenge in traditional quinoline synthesis, such as the classical Friedländer annulation, lies in the limited availability of appropriately substituted 2-aminoaryl aldehyde or ketone precursors.[3] To circumvent this limitation, this guide details a powerful and contemporary synthetic strategy that begins with the readily accessible starting material, 2-chloro-3-methylbenzaldehyde.

This application note outlines a comprehensive, two-stage synthetic pathway. The first stage involves the regioselective nitration of the starting benzaldehyde to introduce a nitro group, a crucial precursor to the required amine functionality. The second, and key, stage employs a highly efficient one-pot, domino nitro reduction-Friedländer heterocyclization. This modern approach, utilizing iron in acetic acid, facilitates the in situ reduction of the nitro group to the corresponding amine, which immediately undergoes condensation with a selected ketone to construct the target quinoline ring system.[3] This methodology is not only efficient but also aligns with the principles of green chemistry by reducing the number of intermediate isolation and purification steps.[4]

This guide provides detailed, step-by-step protocols, mechanistic insights, and expected outcomes to empower researchers in the synthesis of novel quinoline derivatives for screening and development in their drug discovery programs.

Overall Synthetic Workflow

The proposed synthesis is a two-stage process beginning with this compound. The first stage is an electrophilic aromatic substitution to install a nitro group. The second stage is a one-pot reaction combining the reduction of the nitro group and the subsequent Friedländer annulation to form the quinoline ring.

Synthetic_Workflow cluster_step2 Step 2: One-Pot Domino Reaction start This compound intermediate 2-Chloro-3-methyl-6-nitrobenzaldehyde start->intermediate Step 1: Nitration precursor [6-Amino-2-chloro-3-methylbenzaldehyde] (In situ intermediate) intermediate->precursor Step 2a: Nitro Reduction (Fe/AcOH) product 8-Chloro-7-methyl-2-phenylquinoline precursor->product Step 2b: Friedländer Annulation ketone + Ketone (e.g., Acetophenone) ketone->precursor

Caption: Overall synthetic workflow from this compound to a substituted quinoline.

Stage 1: Nitration of this compound

Scientific Principle: The initial step is the electrophilic aromatic nitration of this compound. The regioselectivity of this reaction is governed by the directing effects of the three substituents on the benzene ring. The aldehyde group (-CHO) is a deactivating meta-director, while the chloro (-Cl) and methyl (-CH₃) groups are ortho, para-directors. The methyl group is an activating group, whereas the chloro and aldehyde groups are deactivating. The interplay of these electronic and steric effects directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C6 position, which is ortho to the activating methyl group and meta to the deactivating aldehyde group, yielding 2-chloro-3-methyl-6-nitrobenzaldehyde as the major product.

Experimental Protocol: Nitration

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Slowly add 10.0 g (0.065 mol) of this compound to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by cautiously adding 7.0 mL (0.11 mol) of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the benzaldehyde solution over a period of 30-45 minutes. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A pale-yellow solid will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford pure 2-chloro-3-methyl-6-nitrobenzaldehyde.

Safety Precautions:

  • This reaction is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

  • The use of concentrated acids requires appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • The addition of reagents must be slow and controlled to prevent a runaway reaction.

Stage 2: One-Pot Domino Nitro Reduction-Friedländer Annulation

Scientific Principle: This stage exemplifies a highly efficient domino reaction sequence. The 2-chloro-3-methyl-6-nitrobenzaldehyde synthesized in Stage 1 is subjected to reduction using iron powder in acetic acid. This system chemoselectively reduces the nitro group to an amine, forming the 6-amino-2-chloro-3-methylbenzaldehyde intermediate in situ.[3] Without being isolated, this reactive aminobenzaldehyde immediately participates in a Friedländer annulation with a co-reactant containing an α-methylene group (in this protocol, acetophenone is used as an example).[2] The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the final, stable aromatic quinoline ring.[5] This one-pot approach significantly improves the overall efficiency and yield of the synthesis.[4]

Mechanism of the Friedländer Annulation

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates r1 6-Amino-2-chloro- 3-methylbenzaldehyde i1 Aldol Adduct r1->i1 Aldol Condensation r2 Acetophenone r2->i1 i2 α,β-Unsaturated Ketone i1->i2 Dehydration (-H₂O) i3 Cyclized Intermediate i2->i3 Intramolecular Cyclization product 8-Chloro-7-methyl- 2-phenylquinoline i3->product Aromatization (-H₂O)

References

Wittig reaction with 2-Chloro-3-methylbenzaldehyde for alkene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Alkene Synthesis via the Wittig Reaction with 2-Chloro-3-methylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Substituted Styrenes

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and highly regioselective pathway to construct carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in 1954, this olefination reaction transforms aldehydes or ketones into alkenes through the use of a phosphorus ylide (a Wittig reagent).[3][4] The reaction's primary driving force is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[5][6]

This application note provides a detailed protocol and scientific rationale for the synthesis of 2-chloro-3-methylstyrene, a substituted alkene with potential applications as a monomer or a synthetic intermediate in medicinal chemistry. We will focus on the reaction between this compound and methylenetriphenylphosphorane (Ph₃P=CH₂), a non-stabilized ylide. The guidance herein emphasizes not only the procedural steps but also the underlying mechanistic principles, purification strategies for the challenging removal of triphenylphosphine oxide, and critical safety considerations.

Reaction Principle and Mechanism

The Wittig reaction proceeds through a sequence of well-understood steps, beginning with the preparation of the key nucleophile—the phosphorus ylide. The overall transformation effectively swaps a C=O bond for a C=C bond.[4]

Step 1: Ylide Formation

The process begins with the synthesis of a phosphonium salt via the SN2 reaction of triphenylphosphine with a primary alkyl halide (in this case, methyl bromide, to form methyltriphenylphosphonium bromide).[2][4] This salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base, such as n-butyllithium (n-BuLi), to generate the highly nucleophilic ylide.[7][8] The ylide is typically depicted as a zwitterion, or ylid, with adjacent positive and negative charges, though it also has a phosphorane resonance structure with a P=C double bond.[9]

Step 2: Olefination Reaction

The mechanism of the reaction between the ylide and the aldehyde is best described as a concerted [2+2] cycloaddition under lithium-salt-free conditions.[5][9] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom. This forms a strained, four-membered cyclic intermediate known as an oxaphosphetane.[5][10] This intermediate is unstable and rapidly collapses in a syn-elimination fashion to yield the final products: the desired alkene (2-chloro-3-methylstyrene) and the thermodynamically stable triphenylphosphine oxide (TPPO).[11]

Wittig_Mechanism Figure 1: Wittig Reaction Mechanism ylide Phosphonium Ylide (Ph₃P⁺-C⁻H₂) ts [2+2] Cycloaddition Transition State ylide->ts + aldehyde 2-Chloro-3-methyl- benzaldehyde aldehyde->ts + oxaphosphetane Oxaphosphetane Intermediate ts->oxaphosphetane Forms alkene Alkene Product (2-Chloro-3-methylstyrene) oxaphosphetane->alkene Collapses to tppo Triphenylphosphine Oxide (TPPO) oxaphosphetane->tppo Collapses to

Figure 1: Wittig Reaction Mechanism

Detailed Experimental Protocol

This protocol details the synthesis of 2-chloro-3-methylstyrene from this compound using a pre-formed phosphonium salt.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Methyltriphenylphosphonium Bromide357.224.29 g12.01.2
Anhydrous Tetrahydrofuran (THF)-60 mL + 10 mL--
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.01.1
This compound154.591.55 g10.01.0
Saturated aq. NH₄Cl Solution-20 mL--
Diethyl Ether (Et₂O)-~150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Silica Gel (for chromatography)-As needed--
Hexane / Ethyl Acetate-As needed--
Step-by-Step Procedure

The following workflow outlines the complete experimental process from reagent setup to final product purification.

Wittig_Workflow Figure 2: Experimental Workflow cluster_ylide Part A: Ylide Generation cluster_reaction Part B: Wittig Reaction cluster_workup Part C: Work-up & Purification A1 1. Add phosphonium salt to flame-dried flask under N₂ A2 2. Add anhydrous THF A1->A2 A3 3. Cool to 0 °C (ice bath) A2->A3 A4 4. Add n-BuLi dropwise A3->A4 A5 5. Stir at 0 °C for 1 hr (deep yellow/orange solution) A4->A5 B2 7. Add aldehyde solution to ylide solution dropwise at 0 °C A5->B2 B1 6. Dissolve aldehyde in anhydrous THF B1->B2 B3 8. Warm to RT, stir 2-4 hrs B2->B3 B4 9. Monitor by TLC until aldehyde is consumed B3->B4 C1 10. Quench reaction with saturated aq. NH₄Cl C2 11. Extract with Et₂O (3x) C1->C2 C3 12. Wash combined organics with brine C2->C3 C4 13. Dry over MgSO₄, filter C3->C4 C5 14. Concentrate in vacuo C4->C5 C6 15. Purify crude oil via flash column chromatography C5->C6

Figure 2: Experimental Workflow

Part A: Ylide Generation

  • Setup: To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).

  • Solvent Addition: Add 60 mL of anhydrous THF to the flask via syringe.

  • Cooling: Cool the resulting white suspension to 0 °C in an ice-water bath.

  • Base Addition: While stirring vigorously, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions. A distinct color change from white to deep yellow or orange-red indicates the successful formation of the phosphonium ylide.[8]

  • Stirring: Allow the mixture to stir at 0 °C for an additional 1 hour to ensure complete ylide formation.

Part B: Wittig Reaction 6. Aldehyde Preparation: In a separate flame-dried 50 mL flask, dissolve this compound (1.55 g, 10.0 mmol) in 10 mL of anhydrous THF. 7. Reaction: Slowly add the aldehyde solution to the stirring ylide solution at 0 °C via syringe over 15 minutes. 8. Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. 9. Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. A typical mobile phase is 95:5 Hexane:Ethyl Acetate.

Part C: Work-up and Purification 10. Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C. 11. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[8] 12. Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. 13. Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug, and rinse the drying agent with a small amount of diethyl ether. 14. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude yellow oil or semi-solid. This crude material contains the desired alkene and the triphenylphosphine oxide byproduct. 15. Purification: Purify the crude product by flash column chromatography on silica gel.

  • Slurry: Load the crude oil onto a small amount of silica gel and dry it to a free-flowing powder.
  • Elution: Use a non-polar eluent system, such as pure hexane or a very low percentage of ethyl acetate in hexane (e.g., 99:1 Hexane:EtOAc). The non-polar alkene product should elute first, while the more polar triphenylphosphine oxide will be retained on the column.[12]
  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield 2-chloro-3-methylstyrene as a clear oil.

Troubleshooting and Purification Insights

The primary challenge in Wittig reactions is the separation of the product from triphenylphosphine oxide (TPPO).[6]

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete ylide formation (inactive base, wet solvent/glassware).Ensure all glassware is rigorously flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly titrated or newly purchased n-BuLi. Use anhydrous grade solvents.
Aldehyde is of poor quality (oxidized to carboxylic acid).Purify the aldehyde by distillation or chromatography before use. Check for purity by NMR.
Difficult Purification (Co-elution) The product and TPPO have similar polarities.If chromatography is difficult, attempt to precipitate the TPPO. Concentrate the crude mixture, dissolve it in a minimal amount of a polar solvent (like dichloromethane), and then add a large volume of a non-polar solvent (like cold hexane or pentane) to crash out the TPPO.[13][14] Filter and concentrate the filtrate.
Residual triphenylphosphine is present and oxidizes to TPPO on the column.Before chromatography, dissolve the crude mixture in dichloromethane and treat it with a small amount of 10% hydrogen peroxide for 30 minutes to convert any remaining PPh₃ to the more polar TPPO, simplifying separation.[15]

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.[4]

  • This compound: Harmful if swallowed and causes skin, eye, and respiratory irritation.[16] Avoid inhalation and direct contact.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Phosphonium Salts: Can be irritating to the eyes and respiratory system. Handle in a fume hood.

References

Application Notes and Protocols for the Grignard Reaction Involving 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a Grignard reaction with 2-chloro-3-methylbenzaldehyde as the electrophilic substrate. The focus is on the addition of an aryl Grignard reagent, such as phenylmagnesium bromide, to form a diarylmethanol, a valuable scaffold in medicinal chemistry and materials science. These notes delve into the mechanistic rationale, provide a detailed step-by-step protocol, and address critical parameters for ensuring a successful and high-yield synthesis. We will explore the inherent chemoselectivity of the reaction, the potential for side reactions, and best practices for reagent preparation and reaction work-up.

Introduction: Navigating the Grignard Reaction with a Substituted Aromatic Aldehyde

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] The reaction of an aryl Grignard reagent with a substituted benzaldehyde, such as this compound, yields a diarylmethanol. This structural motif is a precursor to a wide array of bioactive molecules and functional materials.

The presence of a chloro-substituent and a methyl group on the benzaldehyde ring introduces important considerations for this reaction. The primary challenge lies in ensuring the chemoselective addition to the aldehyde carbonyl without interfering with the aryl chloride. Fortunately, the reactivity of aryl halides in forming Grignard reagents follows the trend I > Br > Cl. This suggests that the aryl chloride on the benzaldehyde is significantly less reactive than an aryl bromide or iodide used to prepare the Grignard reagent, making the desired selective addition to the aldehyde feasible under standard conditions.

This guide will provide the necessary framework for researchers to confidently execute this transformation, troubleshoot potential issues, and adapt the protocol for various aryl Grignard reagents.

Reaction Mechanism and Rationale

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[2] The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.

The mechanism can be visualized in two key stages:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) adds to the carbonyl group of this compound, forming a magnesium alkoxide intermediate through a six-membered ring transition state.

  • Acidic Work-up: The reaction mixture is quenched with an acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final diarylmethanol product.[3]

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde This compound alkoxide Magnesium Alkoxide aldehyde->alkoxide Nucleophilic Attack grignard Phenylmagnesium Bromide (PhMgBr) grignard->alkoxide product (2-Chloro-3-methylphenyl) (phenyl)methanol alkoxide->product Acidic Work-up (e.g., NH4Cl, H2O)

Caption: The general workflow of the Grignard reaction with this compound.

Experimental Protocol: Synthesis of (2-Chloro-3-methylphenyl)(phenyl)methanol

This protocol details the synthesis of (2-chloro-3-methylphenyl)(phenyl)methanol using phenylmagnesium bromide as the Grignard reagent.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turningsMg24.310.29 g0.012Activate before use.
IodineI₂253.811 crystal-Initiator.
BromobenzeneC₆H₅Br157.011.1 mL (1.65 g)0.0105Anhydrous.
This compoundC₈H₇ClO154.591.55 g0.010Ensure purity.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~50 mL-Dry over sodium/benzophenone.
Saturated aq. NH₄ClNH₄Cl53.49~20 mL-For work-up.
Saturated aq. NaCl (Brine)NaCl58.44~20 mL-For washing.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent.

3.2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

3.3. Step-by-Step Procedure

protocol_workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard 1. Prepare Grignard Reagent (Phenylmagnesium Bromide) start->prep_grignard addition 2. Add this compound Solution Dropwise at 0°C prep_grignard->addition reaction 3. Reaction at Room Temperature (Monitor by TLC) addition->reaction workup 4. Quench with Saturated aq. NH4Cl reaction->workup extraction 5. Extract with Diethyl Ether workup->extraction wash 6. Wash Organic Layer with Brine extraction->wash dry 7. Dry with Anhydrous MgSO4 wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the synthesis of (2-Chloro-3-methylphenyl)(phenyl)methanol.

3.3.1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar) to maintain anhydrous conditions.

  • Magnesium Activation: Place the magnesium turnings (0.29 g, 0.012 mol) and a small crystal of iodine in the three-necked flask. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps to activate the magnesium surface.[3] Allow the flask to cool to room temperature.

  • Initiation: Add 5 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene (1.1 mL, 0.0105 mol) in 10 mL of anhydrous diethyl ether. Add approximately 1-2 mL of the bromobenzene solution to the magnesium suspension.

  • Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heating mantle or crushing a piece of magnesium with a dry stirring rod can be effective.

  • Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a dark grayish-brown. Cool the solution to room temperature.

3.3.2. Reaction with this compound

  • Aldehyde Solution: Prepare a solution of this compound (1.55 g, 0.010 mol) in 15 mL of anhydrous diethyl ether in a separate dry flask.

  • Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the aldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent over 20-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3.3.3. Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, (2-chloro-3-methylphenyl)(phenyl)methanol, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/toluene).

Critical Parameters and Troubleshooting

  • Anhydrous Conditions: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions. Grignard reagents are strong bases and will react with any protic species, including water, which will quench the reagent.[4]

  • Magnesium Activation: The magnesium surface is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation with iodine, 1,2-dibromoethane, or mechanical grinding is crucial for initiating the formation of the Grignard reagent.[3]

  • Reaction Initiation: If the reaction fails to start, adding a small amount of a previously prepared Grignard solution can often initiate the process.

  • Side Reactions: While the aryl chloride is expected to be unreactive, potential side reactions include the formation of biphenyl (from the coupling of the Grignard reagent with unreacted bromobenzene) and reduction of the aldehyde (if the Grignard reagent has β-hydrogens). The slow addition of the aldehyde at low temperatures helps to minimize these side reactions.

Conclusion

The Grignard reaction of this compound with an aryl Grignard reagent is a reliable method for the synthesis of substituted diarylmethanols. By carefully controlling the reaction conditions, particularly maintaining an anhydrous environment and ensuring proper activation of the magnesium, high yields of the desired product can be achieved. The inherent difference in reactivity between aryl chlorides and aryl bromides allows for the chemoselective addition to the aldehyde carbonyl group. This protocol provides a solid foundation for researchers to successfully perform this valuable transformation and adapt it for the synthesis of a diverse range of compounds.

References

Application Notes and Protocols for the Utilization of 2-Chloro-3-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2-Chloro-3-methylbenzaldehyde

This compound is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse array of organic molecules.[1] Its structure, featuring a reactive aldehyde group flanked by a chlorine atom and a methyl group at the ortho and meta positions respectively, presents a unique combination of steric and electronic properties. This substitution pattern allows for a wide range of chemical transformations, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The presence of the halogen provides a handle for cross-coupling reactions, while the aldehyde functionality is a gateway to carbon-carbon and carbon-nitrogen bond formations. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.59 g/mol [1]
IUPAC Name This compound[1]
CAS Number 61563-28-8[3]
Appearance Colorless solid[2]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Application Note I: Synthesis of 2-Chloro-3-methyl-substituted Styrenes via the Wittig Reaction

The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes and ketones.[4] This reaction employs a phosphorus ylide to convert the carbonyl group into a C=C double bond with high regioselectivity, driven by the formation of the highly stable triphenylphosphine oxide byproduct. The reaction of this compound with various Wittig reagents provides a direct route to a range of substituted styrenes, which are valuable monomers and synthetic intermediates.

Protocol: Synthesis of 1-(2-Chloro-3-methylphenyl)ethene

This protocol describes a representative Wittig reaction using methyltriphenylphosphonium bromide to yield the corresponding terminal alkene.

Materials and Reagents:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

1. Preparation of the Ylide (Wittig Reagent): a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A distinct color change to deep yellow or orange-red indicates the formation of the ylide.[4] e. Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. b. Slowly add the solution of this compound to the ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.

3. Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. The crude product, containing the desired styrene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Mechanistic Rationale

The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses in a retro-[2+2] cycloaddition to yield the alkene and the thermodynamically stable triphenylphosphine oxide.[4]

Wittig_Mechanism Ylide Ph₃P⁺-C⁻H₂ Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 2-Cl-3-Me-Ar-CHO Aldehyde->Oxaphosphetane Alkene 2-Cl-3-Me-Ar-CH=CH₂ Oxaphosphetane->Alkene Retro [2+2] Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

Caption: Mechanism of the Wittig reaction.

Expected Outcomes

The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide.

Ylide TypeR Group on YlideExpected Major Product
Non-stabilized Alkyl(Z)-alkene
Stabilized Electron-withdrawing group (e.g., -CO₂R)(E)-alkene

Application Note II: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating C-N bonds. Reacting this compound with primary amines provides a straightforward route to a variety of secondary amines, which are prevalent motifs in pharmaceuticals and other biologically active molecules.

Protocol: Synthesis of N-benzyl-(2-chloro-3-methylphenyl)methanamine

This protocol outlines the reductive amination of this compound with benzylamine as a representative primary amine.

Materials and Reagents:

  • This compound

  • Benzylamine

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

1. Imine Formation and Reduction: a. In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or DCM. b. Add benzylamine (1.0-1.2 equivalents) to the solution and stir at room temperature. c. A catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation. d. After stirring for 30-60 minutes, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to control any effervescence. e. Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

2. Work-up and Purification: a. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solution under reduced pressure. e. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal intermediate from the aldehyde and the amine. This intermediate then dehydrates to form an iminium ion, which is a more electrophilic species. The mild reducing agent, such as STAB, selectively reduces the iminium ion to the final amine product without reducing the starting aldehyde.

Reductive_Amination Aldehyde 2-Cl-3-Me-Ar-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine R-NH₂ Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Secondary Amine Iminium->Product ReducingAgent [H⁻] ReducingAgent->Product

Caption: Reductive amination workflow.

Choice of Reducing Agent

The choice of reducing agent is critical for the success of a one-pot reductive amination.

Reducing AgentCharacteristics
Sodium triacetoxyborohydride (STAB) Mild and selective for iminium ions over aldehydes; does not require acidic conditions for reduction.
Sodium cyanoborohydride (NaBH₃CN) Effective but toxic due to the potential release of HCN, especially under acidic conditions.
H₂ with a metal catalyst (e.g., Pd/C) "Greener" option, but may require higher pressures and temperatures, and can sometimes lead to dehalogenation.

Application Note III: Synthesis of Heterocyclic Scaffolds - Quinazolines

Substituted benzaldehydes are key precursors for the synthesis of a wide variety of heterocyclic compounds. Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The condensation of this compound with 2-aminobenzamide provides a direct route to the quinazoline core.

Protocol: Synthesis of 2-(2-Chloro-3-methylphenyl)quinazolin-4(3H)-one

This protocol is adapted from general procedures for the synthesis of quinazolinones from substituted benzaldehydes.

Materials and Reagents:

  • This compound

  • 2-Aminobenzamide

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., K₂CO₃)

  • An oxidizing agent (e.g., I₂, O₂) may be required for aromatization.

Procedure:

1. Condensation and Cyclization: a. In a round-bottom flask, dissolve 2-aminobenzamide (1.0 equivalent) and this compound (1.1 equivalents) in ethanol or DMF. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC. d. In some cases, an oxidizing agent may need to be added after the initial condensation to facilitate the aromatization to the quinazolinone.

2. Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. If the product precipitates, it can be collected by vacuum filtration. c. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Mechanistic Pathway

The synthesis involves the initial condensation of the aldehyde with the amino group of 2-aminobenzamide to form a Schiff base. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. Subsequent dehydration and oxidation (if necessary) lead to the aromatic quinazolinone ring system.

Quinazoline_Synthesis Aldehyde 2-Cl-3-Me-Ar-CHO SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Aminobenzamide 2-Aminobenzamide Aminobenzamide->SchiffBase CyclizedIntermediate Cyclized Dihydroquinazoline SchiffBase->CyclizedIntermediate Intramolecular Cyclization Quinazolinone Quinazolinone Product CyclizedIntermediate->Quinazolinone - H₂O, [O]

Caption: Synthetic pathway to quinazolinones.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern offers opportunities for the construction of complex molecular architectures through a variety of well-established synthetic transformations. The protocols provided herein for the Wittig reaction, reductive amination, and quinazoline synthesis serve as a guide for researchers to explore the synthetic utility of this compound. While the provided protocols are based on established methodologies for similar substrates, optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific applications. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with significant potential in drug discovery and materials science.

References

protocol for the formylation of aromatic compounds with 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Aromatic Aldehydes

Aromatic aldehydes are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Their utility stems from the reactivity of the formyl group (–CHO), which can be readily transformed into a multitude of other functionalities.[1][2] The direct introduction of a formyl group onto an aromatic ring, a process known as formylation, is therefore a fundamentally important transformation.

This document provides an in-depth guide to the primary methods for the electrophilic formylation of aromatic compounds. While the title mentions 2-Chloro-3-methylbenzaldehyde, it is important to clarify that this molecule is a product of formylation, not a reagent for it. This guide will detail the established protocols—such as the Vilsmeier-Haack, Rieche, Gattermann, and Duff reactions—that are employed to synthesize such substituted benzaldehydes. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these reactions.

Theoretical Framework: The Mechanism of Electrophilic Aromatic Formylation

Aromatic formylation reactions are a class of electrophilic aromatic substitution (SEAr), a mechanism central to arene chemistry.[4][5] The process universally involves two key stages:

  • Generation of an Electrophile: A formylating agent is activated, typically by a Lewis acid or protic acid, to generate a highly reactive, electron-deficient species. This electrophile is the entity that will be attacked by the aromatic ring.

  • Nucleophilic Attack and Rearomatization: The electron-rich π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the ring's aromaticity, resulting in the formylated product.

The success and regioselectivity of the reaction are heavily dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups (EDGs) like alkoxy (–OR), alkyl (–R), and amino (–NR₂) groups activate the ring towards electrophilic attack and direct the incoming formyl group to the ortho and para positions.[5] Conversely, electron-withdrawing groups (EWGs) deactivate the ring. For this reason, formylation reactions are most effective on electron-rich aromatic and heteroaromatic compounds.[4][6][7]

Key Formylation Methodologies

Several named reactions have become standard procedures for aromatic formylation, each with its own specific formylating agent, mechanism, and substrate scope.

  • The Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][8][9] The Vilsmeier reagent is a relatively mild electrophile, making this reaction highly selective for electron-rich arenes like anilines, phenols, and activated heterocycles such as pyrroles and indoles.[1][6][7]

  • The Rieche Formylation: This reaction employs dichloromethyl methyl ether (Cl₂CHOMe) as the formyl source in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10][11][12] It is a powerful method for formylating phenols and other activated aromatic compounds.[1][10][13] The Lewis acid activates the dichloromethyl methyl ether to generate a potent electrophile.

  • The Gattermann and Gattermann-Koch Reactions: The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[14][15] A widely used modification, known as the Adams modification, generates the toxic HCN in situ from a safer salt like zinc cyanide (Zn(CN)₂).[14][16] The Gattermann-Koch variant uses carbon monoxide (CO) and HCl under pressure with a catalyst system of AlCl₃ and copper(I) chloride.[14][17][18][19] This method is typically restricted to alkylbenzenes and is not suitable for phenol or phenol ether substrates.[14][16][19]

  • The Duff Reaction: Specifically tailored for the ortho-formylation of phenols, the Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid, trifluoroacetic acid).[20][21][22] The reaction proceeds through an initial aminomethylation followed by a series of steps culminating in the hydrolysis of an imine intermediate to the aldehyde.[21][23]

Visualizing the Mechanisms

To better understand the chemical transformations, the mechanisms for two of the most versatile formylation methods are depicted below using the DOT language for graph visualization.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Arene Electron-Rich Arene (Ar-H) Arene->Sigma_Complex Iminium_Intermediate Aryl Iminium Salt Sigma_Complex->Iminium_Intermediate Deprotonation Aldehyde Aromatic Aldehyde (Ar-CHO) Iminium_Intermediate->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Rieche_Formylation_Mechanism cluster_0 Stage 1: Electrophile Generation cluster_1 Stage 2: Substitution & Hydrolysis DCMME Cl₂CHOMe Electrophile Electrophilic Complex [ClCH=O⁺Me] TiCl₅⁻ DCMME->Electrophile TiCl4 TiCl₄ (Lewis Acid) TiCl4->Electrophile Activation Sigma_Complex Sigma Complex Electrophile->Sigma_Complex Electrophilic Attack Arene Activated Arene (Ar-H) Arene->Sigma_Complex Intermediate Ar-CH(Cl)OMe Sigma_Complex->Intermediate Loss of H⁺ Aldehyde Aromatic Aldehyde (Ar-CHO) Intermediate->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Caption: Mechanism of the Rieche Formylation.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for conducting aromatic formylation reactions. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Vilsmeier-Haack Formylation of an Activated Aromatic Compound

Principle: This protocol describes the formylation of an electron-rich arene using DMF and POCl₃. The reaction is typically performed at low to moderate temperatures and is quenched with an aqueous solution to hydrolyze the intermediate iminium salt.[7]

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Saturated sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow Visualization:

Vilsmeier_Workflow A 1. Dissolve Substrate in DMF at 0°C B 2. Add POCl₃ Dropwise (Vilsmeier Reagent Forms) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Quench Reaction (Ice + aq. NaOAc) C->D E 5. Aqueous Workup (Extraction with Ether/DCM) D->E F 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: General workflow for the Vilsmeier-Haack reaction.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve the aromatic substrate (1.0 eq.) in anhydrous DMF (used as both reagent and solvent). Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, typically 1.1-1.5 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is often exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to quench the reaction and hydrolyze the intermediate. Stir until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting:

  • Low Yield: Ensure all reagents and glassware are scrupulously dry. The Vilsmeier reagent is sensitive to moisture. Substrate may not be sufficiently electron-rich.

  • No Reaction: The aromatic substrate may be too deactivated. Consider a stronger formylation method.

  • Multiple Products: Diformylation can occur with highly activated substrates. Using stoichiometric amounts of the Vilsmeier reagent can help minimize this.

Protocol 2: Rieche Formylation of a Phenol Derivative

Principle: This protocol details the formylation of an activated arene, such as a phenol or methoxybenzene, using dichloromethyl methyl ether and titanium tetrachloride. The reaction is highly effective and often shows high regioselectivity, particularly for ortho-formylation of phenols due to chelation with the titanium center.[1][2][24]

Materials and Equipment:

  • Same as Protocol 1, with the addition of a syringe for transferring air/moisture-sensitive reagents.

  • Activated aromatic substrate (e.g., phenol, methoxybenzene derivative)

  • Dichloromethyl methyl ether (Cl₂CHOMe) - Caution: Carcinogen

  • Titanium tetrachloride (TiCl₄) - Caution: Corrosive, reacts violently with water

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Dilute hydrochloric acid (HCl) solution (e.g., 0.1 N)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add titanium tetrachloride (TiCl₄, typically 2.0-2.2 eq.) dropwise via syringe. The solution may change color. Stir the mixture at 0 °C for 1 hour.[1]

  • Add dichloromethyl methyl ether (Cl₂CHOMe, typically 1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[1]

  • Allow the reaction to stir at 0 °C for an additional 45-60 minutes. Monitor by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Caution: Quenching is exothermic.

  • Allow the mixture to stir for 1-2 hours as the titanium salts hydrolyze and precipitate.

  • Separate the organic layer. Wash the organic layer sequentially with 0.1 N HCl solution and brine.[1]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography or crystallization.

Safety Precautions:

  • Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.

  • Titanium tetrachloride is highly corrosive and reacts violently with moisture, releasing HCl gas. It should be handled under an inert atmosphere using dry syringes and glassware.

Comparative Data and Reaction Parameters

The choice of formylation method depends critically on the substrate and desired outcome. The table below summarizes key parameters for the discussed reactions.

ReactionFormylating AgentActivating AgentTypical SubstratesKey Characteristics
Vilsmeier-Haack DMFPOCl₃, Oxalyl ChlorideAnilines, Phenols, Pyrroles, Indoles[9]Mild conditions; excellent for very electron-rich systems.[7]
Rieche Cl₂CHOMeTiCl₄, SnCl₄Phenols, Methoxybenzenes, Alkylbenzenes[1][10]High reactivity; excellent for ortho-formylation of phenols.[2][24]
Gattermann Zn(CN)₂ + HClAlCl₃Phenols, Phenol ethers, Heterocycles[16]Avoids use of gaseous HCN; good for phenols.
Gattermann-Koch CO + HClAlCl₃ / CuClBenzene, Alkylbenzenes[17][18]Not suitable for phenols/anilines; requires pressure.[14][19]
Duff Hexamethylenetetramine (HMTA)Acid (TFA, AcOH)Phenols, electron-rich arenes[20][21]Primarily for ortho-hydroxybenzaldehydes; can give moderate yields.[21]

Conclusion and Final Remarks

The formylation of aromatic compounds is a powerful tool for introducing a key functional group in organic synthesis. The methods discussed—Vilsmeier-Haack, Rieche, Gattermann, and Duff—each offer a unique set of conditions and substrate scopes that can be tailored to a specific synthetic target, such as a substituted benzaldehyde like this compound. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and the desired regioselectivity. The choice of method should be guided by the electronic properties of the aromatic substrate, steric considerations, and the required reaction scale and safety infrastructure.

References

Application Notes and Protocols: The Strategic Role of 2-Chloro-3-methylbenzaldehyde in the Synthesis of Anthranilamide-Class Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Chloro-3-methylbenzaldehyde as a versatile starting material for the production of high-value agrochemicals, with a specific focus on the anthranilamide class of insecticides, exemplified by the synthesis of Chlorantraniliprole. While not a direct precursor in the most conventional industrial routes, this document outlines a scientifically robust, multi-step synthetic pathway, elucidating the chemical logic and providing detailed protocols for each transformation. This guide is intended for researchers, process chemists, and drug development professionals engaged in the discovery and manufacturing of novel crop protection agents.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Agrochemical Synthesis

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as readily available and highly versatile building blocks for a vast array of complex molecules.[1] Their utility stems from the reactivity of the aldehyde functional group, which can undergo a wide range of transformations including oxidation, reduction, and carbon-carbon bond formation. In the agrochemical sector, the specific substitution pattern on the aromatic ring is critical for imparting the desired biological activity and selectivity.

This compound (Figure 1) is a key intermediate whose structural motifs—a chlorinated and methylated phenyl ring—are present in several biologically active compounds. This guide will detail a synthetic strategy to convert this starting material into the highly potent insecticide, Chlorantraniliprole. This insecticide is a member of the anthranilic diamide class, which acts on insect ryanodine receptors, causing impaired muscle regulation and eventual death of the target pest.[2]

Figure 1: Structure of this compound

G A

Caption: this compound (CAS: 61563-28-8)

The pathway described herein involves a series of fundamental organic transformations, each selected for its efficiency and industrial applicability. We will explore the oxidation of the aldehyde, a directed amination, a regioselective chlorination, and two subsequent amidation reactions to construct the final complex molecule.

Overall Synthetic Workflow: From Benzaldehyde to Chlorantraniliprole

The transformation of this compound into Chlorantraniliprole is a multi-step process. Each step is designed to progressively build the necessary functionality on the aromatic core. The overall workflow is depicted below.

workflow start This compound step1 Step 1: Oxidation start->step1 intermediate1 2-Chloro-3-methylbenzoic Acid step1->intermediate1 step2 Step 2: Amination intermediate1->step2 intermediate2 2-Amino-3-methylbenzoic Acid step2->intermediate2 step3 Step 3: Chlorination intermediate2->step3 intermediate3 2-Amino-5-chloro-3-methylbenzoic Acid step3->intermediate3 step4 Step 4: Amidation I intermediate3->step4 intermediate4 2-Amino-5-chloro-N,3-dimethylbenzamide step4->intermediate4 step5 Step 5: Amidation II (Coupling) intermediate4->step5 end_product Chlorantraniliprole step5->end_product

Caption: Overall synthetic workflow from the starting material to the final product.

Detailed Protocols and Mechanistic Insights

Step 1: Oxidation of this compound to 2-Chloro-3-methylbenzoic Acid

Causality: The initial and crucial step is the oxidation of the aldehyde functional group to a carboxylic acid. This transformation is necessary to enable the subsequent introduction of the amino group and the final amide bond formations. A variety of oxidizing agents can be employed, with sodium chlorite being a common choice in industrial settings due to its selectivity and safety profile when used with a hypochlorite scavenger.[3]

Protocol 1: Oxidation with Sodium Chlorite

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: To the flask, add this compound (1 equivalent), acetonitrile as the solvent, and a solution of sodium dihydrogen phosphate monohydrate in water.

  • Temperature Control: Cool the mixture to 15°C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of sodium chlorite (NaClO₂) in water via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The product, 2-Chloro-3-methylbenzoic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Self-Validation:

  • In-process control: Monitor the disappearance of the aldehyde peak and the appearance of the carboxylic acid peak by HPLC.

  • Expected Outcome: A white to off-white solid with a yield of over 85%. Purity should be >98% as determined by HPLC. The structure can be confirmed by ¹H NMR and IR spectroscopy (disappearance of the aldehyde C-H stretch and appearance of the broad O-H stretch of the carboxylic acid).

Step 2: Amination of 2-Chloro-3-methylbenzoic Acid

Causality: This step introduces the first nitrogen atom, converting the chlorinated benzoic acid into an anthranilic acid derivative. This is a critical transformation to build the core structure of the target insecticide. A nucleophilic aromatic substitution of the chlorine atom with an amino group is required. While direct amination can be challenging, copper-catalyzed methods (Ullmann condensation) or palladium-catalyzed methods (Buchwald-Hartwig amination) are effective.[4][5][6] An alternative route described in patent literature involves ammonolysis under pressure.[7][8]

Protocol 2: Copper-Catalyzed Amination (Ullmann-type Reaction)

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), equip a Schlenk flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add 2-Chloro-3-methylbenzoic acid (1 equivalent), a source of ammonia (e.g., aqueous ammonia or an ammonia equivalent), a copper catalyst (e.g., Cu₂O or CuI), a ligand (if necessary), and a base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or 2-ethoxyethanol.[5]

  • Reaction Conditions: Heat the reaction mixture to 120-140°C and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with water and acidify with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-3-methylbenzoic acid.

Self-Validation:

  • In-process control: HPLC analysis to track the conversion of the starting material.

  • Expected Outcome: A crystalline solid with a yield of 70-85%. Purity should be >97%. Confirmation by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Regioselective Chlorination of 2-Amino-3-methylbenzoic Acid

Causality: To achieve the correct substitution pattern for Chlorantraniliprole, a chlorine atom must be introduced at the 5-position of the anthranilic acid ring. The existing amino and methyl groups direct the electrophilic chlorination to the desired position. Various chlorinating agents can be used, including N-chlorosuccinimide (NCS) or chlorine gas.[9][10][11]

Protocol 3: Chlorination with N-Chlorosuccinimide (NCS)

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the solution.

  • Reaction Conditions: Heat the mixture to 80-100°C and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with water to remove residual DMF and succinimide, and dry under vacuum to yield 2-Amino-5-chloro-3-methylbenzoic acid.

Table 1: Comparison of Chlorination Reagents

ReagentConditionsAdvantagesDisadvantages
N-Chlorosuccinimide80-100°C, DMFGood regioselectivity, easier handlingHigher cost, generates succinimide byproduct
Chlorine Gas40-50°C, DichloroethaneLower cost, high atom economyHazardous gas, requires specialized equipment
Sulfuryl ChlorideReflux in solventEffectiveCorrosive, releases SO₂ and HCl gases

Self-Validation:

  • In-process control: HPLC analysis to confirm the consumption of starting material and the formation of the monochlorinated product.

  • Expected Outcome: A gray or off-white solid with a yield of 85-95%.[9] Purity should be >98%. The regiochemistry of chlorination can be confirmed by ¹H NMR, observing the change in the aromatic proton splitting patterns.

Step 4: Amidation I - Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

Causality: This step converts the carboxylic acid into an N-methyl amide, which is a key structural feature of Chlorantraniliprole. This is a standard amide bond formation, often achieved by first activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with methylamine.

Protocol 4: Amidation via Acid Chloride

  • Acid Chloride Formation: In an inert atmosphere, suspend 2-Amino-5-chloro-3-methylbenzoic acid (1 equivalent) in a dry, non-polar solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until a clear solution is formed.

  • Amine Reaction: Cool the acid chloride solution to 0°C. In a separate flask, prepare a solution of methylamine (aqueous or in a solvent like THF) (2-3 equivalents). Slowly add the acid chloride solution to the methylamine solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours at room temperature. Monitor completion by TLC or HPLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization or column chromatography to yield pure 2-Amino-5-chloro-N,3-dimethylbenzamide.

Self-Validation:

  • In-process control: Monitor the conversion of the carboxylic acid to the amide by HPLC.

  • Expected Outcome: A solid product with a yield of over 90%. Purity >98%. Confirmation by IR (appearance of amide C=O and N-H stretches) and ¹H NMR (appearance of the N-methyl singlet).

Step 5: Amidation II - Coupling to form Chlorantraniliprole

Causality: This is the final bond-forming step, coupling the two key intermediates: 2-Amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid. This amide coupling is typically facilitated by a coupling agent that activates the pyrazole carboxylic acid. Methanesulfonyl chloride is a commonly used reagent in patented industrial syntheses.[12][13]

Protocol 5: Coupling with Methanesulfonyl Chloride

  • Reaction Setup: In a flask under an inert atmosphere, combine 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid (1 equivalent), 2-Amino-5-chloro-N,3-dimethylbenzamide (1 equivalent), and a base such as 3-picoline or pyridine in a dry aprotic solvent like acetonitrile.[12][13]

  • Temperature Control: Cool the mixture to 0-5°C.

  • Addition of Activating Agent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5°C.

  • Reaction Conditions: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the formation of Chlorantraniliprole by HPLC.

  • Work-up and Isolation: Add water to the reaction mixture to precipitate the crude product. Filter the solid, wash with water, and then with a cold solvent like isopropanol to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent to obtain high-purity Chlorantraniliprole.

Figure 2: Final Coupling Step

coupling cluster_0 2-Amino-5-chloro-N,3-dimethylbenzamide cluster_1 Pyrazole Carboxylic Acid A Intermediate from Step 4 C Chlorantraniliprole A->C + B 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid B->C Methanesulfonyl Chloride, Pyridine, Acetonitrile

Caption: The final amide coupling reaction to synthesize Chlorantraniliprole.

Self-Validation:

  • In-process control: HPLC analysis to monitor the consumption of the starting materials and the formation of the final product.

  • Expected Outcome: A white crystalline solid with a yield typically greater than 90%. Purity should meet or exceed 95%. The final structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and comparison to an analytical standard.

Data Summary

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepTransformationKey ReagentsSolventTypical YieldPurity (HPLC)
1Aldehyde to Carboxylic AcidNaClO₂, NaH₂PO₄Acetonitrile/Water>85%>98%
2C-Cl AminationCu₂O, K₂CO₃, NH₃(aq)DMF70-85%>97%
3Aromatic ChlorinationN-ChlorosuccinimideDMF85-95%>98%
4Amidation ISOCl₂, MethylamineDCM>90%>98%
5Amidation II (Coupling)Methanesulfonyl ChlorideAcetonitrile>90%>95%

Conclusion

This compound represents a viable, though less direct, starting point for the synthesis of complex anthranilamide insecticides like Chlorantraniliprole. The synthetic route detailed in these application notes relies on a sequence of robust and well-understood chemical transformations. By providing detailed protocols and explaining the chemical rationale behind each step, this guide empowers researchers to explore and optimize the synthesis of this important class of agrochemicals. The successful execution of this multi-step synthesis requires careful control of reaction conditions and diligent in-process monitoring to ensure high yields and purity of the final active ingredient.

References

Application Notes and Protocols for the Oxidation of 2-Chloro-3-methylbenzaldehyde to 2-Chloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Substituted Benzoic Acids

2-Chloro-3-methylbenzoic acid is a key building block in the synthesis of high-value chemical entities, particularly in the agrochemical and pharmaceutical industries. It serves as a crucial intermediate for a new generation of insecticides and can be used in the synthesis of various folic acid analogs and anticancer drugs.[1] The efficient and clean synthesis of this molecule is therefore of significant interest to researchers in process development and drug discovery.

This document provides a detailed guide for the oxidation of the commercially available precursor, 2-chloro-3-methylbenzaldehyde, to the desired carboxylic acid. We will explore the rationale behind selecting an appropriate oxidation strategy, present detailed, step-by-step protocols for the most effective methods, and address critical safety and handling considerations.

Strategic Selection of an Oxidation Reagent

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[2][3][4] While aldehydes are readily oxidized due to the presence of a reactive C-H bond on the carbonyl carbon, the choice of oxidant is paramount to ensure high yield, selectivity, and operational safety, especially on a laboratory and pilot scale.[3][4]

Several reagents can accomplish this transformation, each with distinct advantages and disadvantages:

  • Potassium Permanganate (KMnO₄): A powerful and inexpensive classical oxidant.[5] It is highly effective but can be aggressive, potentially leading to over-oxidation or side reactions with other functional groups if not carefully controlled. Reactions are often performed in alkaline aqueous solutions, and the workup involves filtering manganese dioxide byproducts.[2][3] The use of phase-transfer catalysis can mitigate some of these issues, allowing for milder conditions and improved yields in non-polar solvents.[6][7]

  • Jones Reagent (CrO₃/H₂SO₄): A historically significant and potent oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[8][9][10] However, its use has significantly declined due to the high toxicity and carcinogenic nature of chromium(VI) compounds, which present severe health risks and environmental disposal challenges.[10]

  • Pinnick Oxidation (NaClO₂): This method has become the gold standard for oxidizing aldehydes, particularly for complex molecules with sensitive functional groups.[11][12] It employs sodium chlorite (NaClO₂) under mild acidic conditions to generate the active oxidant, chlorous acid.[11][13] The reaction is highly chemoselective for aldehydes, tolerant of a wide array of functional groups (including alkenes, alkynes, and halides), cost-effective, and avoids the use of heavy metals.[11][13]

Critical Safety Protocols for Handling Oxidizing Agents

Oxidizing agents are reactive chemicals that can pose significant fire, explosion, and health hazards.[14][15] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield when splash potential exists), a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but neoprene or other heavy-duty gloves should be considered for handling larger quantities).[14][16][17]

  • Ventilation: All manipulations involving strong oxidizing agents must be conducted inside a certified chemical fume hood to prevent inhalation of hazardous vapors or dust.[17][18]

  • Storage: Store oxidizers in a cool, dry, well-ventilated area. They must be segregated from flammable, combustible, organic, and reducing agents.[14][15] Do not store them on wooden shelves or in wooden cabinets.[15]

  • Spill Management: In case of a spill, alert personnel in the immediate area. Do NOT use combustible materials like paper towels for cleanup.[15][16] Use non-combustible absorbents like vermiculite or sand. For large spills, evacuate the area and contact emergency personnel.[15]

  • Waste Disposal: All oxidizing chemical waste must be collected and disposed of as hazardous waste according to institutional guidelines.[14] Never return unused chemicals to the original container.[16]

Recommended Protocol: Pinnick Oxidation

This protocol is designed for high selectivity and yield, minimizing side-product formation. It utilizes 2-methyl-2-butene as a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise react with electron-rich aromatic rings or other functional groups.[11][19]

Reaction Mechanism

The reaction proceeds via the in-situ formation of chlorous acid, which adds to the aldehyde. A subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid, which is consumed by the scavenger.[11][13][19]

Pinnick_Mechanism cluster_step1 Step 1: Formation of Active Oxidant cluster_step2 Step 2: Oxidation of Aldehyde cluster_step3 Step 3: Scavenging of Byproduct NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 H⁺ NaH2PO4 NaH₂PO₄ (acid source) NaH2PO4->HClO2 Aldehyde R-CHO Intermediate [Intermediate Complex] Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH Intermediate->CarboxylicAcid HOCl HOCl (byproduct) Intermediate->HOCl Scavenger 2-methyl-2-butene HOCl_2 HOCl HOCl->HOCl_2 InertProduct Inert Chlorohydrin Scavenger->InertProduct HOCl_2->InertProduct

Caption: Mechanism of the Pinnick Oxidation.

Materials and Reagents
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound154.601.0155 mgStarting Material
Sodium Chlorite (NaClO₂)90.442.8253 mg (if 100%)Use 80% technical grade (316 mg)
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.986.0720 mgBuffer
2-Methyl-2-butene70.1315.01.55 mLHOCl Scavenger
tert-Butanol (t-BuOH)74.12-4.5 mLSolvent
Tetrahydrofuran (THF)72.11-4.0 mLSolvent
Water (DI)18.02-4.0 mLSolvent
Step-by-Step Experimental Protocol
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 155 mg).

  • Solvent Addition: Add the solvent mixture of THF (4.0 mL), t-BuOH (4.5 mL), and water (4.0 mL). Stir until the aldehyde is fully dissolved.[19]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: To the stirred solution at 0 °C, add 2-methyl-2-butene (15.0 equiv, 1.55 mL). Sequentially add sodium dihydrogen phosphate monohydrate (6.0 equiv, 720 mg) and sodium chlorite (80% purity, 2.8 equiv, 316 mg).[19]

  • Reaction: Allow the reaction mixture to stir at 0 °C. The mixture may turn yellow. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) dropwise until the yellow color disappears.

  • Work-up: Dilute the mixture with brine (20 mL) and transfer to a separatory funnel. Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Alternative Protocol: Phase-Transfer Catalyzed KMnO₄ Oxidation

This protocol offers a low-cost alternative, avoiding chlorinated solvents and using a phase-transfer catalyst (PTC) to facilitate the reaction between the organic-soluble aldehyde and the aqueous oxidant.[6]

Experimental Workflow

PTC_Workflow A Dissolve Aldehyde & PTC in Toluene (Organic Phase) C Combine & Stir Vigorously at Room Temperature A->C B Prepare Aqueous Solution of KMnO₄ (Aqueous Phase) B->C D Monitor Reaction (Purple color fades) C->D E Filter MnO₂ Precipitate D->E F Separate Organic & Aqueous Layers E->F G Acidify Aqueous Layer with HCl F->G H Precipitate Forms G->H I Filter, Wash & Dry Carboxylic Acid Product H->I

Caption: Workflow for PTC KMnO₄ Oxidation.

Materials and Reagents
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound154.6010.01.55 gStarting Material
Potassium Permanganate (KMnO₄)158.0350.07.90 gOxidant
Tetrabutylammonium Bromide (TBAB)322.371.0322 mgPhase-Transfer Catalyst (PTC)
Toluene92.14-50 mLOrganic Solvent
Water (DI)18.02-50 mLAqueous Solvent
Hydrochloric Acid (HCl), conc.36.46-As neededFor acidification
Step-by-Step Experimental Protocol
  • Organic Phase: In a 250 mL flask, dissolve this compound (10.0 mmol, 1.55 g) and tetrabutylammonium bromide (1.0 mmol, 322 mg) in toluene (50 mL).[6][7]

  • Aqueous Phase: In a separate beaker, dissolve potassium permanganate (50.0 mmol, 7.90 g) in deionized water (50 mL).

  • Reaction: Combine the organic and aqueous phases in the flask. Stir the biphasic mixture vigorously at room temperature using a mechanical or efficient magnetic stirrer.

  • Monitoring: The reaction progress can be monitored by the disappearance of the intense purple color of the permanganate ion as it is reduced to a brown manganese dioxide (MnO₂) precipitate. Continue stirring for 30-60 minutes, or until TLC indicates consumption of the aldehyde.[6]

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the MnO₂ solid. Wash the celite pad with a small amount of toluene.

  • Separation: Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it by dropwise addition of concentrated HCl until the pH is ~2. The white precipitate of 2-chloro-3-methylbenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven to a constant weight.

Data Summary and Troubleshooting

ParameterPinnick OxidationPTC KMnO₄ Oxidation
Selectivity Excellent; highly specific for aldehydesGood; can oxidize other sensitive groups
Reaction Conditions Mild (0 °C to RT)Mild (RT), requires vigorous stirring
Typical Yield High (>90%)Good to High (80-95%)[7]
Work-up Liquid-liquid extractionFiltration of MnO₂, then precipitation
Safety/Environmental Avoids heavy metals; uses volatile organic solventsUses inexpensive reagents; MnO₂ waste
Ideal Use Case Complex substrates with sensitive functional groupsLarge-scale, cost-sensitive synthesis

Troubleshooting Guide:

  • Incomplete Reaction:

    • Pinnick: Ensure the sodium chlorite is of good quality and used in sufficient excess. Check the pH of the buffer system.

    • KMnO₄: Increase stirring efficiency to improve interfacial contact. Ensure sufficient KMnO₄ is present.

  • Low Yield:

    • Pinnick: Product may be partially soluble in the aqueous layer; perform thorough extractions.

    • KMnO₄: Ensure complete precipitation of the product by adjusting pH and cooling sufficiently. Wash the MnO₂ cake thoroughly to recover adsorbed product.

  • Side Product Formation:

    • Pinnick: Ensure an effective scavenger is used in sufficient quantity to prevent reactions from the HOCl byproduct.

    • KMnO₄: Over-oxidation can occur. Monitor the reaction closely and avoid excessive heating or prolonged reaction times.

References

Application Note & Protocol: Selective Reduction of 2-Chloro-3-methylbenzaldehyde to (2-Chloro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the aromatic aldehyde, 2-Chloro-3-methylbenzaldehyde, to its corresponding primary alcohol, (2-Chloro-3-methylphenyl)methanol. This transformation is a fundamental process in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and fine chemical manufacturing. The protocol herein details a robust and highly efficient method utilizing sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline safety considerations, and describe methods for reaction monitoring and product characterization.

Introduction and Scientific Principles

The reduction of aldehydes to primary alcohols is a cornerstone of synthetic organic chemistry. Benzyl alcohols, in particular, are valuable precursors for a wide array of functional group transformations. The substrate of interest, this compound[1][2][3], possesses a sterically hindered and electronically modulated aromatic ring, making the choice of reducing agent critical to ensure high yield and purity while avoiding unwanted side reactions.

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

While various hydridic reducing agents can effect this transformation, sodium borohydride (NaBH₄) is selected for its exceptional balance of reactivity and selectivity.[4][5] Unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits remarkable chemoselectivity. It readily reduces aldehydes and ketones while typically leaving other functional groups like esters, amides, and carboxylic acids intact under standard conditions.[5][6] This property is invaluable in complex molecule synthesis, preventing the need for extensive protection-deprotection strategies. Furthermore, NaBH₄ is significantly safer to handle than LiAlH₄, as its reaction with protic solvents like methanol or ethanol is controlled and predictable, whereas LiAlH₄ reacts violently.[7]

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Hydride Addition: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The electrophilic carbonyl carbon of the aldehyde is attacked by the nucleophilic hydride, breaking the C=O π-bond and forming a tetrahedral tetracoordinate borate-alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by the solvent (in this case, methanol), yielding the final benzyl alcohol product and a methoxyborohydride species. One mole of NaBH₄ contains four hydride equivalents and can, in theory, reduce four moles of the aldehyde.

Experimental Protocol

This section provides a detailed methodology for the reduction of this compound.

Materials and Equipment

Reagents:

ReagentFormulaMW ( g/mol )CAS No.Notes
This compoundC₈H₇ClO154.5961563-28-8Starting material.
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Reducing agent.
Methanol (MeOH), AnhydrousCH₃OH32.0467-56-1Reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent.
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0For quenching.
Saturated Sodium Chloride (Brine)NaCl58.447647-14-5For washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Fume hood

Safety Precautions
  • This compound: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Sodium Borohydride (NaBH₄): Toxic if swallowed. In contact with water, it releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[7][8] Handle under an inert atmosphere where possible and do not allow contact with water during storage.[7][8]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Handling: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.09 g, 20.0 mmol).

  • Dissolution: Add 40 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Addition of NaBH₄: Slowly add sodium borohydride (0.95 g, 25.0 mmol, 1.25 equivalents) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting aldehyde spot has been completely consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl dropwise while the flask is still in the ice bath. Caution: Hydrogen gas will be evolved. Stir for an additional 10 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium chloride (brine) (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (2-Chloro-3-methylphenyl)methanol.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, flash column chromatography on silica gel can be employed.

Product Characterization

The identity and purity of the final product, (2-Chloro-3-methylphenyl)methanol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FTIR Spectroscopy: To verify the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).

  • GC-MS: To confirm the molecular weight and purity.[10]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Aldehyde in MeOH B Cool to 0 °C A->B C Add NaBH4 Portion-wise B->C D Stir for 1 hr & Monitor by TLC C->D E Quench with HCl D->E F Remove MeOH E->F G Extract with EtOAc F->G H Wash & Dry G->H I Concentrate H->I J Characterize Product (NMR, IR, MS) I->J

Caption: Overall workflow for the reduction of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

Conclusion

The protocol described provides a reliable, safe, and efficient method for the synthesis of (2-Chloro-3-methylphenyl)methanol from this compound. The use of sodium borohydride ensures high chemoselectivity and operational simplicity, making this procedure highly suitable for both academic research and process development in the pharmaceutical and chemical industries. Adherence to the detailed steps and safety precautions will consistently yield the desired product in high purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience to ensure you achieve reliable and reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its ortho-substituted pattern presents unique challenges in achieving high yields and purity.[2][3] This guide provides a comprehensive resource in a question-and-answer format to address specific issues you may encounter during its synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Synthetic Routes

This section addresses common questions and problems encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Oxidation of 2-Chloro-3-methylbenzyl alcohol

This two-step approach involves the reduction of 2-chloro-3-methylbenzoic acid to 2-chloro-3-methylbenzyl alcohol, followed by its oxidation to the desired aldehyde.[4]

Q1: My yield for the oxidation of 2-chloro-3-methylbenzyl alcohol to the aldehyde is low. What are the likely causes and how can I improve it?

A1: Low yields in this oxidation step often stem from two main issues: over-oxidation to the carboxylic acid or an incomplete reaction. The choice of oxidizing agent and reaction conditions are critical.[5]

  • Over-oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can easily oxidize the aldehyde further to 2-chloro-3-methylbenzoic acid.[6][7]

    • Solution: Employ milder, more selective oxidizing agents. Pyridinium chlorochromate (PCC) or a Swern oxidation are excellent choices for stopping the oxidation at the aldehyde stage.[8] Another highly effective method is using activated manganese dioxide (MnO₂) in a non-polar solvent like dichloromethane.[4][6]

  • Incomplete Reaction: This can be due to insufficient oxidant, low reaction temperature, or poor quality of the oxidizing agent.

    • Solution:

      • Ensure you are using a sufficient molar excess of the oxidizing agent. For solid-supported reagents like MnO₂, ensure it is freshly activated.

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • Gently heating the reaction may be necessary, but be cautious to avoid over-oxidation.

Q2: I am observing a significant amount of unreacted starting material (the alcohol) even after prolonged reaction times. What should I check?

A2: This points towards a problem with the activation of your reagents or suboptimal reaction conditions.

  • Reagent Quality: The activity of oxidizing agents like MnO₂ can vary significantly. Ensure it is properly activated by heating before use. For a Swern oxidation, ensure the oxalyl chloride and dimethyl sulfoxide (DMSO) are of high purity and handled under anhydrous conditions.[8]

  • Solvent Choice: The solvent can influence the reaction rate. For MnO₂ oxidations, chlorinated solvents are generally effective. For Swern oxidations, dichloromethane is standard.

  • Temperature: While higher temperatures can drive the reaction to completion, they can also promote side reactions. For Swern oxidations, maintaining a very low temperature (e.g., -78 °C) during the initial steps is crucial.

Oxidizing AgentTypical SolventTemperature (°C)Key Considerations
Activated MnO₂Dichloromethane, ChloroformRoom Temp to RefluxRequires a large excess of freshly activated MnO₂.[4]
PCCDichloromethaneRoom TempCan be acidic; may require a buffer for sensitive substrates.
Swern OxidationDichloromethane-78 to Room TempRequires strictly anhydrous conditions and careful temperature control.[8]
Route 2: Formylation of 2-Chlorotoluene

Directly introducing a formyl group onto the 2-chlorotoluene ring is an attractive, though challenging, route. The Vilsmeier-Haack and Gattermann-Koch reactions are common methods for formylation.

Q3: I am attempting a Vilsmeier-Haack formylation of 2-chlorotoluene, but the yield is poor and I get a mixture of isomers. How can I improve regioselectivity and yield?

A3: The Vilsmeier-Haack reaction is highly sensitive to the electronic nature of the substrate.[9][10] 2-Chlorotoluene is only moderately activated, which can lead to sluggish reactions and a lack of regioselectivity.

  • Improving Yield:

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.[10] A carefully controlled temperature, often in the range of 50-80 °C, should be empirically determined.

    • Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is used.[9][11]

  • Improving Regioselectivity:

    • The chloro and methyl groups have competing directing effects. The methyl group is an ortho-, para- director, while the chloro group is also an ortho-, para- director, but deactivating. The formylation will likely occur at positions ortho or para to the activating methyl group. This can lead to a mixture of this compound and 2-chloro-5-methylbenzaldehyde.

    • Solution: Unfortunately, achieving high regioselectivity in this specific case is inherently difficult. Purification by column chromatography will likely be necessary to separate the desired isomer. Directed ortho-metalation strategies, while more complex, offer a more controlled approach to achieving specific substitution patterns on substituted benzenes.[2]

Q4: Can I use the Gattermann-Koch reaction for the formylation of 2-chlorotoluene?

A4: The Gattermann-Koch reaction, which uses carbon monoxide and HCl with a Lewis acid catalyst, is generally not suitable for substrates less reactive than benzene or simple alkylbenzenes.[12][13] The presence of the deactivating chloro group on 2-chlorotoluene would likely render it unreactive under typical Gattermann-Koch conditions.[14] This reaction also does not work well for phenolic compounds.[13]

Route 3: Reduction of 2-Chloro-3-methylbenzonitrile

The Stephen aldehyde synthesis is a classic method for converting nitriles to aldehydes.[15][16]

Q5: My Stephen aldehyde synthesis using 2-chloro-3-methylbenzonitrile is giving me a low yield of the aldehyde and a significant amount of the corresponding primary amine. What is causing this and how can I prevent it?

A5: The formation of a primary amine indicates over-reduction. The Stephen reaction relies on the formation of an intermediate iminium salt which is then hydrolyzed to the aldehyde.[17] If the reducing agent is too strong or the conditions are not carefully controlled, the imine intermediate can be further reduced to an amine.

  • Key to Success: The critical step is the formation and precipitation of the aldimine-tin chloride complex ((RCH=NH·HCl)₂SnCl₄).[15] This intermediate is then hydrolyzed to the aldehyde.

    • Strictly Anhydrous Conditions: The reaction must be carried out under rigorously dry conditions. Any moisture present before the intended hydrolysis step can lead to side reactions and reduced yields.[15]

    • Reagent Purity: Use anhydrous stannous chloride (SnCl₂) and dry hydrogen chloride gas.

    • Solvent: Anhydrous ether or ethyl acetate are suitable solvents.[17]

    • Hydrolysis: The hydrolysis should be performed as a distinct second step after the formation of the iminium salt is complete.

Q6: Are there modern alternatives to the Stephen aldehyde synthesis for reducing nitriles to aldehydes?

A6: Yes, a more modern and often higher-yielding method is the reduction of the nitrile using Diisobutylaluminium hydride (DIBAL-H).

  • DIBAL-H Reduction: This reagent is a powerful but controllable reducing agent. At low temperatures (e.g., -78 °C), it will reduce the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to afford the aldehyde.

    • Advantages: Generally provides cleaner reactions and higher yields compared to the Stephen synthesis. It also avoids the use of tin reagents.

    • Caution: DIBAL-H is pyrophoric and must be handled with care under an inert atmosphere.

Part 2: Experimental Workflows & Diagrams

Workflow 1: Oxidation of 2-Chloro-3-methylbenzyl alcohol with Activated MnO₂
  • Preparation: In a round-bottom flask, suspend 2-chloro-3-methylbenzyl alcohol in dichloromethane (approx. 10-20 mL per gram of alcohol).

  • Addition of Oxidant: Add freshly activated manganese dioxide (MnO₂) in a significant excess (e.g., 5-10 molar equivalents).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. Gentle heating (reflux) may be required to drive the reaction to completion.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ solids. Wash the celite pad thoroughly with dichloromethane.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Oxidation_Workflow start Start: 2-Chloro-3- methylbenzyl alcohol suspend Suspend in Dichloromethane start->suspend add_mno2 Add excess activated MnO₂ suspend->add_mno2 stir Stir at Room Temp (or reflux) add_mno2->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter through Celite monitor->filter Complete purify Evaporate solvent & Purify (Chromatography) filter->purify end End: 2-Chloro-3- methylbenzaldehyde purify->end

Caption: Workflow for the oxidation of 2-chloro-3-methylbenzyl alcohol.

Troubleshooting Logic: Low Yield in Formylation Reactions

Formylation_Troubleshooting issue Low Yield in Formylation check_substrate Is the aromatic ring electron-rich? issue->check_substrate isomer_issue Isomeric mixture observed? issue->isomer_issue increase_temp Increase reaction temperature cautiously check_substrate->increase_temp No (Deactivated) check_reagents Check stoichiometry & purity of reagents (e.g., Vilsmeier reagent) check_substrate->check_reagents Yes (Activated) consider_alternative Consider alternative synthetic route (e.g., oxidation of alcohol) increase_temp->consider_alternative purification Optimize purification (e.g., column chromatography) isomer_issue->purification Yes

References

Technical Support Center: Synthesis of 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Part 1: Troubleshooting Guide - Common Issues & Resolutions

This section addresses the most frequently encountered problems during the synthesis of this compound, which is often prepared via the oxidation of 2-chloro-3-methyltoluene.

Issue 1: Over-oxidation to 2-Chloro-3-methylbenzoic acid

Symptoms:

  • A significant peak corresponding to the carboxylic acid is observed in analytical data (e.g., GC-MS, LC-MS, NMR).

  • The reaction mixture becomes a thick slurry or solid, indicating the precipitation of the carboxylic acid.

  • The pH of the aqueous workup becomes acidic.

Root Cause Analysis: The oxidation of the methyl group to an aldehyde is a delicate step. Strong oxidizing agents or prolonged reaction times can easily lead to further oxidation to the more thermodynamically stable carboxylic acid. This is a very common side reaction in benzylic oxidations.

Preventative & Corrective Actions:

  • Choice of Oxidizing Agent: The choice of oxidant is critical. While strong oxidants like potassium permanganate (KMnO₄) or chromic acid can be used, they require very careful control of stoichiometry and reaction conditions to stop at the aldehyde stage.

    • Recommended Method: Use milder and more selective oxidizing agents. Manganese dioxide (MnO₂) is often an excellent choice for the oxidation of benzylic alcohols to aldehydes and can be used for the direct oxidation of activated methyl groups under specific conditions. Another effective method is the use of ceric ammonium nitrate (CAN).

  • Reaction Condition Optimization:

    • Temperature Control: Maintain a low to moderate reaction temperature. Exothermic reactions can accelerate over-oxidation.

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will significantly promote the formation of the carboxylic acid.

    • Monitoring: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.

Experimental Protocol: Selective Oxidation using MnO₂

  • Dissolve 2-chloro-3-methyltoluene in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (MnO₂) in a 5-10 fold molar excess.

  • Stir the mixture vigorously at room temperature or gentle reflux.

  • Monitor the reaction by TLC or GC every hour.

  • Upon completion, filter off the MnO₂ and wash the solid with the solvent.

  • Combine the filtrates and evaporate the solvent to obtain the crude this compound.

Troubleshooting Workflow: Over-oxidation

G start Over-oxidation Detected (Carboxylic Acid Formation) check_oxidant Evaluate Oxidizing Agent start->check_oxidant strong_oxidant Strong Oxidant Used (e.g., KMnO4, CrO3) check_oxidant->strong_oxidant Strong? mild_oxidant Mild Oxidant Used (e.g., MnO2, CAN) check_oxidant->mild_oxidant Mild? switch_oxidant Action: Switch to Milder Oxidant (e.g., Activated MnO2) strong_oxidant->switch_oxidant check_conditions Review Reaction Conditions mild_oxidant->check_conditions switch_oxidant->check_conditions high_temp High Temperature or Prolonged Reaction Time check_conditions->high_temp Suboptimal? end Successful Synthesis of This compound check_conditions->end Optimal? optimized_conditions Action: Reduce Temperature & Monitor Closely via TLC/GC high_temp->optimized_conditions optimized_conditions->end

Caption: Troubleshooting workflow for over-oxidation.

Issue 2: Incomplete Reaction and Low Yield

Symptoms:

  • Significant amount of starting material (2-chloro-3-methyltoluene) remains in the final product mixture.

  • The overall isolated yield of the desired aldehyde is low.

Root Cause Analysis: Incomplete reactions can stem from several factors:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent was too low.

  • Poor Reagent Quality: The oxidizing agent may be old or deactivated. For example, manganese dioxide can vary in activity depending on its method of preparation and storage.

  • Low Reaction Temperature: The activation energy for the reaction is not being met.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.

Preventative & Corrective Actions:

  • Reagent Quality and Stoichiometry:

    • Activate MnO₂: If using manganese dioxide, ensure it is activated by heating under vacuum before use.

    • Stoichiometry Check: Recalculate and ensure at least a stoichiometric amount of the oxidant is used. For heterogeneous reactions (like with MnO₂), a larger excess is often required.

  • Solvent and Temperature Optimization:

    • Solvent Choice: Select a solvent in which the starting material is highly soluble.

    • Temperature Increase: Gradually increase the reaction temperature while carefully monitoring for the onset of side reactions. Refluxing in a suitable solvent might be necessary.

Data Summary: Solvent Effects on Oxidation

SolventBoiling Point (°C)Dielectric ConstantGeneral Observations
Dichloromethane39.69.1Good solubility, easy to remove. May require longer reaction times.
Chloroform61.24.8Similar to DCM, slightly higher reaction temperature.
1,2-Dichloroethane83.510.4Higher boiling point allows for faster reaction rates.
Toluene110.62.4Can be used, but product separation might be more complex.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a Gattermann-Koch or Vilsmeier-Haack reaction to formylate 2-chlorotoluene directly? What are the potential issues?

A1: Yes, these formylation reactions are viable routes. However, they present challenges with regioselectivity . The chloro and methyl groups are both ortho-, para-directing. In 2-chlorotoluene, the directing effects can lead to a mixture of isomers.

  • Gattermann-Koch Reaction: This reaction (using CO and HCl with a catalyst) will likely yield a mixture of aldehydes, with formylation occurring at positions para and ortho to the directing groups. This would result in a mixture including 2-Chloro-5-methylbenzaldehyde and this compound, which can be difficult to separate.

  • Vilsmeier-Haack Reaction: This reaction (using POCl₃ and DMF) is generally more sensitive to steric hindrance. The bulky Vilsmeier reagent may preferentially attack the less hindered position, but a mixture of products is still highly probable.

Isomer Formation Diagram

G start 2-Chlorotoluene reaction Formylation Reaction (e.g., Gattermann-Koch) start->reaction product_mix Mixture of Isomers reaction->product_mix desired_product This compound (Desired) product_mix->desired_product side_product1 2-Chloro-5-methylbenzaldehyde (Side Product) product_mix->side_product1 side_product2 Other Isomers product_mix->side_product2 separation Difficult Purification product_mix->separation

Caption: Isomeric products from direct formylation.

Q2: I am observing some unexpected chlorination. What could be the cause?

A2: Unintended chlorination during the synthesis of this compound is unusual if starting from 2-chloro-3-methyltoluene. However, if your synthesis involves a chlorination step (e.g., chlorination of 3-methylbenzaldehyde), side reactions can occur.

  • Radical Chlorination: If using conditions that favor free radicals (e.g., UV light, radical initiators), you could see chlorination on the methyl group, leading to the formation of 2-chloro-3-(chloromethyl)benzaldehyde. This is a powerful lachrymator and should be handled with extreme care.

  • Electrophilic Aromatic Substitution: If using an electrophilic chlorinating agent (like Cl₂ with a Lewis acid catalyst), you could get further chlorination on the aromatic ring, leading to dichlorinated products.

To avoid this, ensure your reaction conditions are not conducive to radical formation (i.e., run the reaction in the dark and avoid radical initiators) and that you are using the correct stoichiometry of your chlorinating agent.

Technical Support Center: Optimizing the Wittig Reaction with 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the Wittig reaction, specifically focusing on challenging substrates like 2-Chloro-3-methylbenzaldehyde. This aldehyde presents unique difficulties due to the steric hindrance and electronic effects of its substituents, which can lead to low yields and poor stereoselectivity. This document is structured to provide rapid solutions through our FAQ section and detailed, systematic optimization protocols for more complex issues.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is giving a very low yield. What are the most common causes?

Low yields with this substrate typically stem from two primary factors related to its structure:

  • Steric Hindrance: The ortho-chloro and meta-methyl groups create significant steric bulk around the carbonyl group. This bulk can impede the approach of the phosphorus ylide, slowing down the reaction and leading to low conversion.[1][2]

  • Incomplete Ylide Formation: The generation of the ylide (the Wittig reagent) is a critical step. If the chosen base is not strong enough to deprotonate the phosphonium salt effectively, or if the reagents and solvents are not rigorously dried, the ylide concentration will be low, resulting in a poor overall yield.[1]

Q2: How do I choose the correct ylide for my reaction? Should it be stabilized or unstabilized?

The choice of ylide is critical as it dictates both reactivity and the stereochemical outcome (E/Z isomerism) of the resulting alkene.

  • Unstabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These are highly reactive and generally necessary for sterically hindered aldehydes like this compound.[1][3] They typically favor the formation of the (Z)-alkene under salt-free conditions.[2][4]

  • Stabilized Ylides (e.g., from phosphonium salts with adjacent electron-withdrawing groups like esters or ketones): These are less reactive and may struggle to react with hindered substrates.[2][3] If they do react, they strongly favor the formation of the thermodynamically more stable (E)-alkene.[5][6]

For this compound, starting with a more reactive, unstabilized ylide is the recommended approach to overcome steric hindrance.

Q3: What is the best base for generating the ylide?

The choice of base depends entirely on the acidity of the phosphonium salt.

  • For unstabilized ylides , which are formed from simple alkylphosphonium salts, a very strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[1][7][8]

  • For stabilized ylides , the adjacent electron-withdrawing group makes the proton more acidic, allowing for the use of weaker bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).[9]

Always use a fresh, high-quality base and ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the base and the reactive ylide.[1]

Q4: I'm having significant trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?

TPPO is a notoriously difficult byproduct to remove due to its moderate polarity, which often causes it to co-elute with the desired product during column chromatography. Effective strategies include:

  • Recrystallization: If your product is a solid, recrystallization can be effective. TPPO has different solubility profiles than most alkene products.[10]

  • Chemical Conversion: A highly effective method involves converting the TPPO into a more polar salt. After the reaction, the crude mixture can be treated with reagents like hydrogen peroxide or iodomethane to transform the phosphine impurities into highly polar derivatives that are easily removed by a simple filtration or column chromatography.[11]

  • Filtration through Silica: In some cases, precipitating the product in a nonpolar solvent like hexane or petroleum ether can cause the TPPO to remain in solution, allowing for separation by filtration.

In-Depth Troubleshooting & Optimization Guide

This section provides a systematic approach to overcoming common issues encountered when reacting this compound.

Problem: Low or No Conversion of the Aldehyde

Low conversion is the most frequent issue and requires a logical, stepwise investigation.

G start Low / No Conversion check_ylide Verify Ylide Formation start->check_ylide Step 1 check_reactivity Assess Reagent Reactivity check_ylide->check_reactivity Ylide forms (color change observed) protocol1 Go to Protocol 1: Base Screening check_ylide->protocol1 consider_hwe Consider HWE Alternative check_reactivity->consider_hwe Yield remains low protocol2 Go to Protocol 2: Temperature & Time Study check_reactivity->protocol2 G cluster_wittig Wittig Pathway cluster_hwe HWE Pathway start Goal: Synthesize Alkene from This compound wittig_path Wittig Reaction start->wittig_path hwe_path HWE Reaction start->hwe_path ylide Phosphonium Ylide (Bulky, Z-selective) wittig_path->ylide phosphonate Phosphonate Carbanion (Less bulky, E-selective) hwe_path->phosphonate wittig_product Alkene + TPPO (Difficult Purification) ylide->wittig_product hwe_product Alkene + Phosphate Salt (Easy Purification) phosphonate->hwe_product WittigMechanism ylide Ylide (R-CH=PPh₃) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Aldehyde (Ar-CHO) aldehyde->oxaphosphetane alkene Alkene (Ar-CH=CH-R) oxaphosphetane->alkene Retro-[2+2] Cycloelimination tppo TPPO (Ph₃P=O) oxaphosphetane->tppo

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinolines from 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of quinoline derivatives, specifically from 2-Chloro-3-methylbenzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthetic route. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: A Two-Stage Synthetic Strategy

The direct synthesis of a quinoline ring from this compound is not a one-step process. The most versatile and widely used method for quinoline synthesis, the Friedländer annulation, requires a 2-aminoaryl aldehyde or ketone as a starting material.[1] Therefore, a successful synthesis necessitates a two-stage approach:

  • Amination: Conversion of the 2-chloro substituent to an amino group to generate the key intermediate, 2-Amino-3-methylbenzaldehyde.

  • Cyclization: The subsequent Friedländer condensation of this intermediate with an appropriate α-methylene carbonyl compound to form the desired substituted quinoline.

This guide will address the potential challenges and critical parameters for both stages of this synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: Why can't I use this compound directly in a Friedländer synthesis?

A1: The Friedländer synthesis mechanism involves the initial formation of an imine or enamine between the amino group of the 2-aminoaryl aldehyde/ketone and the carbonyl of the second reactant.[1] The 2-chloro substituent is not nucleophilic and cannot participate in this crucial initial condensation step. Therefore, it must first be converted to an amino group.

Q2: What is the most promising method for converting the 2-chloro group to an amino group in my starting material?

A2: The Buchwald-Hartwig amination is a powerful and highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] It is well-suited for the amination of aryl chlorides and is generally preferred over classical methods like nucleophilic aromatic substitution (SNAr), which may require harsh conditions and are less efficient for electron-neutral or electron-rich aromatic rings.[4][5]

Q3: What are the main challenges I should anticipate with this synthesis?

A3: The primary challenges include:

  • Amination Step: Achieving complete conversion of the chloro group without side reactions, and purification of the 2-Amino-3-methylbenzaldehyde intermediate, which can be unstable.[6]

  • Friedländer Cyclization: Potential for low yields due to suboptimal catalyst choice or reaction conditions, and the possibility of side reactions such as the self-condensation of the ketone reactant.[7]

  • Purification: The final quinoline product may require careful purification to remove unreacted starting materials, byproducts, and residual catalyst.

Q4: Can I use a different quinoline synthesis method, like the Combes or Doebner-von Miller reaction?

A4: The Combes and Doebner-von Miller syntheses are also powerful methods for quinoline synthesis, but they start from anilines, not 2-aminoaldehydes.[8][9] While you could theoretically start from an aniline and build the aldehyde functionality, the Friedländer approach using the in-situ generated 2-Amino-3-methylbenzaldehyde is generally more convergent and efficient for this specific target scaffold.

Visualized Synthetic Workflow

Synthetic_Workflow cluster_1 cluster_2 start This compound intermediate 2-Amino-3-methylbenzaldehyde start->intermediate Buchwald-Hartwig Amination product Substituted Quinoline intermediate->product Friedländer Annulation reagent1 Ammonia Source (e.g., Benzophenone Imine) Pd Catalyst, Ligand, Base reagent2 α-Methylene Ketone (R1-CO-CH2-R2) Acid or Base Catalyst

Caption: Overall two-stage synthetic pathway.

Troubleshooting Guide: Question & Answer Format

Part 1: Buchwald-Hartwig Amination of this compound

Issue 1: Low or no conversion of the starting material.

  • Question: I've set up my Buchwald-Hartwig reaction, but TLC/LC-MS analysis shows mostly unreacted this compound even after several hours. What's going wrong?

  • Answer: This issue typically points to an inactive catalytic system. Here are the key factors to investigate:

    • Catalyst and Ligand Choice: The amination of aryl chlorides can be challenging and often requires specialized, sterically hindered phosphine ligands.[10] Ensure you are using a suitable ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) and a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

    • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) and that your solvents are thoroughly degassed.[11]

    • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] Ensure the base is fresh and has been handled under anhydrous conditions.

    • Ammonia Source: Directly using ammonia gas can be difficult due to its high volatility and tendency to bind strongly to the palladium center.[2] Consider using an ammonia equivalent like benzophenone imine, from which the primary amine can be liberated by hydrolysis during work-up.[3]

Issue 2: Formation of side products, such as hydrodehalogenation (replacement of -Cl with -H).

  • Question: My reaction is consuming the starting material, but I'm seeing a significant amount of 3-methylbenzaldehyde instead of the desired amine. What causes this side reaction?

  • Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It can be promoted by:

    • Excessive Temperature: Running the reaction at too high a temperature can favor this pathway. Try reducing the reaction temperature.

    • Presence of Water: Trace amounts of water can be a hydrogen source. Ensure all reagents and solvents are rigorously dried.

    • Ligand Choice: Some ligands may be more prone to promoting this side reaction. You may need to screen different phosphine ligands.

Issue 3: Difficulty in isolating the 2-Amino-3-methylbenzaldehyde intermediate.

  • Question: After the reaction and work-up, I'm left with an unstable oil that decomposes upon attempted purification by column chromatography. How can I isolate my product?

  • Answer: 2-Aminobenzaldehydes are known to be unstable and can self-condense.[6]

    • Avoid Silica Gel Chromatography if Possible: The acidic nature of silica gel can catalyze decomposition. If chromatography is necessary, consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or using a different stationary phase like alumina.

    • Telescoping the Reaction: The most effective strategy is often to use the crude 2-Amino-3-methylbenzaldehyde directly in the subsequent Friedländer synthesis without full purification. After an aqueous work-up to remove the base and salts, you can extract the product into an organic solvent, dry it, and proceed immediately to the next step.

Part 2: Friedländer Annulation to Form the Quinoline

Issue 4: Low yield in the final quinoline-forming step.

  • Question: I've successfully made the 2-Amino-3-methylbenzaldehyde intermediate, but the Friedländer cyclization is giving a very low yield of my target quinoline. What should I optimize?

  • Answer: Low yields in the Friedländer synthesis can stem from several factors:[7]

    • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and substrate-dependent.[9] For many systems, an acid catalyst like p-toluenesulfonic acid (p-TsOH) or even a few drops of concentrated sulfuric acid is effective.[1] In some cases, a base like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) may work better. You may need to screen a few catalysts to find the optimal one for your specific substrates.

    • Suboptimal Reaction Temperature: This reaction often requires heating to drive the dehydration and cyclization steps. However, excessive heat can lead to decomposition and tar formation. A temperature screen is recommended to find the sweet spot.

    • Ketone Self-Condensation: A very common side reaction, especially under basic conditions, is the aldol self-condensation of your α-methylene ketone.[7] If this is a major issue, consider switching to acidic catalysis or adding the ketone slowly to the reaction mixture.

Issue 5: Formation of regioisomers when using an unsymmetrical ketone.

  • Question: I'm using an unsymmetrical ketone (e.g., 2-pentanone) and getting a mixture of two different quinoline isomers. How can I control the regioselectivity?

  • Answer: Regioselectivity is a well-known challenge in the Friedländer synthesis.[8] The reaction can proceed through condensation at either α-carbon of the ketone.

    • Steric and Electronic Control: The reaction will generally favor condensation at the less sterically hindered α-carbon. The electronic nature of the substituents can also play a role.

    • Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome. Some specialized amine catalysts have been developed to provide high regioselectivity.[8]

    • Reaction Conditions: Modifying the solvent and temperature can sometimes favor the formation of one isomer over the other.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylbenzaldehyde via Buchwald-Hartwig Amination (Illustrative)

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq). Add anhydrous, degassed toluene as the solvent.

  • Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add 3M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine. Neutralize the mixture carefully with aqueous sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-Amino-3-methylbenzaldehyde should be used immediately in the next step.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-Amino-3-methylbenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: Add the α-methylene ketone (e.g., acetone, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the aminobenzaldehyde is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table

ParameterBuchwald-Hartwig AminationFriedländer Annulation
Key Reagents Pd catalyst, phosphine ligand, strong baseAcid or base catalyst
Typical Solvents Toluene, DioxaneEthanol, Acetic Acid, or solvent-free
Temperature Range 80 - 120 °C80 °C - 150 °C
Common Issues Incomplete conversion, hydrodehalogenationLow yield, ketone self-condensation, poor regioselectivity
Troubleshooting Focus Inert atmosphere, catalyst/ligand choice, anhydrous conditionsCatalyst screening, temperature optimization, slow addition of ketone

Mechanistic and Troubleshooting Diagrams

Friedlander_Mechanism cluster_mech Friedländer Mechanism (Acid-Catalyzed) reactants 2-Amino-3-methylbenzaldehyde + Enol of Ketone step1 Aldol Condensation reactants->step1 adduct Aldol Adduct step1->adduct step2 Cyclization (Intramolecular Imine Formation) adduct->step2 cyclized Dihydroquinoline Intermediate step2->cyclized step3 Dehydration (-H2O) cyclized->step3 product Substituted Quinoline step3->product

Caption: A simplified acid-catalyzed Friedländer mechanism.

Troubleshooting_Tree start Low Quinoline Yield q1 Check Purity of 2-Aminobenzaldehyde Intermediate start->q1 a1_ok Purity OK q1->a1_ok Yes a1_bad Impure/Decomposed q1->a1_bad No q2 Review Friedländer Conditions a1_ok->q2 sol_repurify Re-run Amination Use Intermediate Immediately a1_bad->sol_repurify a2_cat Catalyst Issue q2->a2_cat a2_temp Temperature Issue q2->a2_temp a2_side Side Reactions? q2->a2_side sol_cat Screen Acid/Base Catalysts (p-TsOH, KOH, etc.) a2_cat->sol_cat sol_temp Optimize Temperature (Run Temp Gradient) a2_temp->sol_temp sol_side Switch to Acidic Conditions Slowly Add Ketone a2_side->sol_side

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: A Guide to Preventing Oxidation of 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, maintaining the purity and stability of our reagents is paramount to achieving reproducible and reliable experimental outcomes. 2-Chloro-3-methylbenzaldehyde is a valuable synthetic intermediate, but like many aromatic aldehydes, it is susceptible to degradation through oxidation. This guide provides an in-depth look at the causes of this degradation and offers robust, field-proven strategies to ensure its long-term stability during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by users.

Q1: I've noticed white crystals forming in my bottle of liquid this compound. What are they? A: The white crystalline solid is almost certainly 2-Chloro-3-methylbenzoic acid, the product of oxidation. Benzaldehydes react with atmospheric oxygen over time to form their corresponding carboxylic acids, which are typically solids at room temperature.[1]

Q2: What is the primary cause of this degradation? A: The primary cause is exposure to atmospheric oxygen.[1] This process, known as auto-oxidation, is a radical chain reaction that can be accelerated by exposure to light and elevated temperatures.[2][3]

Q3: What are the ideal short-term storage conditions for a frequently used bottle? A: For a bottle in active use, it is crucial to minimize atmospheric exposure. After each use, the headspace of the container should be purged with an inert gas like argon or nitrogen, and the container should be securely sealed.[4][5] Store the bottle in a cool, dark, and dry place.[6]

Q4: How can I quickly assess if my this compound is still suitable for a sensitive reaction? A: A simple visual inspection for crystals is the first step. For a more definitive answer, a quick purity check using analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended.[7] These methods can quantify the percentage of the carboxylic acid impurity.

Q5: Can I just filter out the crystals and use the remaining liquid? A: This is strongly discouraged. While filtration removes the solid precipitate, the remaining liquid is saturated with dissolved 2-Chloro-3-methylbenzoic acid and may contain other peroxy intermediates from the oxidation process.[3] Using this material will introduce significant impurities and affect the stoichiometry of your reaction, leading to unreliable results.

Section 2: The Mechanism of Aldehyde Auto-Oxidation

Understanding the "why" behind the degradation is critical to effective prevention. Aromatic aldehydes like this compound oxidize via a free-radical chain reaction when exposed to oxygen.[2]

The process can be broken down into three main stages:

  • Initiation: An initiator (such as light or trace metal ions) abstracts the weakly-bound aldehydic hydrogen, forming a benzoyl radical.

  • Propagation: This is a self-sustaining cycle. The benzoyl radical reacts rapidly with molecular oxygen (O₂) to form a benzoylperoxy radical.[2][8] This highly reactive peroxy radical then abstracts a hydrogen atom from another molecule of the aldehyde, forming a peroxy acid and a new benzoyl radical, which continues the chain.[1]

  • Termination: The reaction eventually stops when two radicals combine.

The peroxy acid formed during propagation can also react with another molecule of the aldehyde to produce two molecules of the final carboxylic acid product. This complex pathway underscores why even small initial exposures to oxygen can lead to significant degradation over time.

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_product Product Formation Aldehyde 2-Chloro-3-methyl- benzaldehyde BenzoylRadical Benzoyl Radical Aldehyde->BenzoylRadical - H• (Light, Metal Ions) O2 O₂ (Air) PeroxyRadical Benzoylperoxy Radical BenzoylRadical->PeroxyRadical + O₂ PeroxyAcid Peroxybenzoic Acid PeroxyRadical->PeroxyAcid + Aldehyde PeroxyRadical->PeroxyAcid NewBenzoylRadical Benzoyl Radical PeroxyAcid->NewBenzoylRadical - H• abstracted PeroxyAcid2 Peroxybenzoic Acid NewBenzoylRadical->BenzoylRadical Continues Cycle Aldehyde2 Another Aldehyde Molecule CarboxylicAcid 2-Chloro-3-methyl- benzoic Acid (Crystalline Impurity) PeroxyAcid2->CarboxylicAcid + Aldehyde Aldehyde3 Aldehyde Troubleshooting_Workflow Start Start: Visual Inspection of Reagent CheckCrystals Are white crystals or haziness present? Start->CheckCrystals QC Perform Quantitative QC (e.g., GC or HPLC) CheckCrystals->QC Yes UseReagent Proceed with Experiment CheckCrystals->UseReagent No CheckThreshold Is impurity level > 1-2% ? QC->CheckThreshold Discard Action: Discard Reagent & Procure New Stock CheckThreshold->Discard Yes UseWithCaution Use with caution for non-critical applications. Quantify for stoichiometry. CheckThreshold->UseWithCaution No Review Action: Review and Implement Proper Storage & Handling Protocols Discard->Review

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-Chloro-3-methylbenzaldehyde (CAS: 61563-28-8). We will move beyond basic procedures to address the nuanced challenges of scaling up production, focusing on troubleshooting common issues, ensuring process robustness, and maintaining product quality.

Section 1: Synthesis Pathway Overview

The most economically viable and industrially common route for the synthesis of this compound is the selective oxidation of 2-chloro-3-methyltoluene. This pathway is favored due to the relative availability of the starting material and the directness of the conversion. However, achieving high selectivity and yield on a large scale presents significant challenges, primarily centered around preventing over-oxidation to the corresponding carboxylic acid and managing side reactions.

The general workflow involves the controlled oxidation of the methyl group, followed by a series of workup and purification steps to isolate the target aldehyde.

Synthesis_Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup & Purification Start Starting Material: 2-Chloro-3-methyltoluene Reaction Controlled Oxidation Start->Reaction Oxidant (e.g., MnO2, Air) Catalyst, Solvent Temp. Control Crude Crude Reaction Mixture Reaction->Crude Workup Aqueous Workup & Neutralization Crude->Workup Quenching Distillation Fractional Vacuum Distillation Workup->Distillation Separate organic layer Product Final Product: This compound Distillation->Product Collect pure fraction

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and oxidation systems for large-scale synthesis?

A: The primary starting material is 2-chloro-3-methyltoluene (also known as 3-chloro-o-xylene)[1]. For large-scale production, catalytic air oxidation is often preferred for its cost-effectiveness and lower environmental impact compared to stoichiometric inorganic oxidants. This typically involves metal catalysts, such as cobalt or manganese salts, often with bromine-based promoters in a solvent like acetic acid[2]. Alternatively, using manganese dioxide (MnO₂) is a well-documented method for selective oxidation of the corresponding benzyl alcohol, which can be an intermediate step[3][4][5].

Q2: Why is temperature control so critical in this reaction?

A: Temperature is arguably the most critical parameter for controlling selectivity. The oxidation of the methyl group to an aldehyde is the desired step. However, this aldehyde can be further oxidized to the less-desirable 2-chloro-3-methylbenzoic acid[6]. This over-oxidation reaction has a higher activation energy and becomes significantly more favorable at elevated temperatures. Therefore, maintaining a precise temperature range is essential to maximize aldehyde yield and minimize the formation of the carboxylic acid impurity, which complicates purification.

Q3: What are realistic yield expectations on a large scale?

A: While lab-scale syntheses using potent oxidizing agents might report high yields, industrial-scale yields are often more modest due to the balance between conversion, selectivity, and economic viability. With an optimized catalytic air oxidation process, yields typically range from 60% to 75%. Achieving yields above 80% is exceptional and requires highly optimized catalyst systems and stringent process control. Lower yields are often traced back to incomplete conversion or over-oxidation[7].

Q4: What are the primary safety concerns associated with this synthesis?

A: The key hazards stem from both the materials used and the process conditions.

  • Product Hazards: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[8].

  • Reagent Hazards: Many oxidation protocols use strong acids (e.g., sulfuric acid for workup) or flammable solvents[9][10]. If using bromine-based promoters, handling corrosive and toxic bromine compounds is a major concern.

  • Process Hazards: Oxidation reactions are exothermic. A failure in the cooling system can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which could result in vessel failure. Proper engineering controls, including cooling jackets, emergency vents, and quench systems, are mandatory for large-scale operations.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during synthesis and purification. Use the decision tree diagram below to help diagnose problems.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s) & Rationale
P1 Low Conversion of Starting Material 1. Insufficient Catalyst Activity: The catalyst may be poisoned, old, or used in insufficient quantity. 2. Low Reaction Temperature: The temperature may be too low to achieve an adequate reaction rate. 3. Poor Mass Transfer: In heterogeneous catalysis (e.g., MnO₂) or gas-liquid reactions (air oxidation), inefficient mixing can limit the reaction rate.1. Verify Catalyst: Use a fresh batch of catalyst or increase loading incrementally. Ensure no known catalyst poisons (e.g., sulfur compounds) are present in the starting material. 2. Optimize Temperature: Gradually increase the reaction temperature in 5°C increments, while carefully monitoring for the onset of over-oxidation byproducts via in-process controls (GC/HPLC). 3. Improve Agitation: Increase the stirrer speed to improve the mixing of reactants and catalyst. For air oxidation, ensure the sparging system provides fine bubbles for better gas-liquid contact.
P2 High Levels of 2-Chloro-3-methylbenzoic Acid Impurity 1. Excessive Reaction Temperature: The primary cause of over-oxidation. 2. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed will promote further oxidation of the product. 3. Oxidant-to-Substrate Ratio Too High: An excess of the oxidizing agent can drive the reaction past the aldehyde stage.1. Reduce Temperature: Lower the reaction setpoint. The ideal window is often narrow; precise control is key. 2. Implement In-Process Monitoring: Use GC or TLC to track the disappearance of the starting material and the formation of the product. Quench the reaction as soon as optimal conversion is reached. 3. Adjust Stoichiometry: Carefully control the feed rate of the oxidant (e.g., air flow) or use a slight sub-stoichiometric amount if using a chemical oxidant.
P3 Product Discoloration (Yellow to Brown) 1. Thermal Degradation: High temperatures during reaction or, more commonly, during distillation can cause the formation of colored polymeric byproducts. 2. Presence of Phenolic Impurities: Side-chain chlorination followed by hydrolysis can generate phenolic compounds, which are easily oxidized to colored species. 3. Residual Acid/Base: Traces of acid or base from the workup can catalyze degradation at high temperatures.1. Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the product[10]. Ensure the distillation pot temperature is kept as low as possible. 2. Caustic Wash: During workup, a dilute sodium hydroxide or sodium carbonate wash can extract acidic phenolic impurities from the organic layer[10]. 3. Neutralize Thoroughly: After any acid or base wash, wash the organic layer with brine or water until the pH is neutral before proceeding to distillation.
P4 Emulsion Formation During Workup 1. Formation of Surfactant-like Byproducts: Minor side reactions can create molecules that stabilize emulsions. 2. Insufficient Phase Separation Time: Not allowing adequate time for the organic and aqueous layers to separate.1. Add Brine: A saturated sodium chloride solution (brine) wash increases the ionic strength of the aqueous phase, which helps to break emulsions. 2. Allow Settling Time: In large vessels, allow sufficient time for the layers to coalesce and separate cleanly. Gentle warming of the vessel can sometimes aid this process, but must be done with caution if flammable solvents are present.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected LowYield Low Yield or Incomplete Conversion? Start->LowYield OverOxidation High Benzoic Acid Content? Start->OverOxidation Discoloration Product Discolored? Start->Discoloration Cause_TempLow Cause: Low Temp or Inactive Catalyst LowYield->Cause_TempLow Yes Cause_TempHigh Cause: High Temp or Long Reaction Time OverOxidation->Cause_TempHigh Yes Cause_Degradation Cause: Thermal Degradation or Impurities Discoloration->Cause_Degradation Yes Solution_IncreaseTemp Action: Increase Temp & Check Catalyst Cause_TempLow->Solution_IncreaseTemp Solution_DecreaseTemp Action: Lower Temp & Monitor Reaction Cause_TempHigh->Solution_DecreaseTemp Solution_Purify Action: Use Vacuum Distillation & Caustic Wash Cause_Degradation->Solution_Purify

Caption: Decision tree for troubleshooting common synthesis issues.

Section 4: Detailed Experimental Protocol

This protocol is a representative example for a pilot-scale synthesis via oxidation of 2-chloro-3-methylbenzyl alcohol, itself prepared from the corresponding benzoic acid. This two-step approach often provides better control and purity than direct oxidation of the toluene.

Step 1: Reduction of 2-Chloro-3-methylbenzoic Acid

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet. Ensure the system is inerted with nitrogen.

  • Reagent Charge: Charge the reactor with a solution of 2-Chloro-3-methylbenzoic acid (2.0 kg, 11.7 mol) in anhydrous Tetrahydrofuran (THF, 20 L).

  • Cooling: Cool the reactor jacket to 0-5°C.

  • Reductant Addition: Slowly add a solution of diborane (BH₃) in THF (e.g., 1M solution, ~12 L) via an addition funnel. CAUTION: The reaction is exothermic and generates hydrogen gas. Maintain the internal temperature below 15°C throughout the addition. The addition typically takes 2-3 hours.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting benzoic acid is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding methanol (2 L) dropwise while cooling the reactor in an ice bath. This will destroy excess diborane.

  • Solvent Removal: Remove the solvents under reduced pressure to obtain the crude 2-chloro-3-methylbenzyl alcohol as an oil.

Step 2: Oxidation to this compound [3]

  • Reactor Setup: Use the same or a similar 50 L reactor.

  • Reagent Charge: Dissolve the crude 2-chloro-3-methylbenzyl alcohol from Step 1 in Dichloromethane (DCM, 25 L).

  • Oxidant Addition: To the stirred solution, add activated manganese dioxide (MnO₂, ~5.0 kg, ~57.5 mol, ~5 equivalents) portion-wise. The reaction is mildly exothermic; maintain the temperature at 20-25°C.

  • Reaction: Stir the suspension vigorously at room temperature for 18-24 hours. The MnO₂ is a black solid, and the reaction is heterogeneous.

  • Monitoring: Follow the progress of the oxidation by GC or TLC, monitoring the disappearance of the alcohol and the appearance of the aldehyde.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with additional DCM (2 x 2 L) to recover all the product.

  • Purification: a. Combine the filtrates and wash with water (10 L) and then brine (10 L). b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. c. Purify the crude oil by fractional vacuum distillation to obtain the final product as a clear liquid.

Section 5: Safety & Handling

All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves[9][11].

  • Chemical Hazards:

    • This compound: Harmful (H302), Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[8].

    • Diborane (or Borane-THF complex): Highly flammable, reacts violently with water, corrosive. Must be handled under an inert atmosphere.

    • Manganese Dioxide: Strong oxidizer. Avoid contact with combustible materials.

    • Solvents (THF, DCM): Flammable and/or volatile. Avoid inhalation and skin contact.

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[11].

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention[11].

    • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.

References

Technical Support Center: Work-up Procedures for Reactions with 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-chloro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into effective work-up procedures. Our goal is to move beyond simple step-by-step instructions, offering a deeper understanding of the "why" behind each technique to empower you to troubleshoot and optimize your experimental outcomes.

Introduction to this compound

This compound is a versatile aromatic aldehyde with the molecular formula C₈H₇ClO.[1] Its reactivity is primarily dictated by the aldehyde functional group, which is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol.[2] The presence of the chloro and methyl groups on the aromatic ring influences its electronic properties and can affect reaction pathways and the solubility of both the starting material and products.[2] Understanding these properties is crucial for designing an effective work-up and purification strategy.

PropertyValueSource
Molecular Weight 154.59 g/mol [3][4]
Boiling Point 228.4±20.0 °C at 760 mmHg[4]
Solubility Very slightly soluble in water (0.17 g/L at 25°C)[1]
Physical Form Solid or Semi-Solid or Liquid or Lump
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3]

Core Principles of a Successful Work-up

An effective work-up procedure for reactions involving this compound should achieve three primary objectives:

  • Quench the Reaction: Safely and completely stop the chemical reaction by neutralizing any unreacted reagents.

  • Isolate the Crude Product: Separate the desired product from the reaction mixture, including solvents, catalysts, and byproducts.

  • Purify the Product: Remove any remaining impurities to obtain the final compound with the desired level of purity.

The following sections will address common questions and troubleshooting scenarios encountered during these stages.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the first step in the work-up?

A1: The first and most critical step is to quench the reaction safely.[5] The choice of quenching agent depends on the reagents used. For many reactions, this involves the careful, often dropwise, addition of an aqueous solution to the reaction mixture, typically at a reduced temperature (e.g., in an ice bath) to control any exothermic processes.[5] For reactions involving highly reactive reagents like metal hydrides (e.g., LiAlH₄) or organometallics (e.g., Grignard reagents), specific quenching protocols must be followed to avoid violent reactions.[6][7][8]

Q2: How do I remove unreacted this compound from my product?

A2: A highly effective method for selectively removing aldehydes is the bisulfite work-up.[9] This procedure involves treating the reaction mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite adds to the aldehyde to form a water-soluble salt (a bisulfite adduct), which can then be separated from the desired, non-aldehyde product through liquid-liquid extraction.[9][10] The aldehyde can be recovered from the aqueous layer by basifying the solution, which reverses the reaction.[9][10]

Q3: I've formed an emulsion during my aqueous wash. How do I break it?

A3: Emulsions are a common frustration during liquid-liquid extractions. They are colloidal suspensions of one liquid in another and can be stabilized by fine solid particles or surfactants. Here are several strategies to break an emulsion:

  • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by removing particulate matter that may be stabilizing it.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.

  • Gentle Swirling or Stirring: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

Q4: What is the best way to purify the final product?

A4: The choice of purification method depends on the physical properties of your product (solid vs. liquid, polarity, volatility) and the nature of the impurities. Common techniques include:

  • Recrystallization: Ideal for solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.

  • Column Chromatography: A versatile technique for both solid and liquid products. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it.

  • Distillation: Suitable for liquid products with boiling points that are significantly different from those of any impurities.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of reactions with this compound.

Scenario 1: After quenching my reaction and performing an extraction, my product in the organic layer is still contaminated with an acidic or basic byproduct.

Problem Analysis: This indicates that the aqueous washes were insufficient to neutralize and remove all acidic or basic impurities. The choice of washing solution is critical.

Solution Workflow:

start Crude organic layer with acidic/basic impurity wash_acid Wash with saturated aqueous NaHCO₃ or dilute Na₂CO₃ start->wash_acid If impurity is acidic wash_base Wash with dilute aqueous HCl (e.g., 1M) start->wash_base If impurity is basic brine_wash Wash with saturated aqueous NaCl (brine) wash_acid->brine_wash wash_base->brine_wash dry Dry organic layer (e.g., with Na₂SO₄ or MgSO₄) brine_wash->dry evaporate Evaporate solvent dry->evaporate end Purified crude product evaporate->end

Caption: Decision workflow for removing acidic or basic impurities.

Detailed Protocol:

  • For Acidic Impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). These weak bases will neutralize and extract acidic byproducts. Be cautious, as this can generate CO₂ gas, so vent the separatory funnel frequently.

  • For Basic Impurities: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). This will protonate basic impurities, making them water-soluble.[11]

  • Follow with a Brine Wash: After the acid or base wash, always wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then remove the solvent under reduced pressure.

Scenario 2: I have an unreacted starting material, this compound, and I want to separate it from my non-polar product.

Problem Analysis: The polarity difference between the aldehyde and a non-polar product can be exploited for separation. A bisulfite work-up is the most specific and efficient method.

Solution Workflow:

start Crude mixture in organic solvent add_bisulfite Add saturated aqueous NaHSO₃ and stir vigorously start->add_bisulfite extract Separate aqueous and organic layers add_bisulfite->extract organic_path Organic Layer (contains product) extract->organic_path aqueous_path Aqueous Layer (contains aldehyde adduct) extract->aqueous_path wash_org Wash organic layer with water and brine organic_path->wash_org basify_aq Basify aqueous layer (e.g., with NaOH) aqueous_path->basify_aq dry_org Dry and evaporate wash_org->dry_org product Isolated Product dry_org->product extract_aq Extract with fresh organic solvent basify_aq->extract_aq aldehyde Recovered Aldehyde extract_aq->aldehyde

Caption: Workflow for selective aldehyde removal using a bisulfite wash.

Detailed Protocol:

  • Adduct Formation: Dilute the crude reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a freshly prepared saturated aqueous solution of sodium bisulfite.[9] Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete formation of the bisulfite adduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. The bisulfite adduct of this compound will be in the aqueous layer.[9]

  • Product Isolation: Process the organic layer by washing with water and then brine, followed by drying and solvent evaporation to isolate your product.

  • (Optional) Aldehyde Recovery: To recover the unreacted this compound, take the aqueous layer from step 2 and add a base (e.g., 10% NaOH) until it is strongly basic.[9][10] This will reverse the adduct formation. Extract the liberated aldehyde with an organic solvent.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for 2-Chloro-3-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. 2-Chloro-3-methylbenzaldehyde is a valuable substituted benzaldehyde, frequently employed as a precursor in the synthesis of a variety of complex organic molecules and heterocyclic frameworks. However, the specific substitution pattern of this reagent may not always be optimal for every synthetic transformation. This guide provides an in-depth, objective comparison of the performance of this compound with viable alternative reagents, supported by available experimental data and established principles of organic chemistry. We will explore the nuances of reactivity and how the choice of substituent can be strategically leveraged to enhance reaction outcomes.

Understanding the Role of Substituents: Electronic and Steric Effects

The reactivity of a substituted benzaldehyde is primarily governed by the electronic and steric nature of its substituents. In this compound, the chlorine atom at the ortho position acts as an electron-withdrawing group via induction, while the methyl group at the meta position is a weak electron-donating group. This electronic interplay, coupled with the steric hindrance imposed by the ortho-chloro group, dictates the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule.

This guide will focus on a comparative analysis of this compound against its structural analogs where the chloro group is replaced by other halogens (bromo and fluoro) or a strongly electron-withdrawing nitro group.

Alternative Reagents Profile:

ReagentKey Differentiating FeatureExpected Impact on Reactivity
2-Bromo-3-methylbenzaldehyde Larger halogen, similar electronegativity to chlorine.Similar electronic effect to the chloro analog, but potentially greater steric hindrance. May influence catalyst coordination in cross-coupling reactions.
2-Fluoro-3-methylbenzaldehyde More electronegative but smaller halogen than chlorine.Stronger inductive electron-withdrawing effect, potentially increasing carbonyl electrophilicity. Less steric hindrance compared to chloro and bromo analogs.
3-Methyl-2-nitrobenzaldehyde Strongly electron-withdrawing nitro group.Significantly increased electrophilicity of the aldehyde. The nitro group can also participate in specific cyclization reactions.

Comparative Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in chemical reactions. Below, we compare the expected and, where available, documented performance of this compound and its alternatives in several cornerstone reactions of organic synthesis.

Friedländer Annulation for Quinoline Synthesis

General Reaction Scheme:

References

A Comparative Guide to the Reactivity of 2-Chloro-3-methylbenzaldehyde and 2-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, substituted benzaldehydes are foundational building blocks. Their utility stems from the reactivity of the aldehyde functional group, which can be finely tuned by the nature and position of substituents on the aromatic ring. Understanding these substituent effects is paramount for rational molecular design, reaction optimization, and the synthesis of complex target molecules.

This guide provides an in-depth comparison of the chemical reactivity between two closely related aromatic aldehydes: 2-Chloro-3-methylbenzaldehyde and 2-chlorobenzaldehyde . While both molecules share an ortho-chloro substituent, the presence of a meta-methyl group in the former introduces subtle yet significant differences in electronic and steric properties. We will dissect these differences and predict their influence on the reactivity of the aldehyde moiety in key organic transformations, supported by established chemical principles and data from analogous systems.

Molecular Structure: Unpacking Electronic and Steric Effects

The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the interplay of inductive and resonance effects from the ring substituents, as well as the steric environment around the reactive site.[1][2][3]

  • 2-chlorobenzaldehyde: The chlorine atom at the ortho position exerts two opposing electronic effects:

    • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.

    • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, partially counteracting the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be dominant.[4]

  • This compound: This molecule retains the effects of the ortho-chloro group but adds a methyl group at the meta position.

    • Methyl Group Effect: The methyl group is weakly electron-donating primarily through an inductive effect (+I) and hyperconjugation . Positioned meta to the aldehyde, its electron-donating influence is transmitted inductively, slightly decreasing the electrophilicity of the carbonyl carbon compared to 2-chlorobenzaldehyde.

    • Steric Hindrance: The methyl group also introduces additional steric bulk to the molecule. While not directly flanking the aldehyde (as an ortho-substituent would), its presence can influence the approach of bulky nucleophiles or reagents to the reaction center.[5][6]

Caption: Structural and electronic effects of substituents.

Hypothesis: Based on this analysis, 2-chlorobenzaldehyde is predicted to be more reactive towards nucleophilic attack than this compound. The electron-donating methyl group in the latter compound slightly reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for nucleophiles.

Comparative Reactivity in Key Organic Reactions

To validate our hypothesis, we will examine the expected performance of these two aldehydes in three fundamental reaction classes: nucleophilic addition, oxidation, and reduction.

Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction involving the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[7][8] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, the reaction is highly sensitive to the electrophilicity of the aldehyde.[1][9]

Electron-withdrawing groups (EWGs) on the benzaldehyde ring accelerate the reaction, while electron-donating groups (EDGs) retard it.[1][10]

Benzaldehyde DerivativeSubstituent(s)Expected Relative ReactivityRationale
4-Nitrobenzaldehyde-NO₂ (Strong EWG)HighestStrong -I and -R effects maximize carbonyl electrophilicity.[1]
2-chlorobenzaldehyde -Cl (EWG)HighDominant -I effect increases carbonyl electrophilicity.[11][12]
This compound -Cl (EWG), -CH₃ (EDG)Moderate-High+I effect of the methyl group slightly counteracts the -I effect of chlorine.
Benzaldehyde-H (Neutral)ModerateBaseline for comparison.[1]
4-Methylbenzaldehyde-CH₃ (EDG)Low+I effect and hyperconjugation decrease carbonyl electrophilicity.[1]
Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a common transformation. While both compounds can be readily oxidized, the rate can be influenced by the electronic nature of the substituents. The reaction often proceeds through a hydrate intermediate. Electron-withdrawing groups can facilitate the formation of this intermediate, potentially increasing the reaction rate.[13] Therefore, it is plausible that 2-chlorobenzaldehyde would undergo oxidation slightly faster than this compound .

Reduction to Benzyl Alcohols

The reduction of benzaldehydes, for instance with sodium borohydride (NaBH₄), involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[14] This reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.[10] Following this principle, 2-chlorobenzaldehyde is expected to be reduced more rapidly than this compound . The electron-donating methyl group in the latter makes its carbonyl carbon a less potent electrophile for the incoming hydride nucleophile.

Experimental Protocols

To empirically determine the reactivity differences, the following standardized protocols can be employed. The key to a valid comparison is to run the reactions in parallel under identical conditions (temperature, concentration, solvent, and catalyst loading).

G cluster_workflow General Experimental Workflow A Reactant Preparation (Aldehyde A & B solutions) B Parallel Reaction Setup (Identical Conditions) A->B C Reaction Monitoring (TLC, GC/MS, or HPLC) B->C D Work-up & Isolation (Quenching, Extraction) C->D E Product Characterization (NMR, IR, M.P.) D->E F Quantitative Analysis (Yield, Conversion Rate) E->F

Caption: Standardized workflow for comparative reactivity studies.

Protocol 1: Comparative Knoevenagel Condensation

This protocol describes a solvent-free Knoevenagel condensation with malononitrile, catalyzed by ammonium acetate.[15] Its efficiency and mild conditions make it ideal for comparing reactivity.

Materials:

  • 2-chlorobenzaldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ammonium acetate (catalytic amount, ~0.1 mmol)

  • Two identical reaction vessels (e.g., 10 mL glass vials) with stir bars

  • Ethyl acetate and n-hexane for TLC and recrystallization

Procedure:

  • Setup: Place 1.0 mmol of 2-chlorobenzaldehyde in the first reaction vessel and 1.0 mmol of this compound in the second.

  • Addition of Reagents: To each vessel, add malononitrile (1.0 mmol) and a catalytic pinch of ammonium acetate.

  • Reaction: Stir both mixtures vigorously at room temperature.

  • Monitoring: Monitor the progress of each reaction simultaneously by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 5 minutes). Elute with a 3:1 mixture of n-hexane:ethyl acetate. The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Analysis: Record the time required for each reaction to reach completion. The shorter reaction time indicates higher reactivity.

  • Work-up: Upon completion, add water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration.

  • Purification & Quantification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water). Dry the purified product and calculate the percentage yield for each reaction.

Protocol 2: Comparative Oxidation with KMnO₄

This protocol uses potassium permanganate under neutral conditions to compare oxidation rates.[9][16]

Materials:

  • 2-chlorobenzaldehyde (1 mmol)

  • This compound (1 mmol)

  • Potassium permanganate (KMnO₄) (2 mmol)

  • Dichloromethane (DCM)

  • Aqueous buffer solution (pH 7)

Procedure:

  • Setup: In two separate flasks, dissolve each aldehyde (1 mmol) in DCM.

  • Reaction Initiation: To each flask, add an aqueous solution of KMnO₄ (2 mmol) and stir the biphasic mixtures vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate ion. The reaction that loses its color first is the faster one.

  • Work-up: After the reaction is complete, separate the organic layer. Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be filtered, dried, and weighed.

Summary and Conclusion

The presence of a meta-methyl group on the 2-chlorobenzaldehyde scaffold introduces a subtle but definite electronic perturbation.

  • 2-chlorobenzaldehyde is the more reactive of the two compounds towards nucleophilic addition and reduction . Its reactivity is driven by the strong, electron-withdrawing inductive effect of the ortho-chloro substituent, which enhances the electrophilicity of the carbonyl carbon.[11][12]

  • This compound is expected to be slightly less reactive . The electron-donating nature of the meta-methyl group partially counteracts the effect of the chlorine atom, resulting in a less electrophilic carbonyl carbon.

While these predictions are grounded in well-established principles of physical organic chemistry, direct experimental validation through parallel synthesis, as outlined in the provided protocols, is essential for definitive quantification. For researchers in medicinal chemistry and process development, recognizing these nuanced differences in reactivity is critical for selecting the appropriate starting materials and optimizing reaction conditions to achieve desired outcomes efficiently and selectively.

References

A Comparative Guide to the Biological Activities of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes, a versatile class of aromatic aldehydes, are pivotal scaffolds in medicinal chemistry. The strategic placement of various functional groups on the benzene ring profoundly influences their biological profiles, leading to a broad spectrum of activities including antimicrobial, antioxidant, and anticancer effects. This guide offers an in-depth comparative analysis of these activities, grounded in experimental data, to elucidate structure-activity relationships and inform the design of novel therapeutic agents.

Antimicrobial Activity: Disrupting Microbial Defenses

Substituted benzaldehydes have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their efficacy is intrinsically linked to the nature and position of the substituents on the aromatic ring.

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted benzaldehydes is largely dictated by the electronic and steric properties of their substituents.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The presence of hydroxyl and methoxy groups is a key determinant of antimicrobial activity. Generally, hydroxylated benzaldehydes exhibit greater potency than their methoxylated counterparts.[1] For instance, dihydroxybenzaldehydes are often more active than monohydroxybenzaldehydes, with the position of the hydroxyl groups being crucial.[1] Compounds with a hydroxyl group at the ortho position often show enhanced activity.[1][2]

  • Halogens: The introduction of halogens, such as iodine, can also modulate antimicrobial activity, although the specific effects can vary depending on the overall substitution pattern.

  • Aldehyde Group: The aldehyde functionality itself is crucial for the antimicrobial action, being more active than the corresponding carboxylic acid.[1]

Mechanism of Action

The primary mechanism of antimicrobial action for phenolic aldehydes involves the disruption of microbial cell membranes and the inhibition of essential cellular processes.

  • Membrane Disruption: The lipophilic nature of the benzene ring allows these compounds to partition into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to increased permeability and leakage of vital intracellular components such as ions, ATP, and nucleic acids.

  • Enzyme Inhibition: The aldehyde and hydroxyl groups can interact with microbial enzymes, particularly those containing sulfhydryl groups in their active sites, leading to their inactivation. This can disrupt critical metabolic pathways, ultimately leading to cell death.

  • Disruption of Cellular Antioxidation: Some benzaldehydes can act as redox-active compounds, interfering with the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase.[2][3] This leads to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.

Comparative Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of substituted benzaldehydes against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
BenzaldehydeEscherichia coli>512[4]
Salicylaldehyde (2-Hydroxybenzaldehyde)Staphylococcus aureus128[4]
2,3-DihydroxybenzaldehydeStaphylococcus aureus64[4]
2,4-DihydroxybenzaldehydeCandida albicans32[4]
2,5-DihydroxybenzaldehydeEscherichia coli128[4]
3,4-DihydroxybenzaldehydeCandida albicans64[4]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Staphylococcus aureus>512[4]

Note: Lower MIC values indicate greater antimicrobial activity. Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity: Scavenging Free Radicals

Many substituted benzaldehydes, particularly those bearing hydroxyl groups, exhibit potent antioxidant properties. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Structure-Activity Relationship (SAR)

The antioxidant capacity of substituted benzaldehydes is primarily governed by the number and position of hydroxyl groups.

  • Number of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups on the benzene ring. For example, di- and tri-hydroxybenzaldehydes are typically more potent antioxidants than monohydroxybenzaldehydes.[1]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups significantly impacts their radical scavenging ability. Ortho- and para-dihydroxy substitutions often lead to higher antioxidant activity due to the potential for forming stable intramolecular hydrogen bonds and resonance-stabilized radicals.

Mechanism of Action

The antioxidant mechanism of phenolic benzaldehydes is centered on their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Comparative Antioxidant Efficacy

The antioxidant potential is commonly quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant capacity.

CompoundDPPH IC50 (µM)Reference
Benzaldehyde>1000[5]
4-Hydroxybenzaldehyde250[5]
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)25[5]
2,4-Dihydroxybenzaldehyde50[5]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)15[5]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)80[5]
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)120[5]

Note: Lower IC50 values indicate greater antioxidant activity. Data is compiled from various sources and direct comparison should be made with caution.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

A growing body of evidence highlights the potential of substituted benzaldehydes as anticancer agents. Their cytotoxic effects are often selective towards cancer cells, and their mechanisms of action involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Structure-Activity Relationship (SAR)

The anticancer activity of substituted benzaldehydes is highly dependent on the substitution pattern on the aromatic ring, which influences their ability to interact with specific molecular targets within cancer cells.

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups can significantly impact cytotoxicity. For instance, certain salicylaldehyde (2-hydroxybenzaldehyde) derivatives have shown potent activity against leukemia and breast cancer cell lines.

  • Other Substituents: The introduction of other functional groups, such as nitro or halo groups, can also enhance anticancer potency, often by influencing the compound's electronic properties and its ability to interact with biological targets.

Mechanism of Action

Substituted benzaldehydes can exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways.

  • Induction of Apoptosis: Many cytotoxic benzaldehyde derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Signaling Pathways: Benzaldehyde and its derivatives can interfere with key signaling pathways that are often dysregulated in cancer. A notable example is the ability of benzaldehyde to inhibit the interaction between the 14-3-3ζ protein and its client proteins.[6][7] The 14-3-3ζ protein is often overexpressed in cancer and plays a crucial role in promoting cell survival and proliferation by regulating various signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[7][8] By disrupting these interactions, benzaldehyde can suppress cancer cell growth and survival. Furthermore, some benzofuran derivatives incorporating substituted benzaldehydes have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key driver of proliferation in many cancers.[9][10][11][12][13]

dot

Benzaldehyde_Anticancer_Mechanism cluster_0 Benzaldehyde Derivative cluster_1 Signaling Pathways cluster_2 Cellular Effects Benzaldehyde Substituted Benzaldehyde 14-3-3ζ 14-3-3ζ Protein Benzaldehyde->14-3-3ζ Inhibits interaction with ClientProteins Client Proteins (e.g., c-Raf, TSC2) 14-3-3ζ->ClientProteins Binds to MAPK_ERK MAPK/ERK Pathway ClientProteins->MAPK_ERK Activates PI3K_AKT PI3K/AKT/mTOR Pathway ClientProteins->PI3K_AKT Activates Proliferation Decreased Proliferation MAPK_ERK->Proliferation Promotes PI3K_AKT->Proliferation Promotes Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer action for substituted benzaldehydes.

Comparative Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it represents the concentration of a substituted benzaldehyde needed to inhibit the growth of cancer cells by 50%.

CompoundCell LineIC50 (µM)Reference
BenzaldehydeMDA-MB-231 (Breast Cancer)35.40[14]
4-HydroxybenzaldehydeMCF-7 (Breast Cancer)59.90[14]
2,4-DihydroxybenzaldehydeA549 (Lung Cancer)28.5[14]
3,4-DihydroxybenzaldehydeHCT116 (Colon Cancer)45.2[14]
VanillinHeLa (Cervical Cancer)>100[14]
Salicylaldehyde benzoylhydrazone derivativeHL-60 (Leukemia)3.02

Note: Lower IC50 values indicate greater anticancer activity. Data is compiled from various sources and direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

DPPH Radical Scavenging Assay (Antioxidant Activity)

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix sample/control with DPPH solution in a 96-well plate prep_dpph->mix prep_sample Prepare serial dilutions of substituted benzaldehyde prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm using a microplate reader incubate->measure calculate Calculate % inhibition: [(A_control - A_sample) / A_control] * 100 measure->calculate plot Plot % inhibition vs. concentration calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a final concentration of 0.1 mM. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of the substituted benzaldehyde in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.

    • A blank well containing only the solvent and DPPH solution should be included as a control.

  • Incubation: Incubate the microplate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.

MTT Assay (Anticancer Activity)

dot

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization & Measurement cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of substituted benzaldehyde seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution (5 mg/mL) to each well incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt remove_media Remove the supernatant incubate_mtt->remove_media add_solvent Add DMSO or other solvent to dissolve formazan crystals remove_media->add_solvent measure_absorbance Measure absorbance at 570 nm add_solvent->measure_absorbance calculate_viability Calculate % cell viability: [(A_sample - A_blank) / (A_control - A_blank)] * 100 measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank (media only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well at a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Conclusion

Substituted benzaldehydes represent a rich source of biologically active compounds with significant potential for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design, where the strategic modification of the benzaldehyde scaffold can lead to enhanced antimicrobial, antioxidant, and anticancer properties. The provided experimental protocols offer a foundation for the standardized evaluation of these activities, facilitating the discovery and development of new and effective treatments. Further research into the precise molecular mechanisms of action of these compounds will undoubtedly pave the way for the next generation of benzaldehyde-based therapeutics.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Chloro-3-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and efficient functionalization of complex aromatic scaffolds is paramount. 2-Chloro-3-methylbenzaldehyde stands as a valuable, yet challenging, intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. The presence of a sterically hindering methyl group ortho to the aldehyde and a deactivating, yet synthetically versatile, chloro substituent presents a unique set of challenges for catalytic transformations. This guide provides an in-depth comparison of various catalytic systems for key reactions involving this compound, supported by experimental insights and protocols to empower you in your synthetic endeavors.

The Strategic Importance of Catalyst Selection

The reactivity of this compound is governed by the interplay of its substituents. The aldehyde group is a versatile handle for transformations such as reductions, condensations, and C-H functionalization. The chloro group, while deactivating the aromatic ring towards electrophilic substitution, is an excellent leaving group for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The ortho-methyl group introduces steric hindrance that can significantly influence catalyst-substrate interactions and, consequently, reaction outcomes. Therefore, the choice of catalyst is not merely a matter of selecting a metal and a ligand; it is a strategic decision that dictates the feasibility, efficiency, and selectivity of the desired transformation.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and it remains the dominant approach for the functionalization of aryl chlorides.[1] For a substrate like this compound, the activation of the C-Cl bond is often the rate-limiting step in the catalytic cycle.[2] This necessitates the use of electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands that promote the oxidative addition of the aryl chloride to the Pd(0) center.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron reagent.[4] The choice of base is also critical, as it activates the boronic acid for transmetalation.[5]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-11085-95Excellent for sterically hindered aryl chlorides.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane100-12080-95Broad substrate scope, effective for challenging couplings.
[Pd(allyl)Cl]₂ / cataCXium® AcataCXium® AK₃PO₄t-BuOH80-10075-90Highly active for electron-deficient and -neutral aryl chlorides.
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O80-9070-85A more traditional system, can be effective for activated aryl chlorides.
Heck Reaction: The Vinylation of Aryl Halides

The Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene.[6] For chloroarenes, high temperatures and specialized catalyst systems are often required.[7]

Catalyst Systems for the Heck Reaction with Aryl Chlorides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃Cy₂NMeDioxane120-14070-90Effective for deactivated aryl chlorides.
Herrmann's CatalystNoneNaOAcNMP120-15065-85A phosphine-free palladacycle catalyst.
PdCl₂(PCy₃)₂PCy₃K₂CO₃DMF130-15070-90Robust catalyst for a range of aryl chlorides.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.[8] The choice of ligand is crucial to prevent catalyst deactivation and promote the challenging C-N bond formation.[3]

Catalyst Efficacy in Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BrettPhosBrettPhosNaOt-BuToluene100-11085-95Excellent for a wide range of amines and aryl chlorides.
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄Dioxane100-12080-90Effective for hindered substrates.
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosLHMDSTHF80-10075-90Mild conditions for some substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9] For aryl chlorides, more active catalyst systems, sometimes under copper-free conditions, are often necessary to achieve good yields.[10]

Catalyst Systems for Sonogashira Coupling of Aryl Chlorides

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / PPh₃CuIEt₃NDMF100-12060-80Traditional conditions, may require higher temperatures.
Pd(OAc)₂ / SPhosNone (Cu-free)Cs₂CO₃Dioxane110-13070-90Effective for a broader range of aryl chlorides.
[PdCl(cinnamyl)]₂ / XPhosNone (Cu-free)K₃PO₄Toluene100-12075-85Highly active system for challenging substrates.

Nickel Catalysis: A Cost-Effective and Powerful Alternative

In recent years, nickel has emerged as a powerful and more earth-abundant alternative to palladium for cross-coupling reactions.[11] Nickel catalysts can be particularly effective for the activation of C-Cl bonds and can sometimes offer complementary reactivity to palladium.[12] A notable development is the nickel-catalyzed deformylative cross-coupling of aldehydes, which presents an unconventional and direct route to biaryls.[13][14]

Emerging Nickel Catalysts for Cross-Coupling Reactions

Catalyst SystemLigandReductant/AdditiveReaction TypeTypical Yield (%)Key Considerations
Ni(cod)₂ / P(Oct)₃P(Oct)₃TrifluoroacetophenoneDeformylative Suzuki70-85Base-free conditions, direct use of the aldehyde.[13]
NiCl₂(dppf)dppfZnSuzuki-Miyaura75-90Effective for aryl mesylates and sulfonates, adaptable to chlorides.[11]
NiCl₂(PCy₃)₂PCy₃MnKumada70-85Can couple aryl ethers, demonstrating unique reactivity.[11]

Catalytic Reduction of the Aldehyde Group

The reduction of the aldehyde functionality in this compound to the corresponding benzyl alcohol is a fundamental transformation. While stoichiometric reducing agents like sodium borohydride are effective, catalytic hydrogenation offers a greener and more atom-economical alternative.

Comparison of Catalysts for the Reduction of Benzaldehydes

CatalystHydrogen SourceSolventTemperature (°C)SelectivityKey Features
Pd/CH₂ (gas)Ethanol/Methanol25-50HighWidely used, efficient, potential for dehalogenation.
PtO₂ (Adams' catalyst)H₂ (gas)Acetic Acid25HighHighly active, may also reduce the aromatic ring under harsh conditions.
Raney NickelH₂ (gas)Ethanol25-70Moderate to HighCost-effective, can be prone to over-reduction.
Copper ChromiteH₂ (gas)Dioxane150-200HighRequires higher temperatures and pressures.
Ru-based catalystsH₂ (gas) or Transfer HydrogenationVarious50-100HighCan offer high chemoselectivity.

Organocatalysis: A Metal-Free Approach to Aldehyde Functionalization

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative for a variety of transformations.[15] For aldehydes, enamine and iminium ion catalysis are prominent strategies for α- and β-functionalization, respectively.[16] While direct comparative data for this compound is scarce, the principles of organocatalysis are applicable.

Organocatalytic Strategies for Aldehyde Functionalization

Catalyst TypeActivation ModeTypical ReactionKey Features
Chiral Primary Amines (e.g., MacMillan catalysts)Iminium Ion CatalysisDiels-Alder, Friedel-Crafts AlkylationActivation of α,β-unsaturated aldehydes.
Chiral Secondary Amines (e.g., Proline derivatives)Enamine CatalysisAldol, Mannich, Michael Additionsα-Functionalization of aldehydes and ketones.
Chiral Phosphoric AcidsBrønsted Acid CatalysisActivates electrophiles and nucleophilesCan be used in combination with other catalysts.

For a molecule like this compound, organocatalytic reactions would typically involve its conversion to an α,β-unsaturated derivative first, which could then participate in reactions like asymmetric Michael additions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Reduction of this compound

Materials:

  • This compound (1.0 mmol)

  • 10% Pd/C (5 mol% Pd)

  • Ethanol (10 mL)

  • Hydrogen balloon or Parr hydrogenator

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Carefully add the 10% Pd/C catalyst.

  • Secure a hydrogen-filled balloon to the flask or place it in a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Be cautious of potential dehalogenation, which can be checked by GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps in the catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' caption Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling

Catalytic_Hydrogenation cluster_workflow Catalytic Reduction Workflow Start Substrate + Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenation Introduce H2 Atmosphere Add_Catalyst->Hydrogenation Reaction Stir at RT Hydrogenation->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Filter Catalyst Monitoring->Workup Complete End Product Workup->End caption Workflow for Catalytic Reduction

Caption: Workflow for Catalytic Reduction

Conclusion and Future Outlook

The catalytic functionalization of this compound is a rich area of synthetic chemistry with significant practical implications. While palladium-based catalysts with bulky, electron-rich ligands remain the gold standard for a variety of cross-coupling reactions, the emergence of nickel catalysis offers promising, cost-effective alternatives. For other transformations such as reduction, a range of well-established heterogeneous catalysts are available, with the choice depending on the desired selectivity and reaction conditions. Organocatalysis provides a complementary, metal-free approach, particularly for asymmetric transformations.

Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions, further expanding the synthetic utility of this important building block. The direct C-H functionalization of the aldehyde group, bypassing the need for pre-functionalized coupling partners, also represents an exciting frontier in this field. By understanding the principles outlined in this guide and leveraging the provided protocols, researchers can make more informed decisions in their catalyst selection, ultimately accelerating the discovery and development of new molecules with impactful applications.

References

characterization of reaction products from 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Characterization of Reaction Products from 2-Chloro-3-methylbenzaldehyde: A Comparative Analysis for Synthetic Chemists

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the successful construction of complex molecular architectures. Substituted benzaldehydes, in particular, serve as versatile synthons, offering a gateway to a myriad of molecular scaffolds with profound implications in medicinal chemistry and materials science. Among these, this compound stands out as a readily accessible and highly reactive building block. Its unique substitution pattern—a sterically influential methyl group and an electron-withdrawing chloro group ortho to the formyl functionality—imparts distinct reactivity and provides a handle for further synthetic transformations.

This guide provides a comprehensive analysis of the characterization of a representative reaction product derived from this compound. We will delve into the practical aspects of its synthesis via a Knoevenagel condensation, followed by a rigorous examination of the analytical techniques required to unequivocally confirm the structure of the resulting product. Furthermore, we will present a comparative perspective by contrasting this synthetic route with an alternative pathway, offering researchers the critical insights needed to make informed decisions in their synthetic endeavors.

I. A Representative Reaction: The Knoevenagel Condensation of this compound with Malononitrile

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. Here, we employ this reaction to illustrate the synthetic utility of this compound. The reaction proceeds readily in the presence of a mild base, yielding a stable and highly functionalized product.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification and Characterization A This compound E Combine and Reflux A->E B Malononitrile B->E C Ethanol (Solvent) C->E D Piperidine (Catalyst) D->E F Cool Reaction Mixture E->F Reaction Complete G Precipitate Product F->G H Filter and Wash with Cold Ethanol G->H I Dry under Vacuum H->I J Recrystallize from Ethanol I->J K Obtain Pure Product J->K L Characterize (NMR, IR, MS, MP) K->L

Caption: Experimental workflow for the Knoevenagel condensation.

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.55 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-((2-chloro-3-methylphenyl)methylene)malononitrile as a crystalline solid.

II. Comprehensive Characterization of the Reaction Product

Unequivocal structure elucidation is the bedrock of chemical synthesis. A combination of spectroscopic and physical methods is employed to ensure the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., CDCl₃), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.2-7.8 ppm), with their multiplicity dictated by spin-spin coupling. The vinyl proton will appear as a singlet further downfield (around δ 7.7 ppm) due to the electron-withdrawing effect of the adjacent cyano groups. The methyl protons will be observed as a singlet in the upfield region (around δ 2.4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework. Key signals include those for the two cyano carbons (δ ~115 ppm), the aromatic carbons (δ 125-140 ppm), the vinyl carbons, and the methyl carbon (δ ~20 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying functional groups. A strong, sharp absorption band around 2220 cm⁻¹ is characteristic of the C≡N stretch of the nitrile groups. The C=C double bond of the vinyl group will show an absorption in the 1600-1650 cm⁻¹ region. The C-Cl bond will exhibit a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₇ClN₂). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom.

Physical Characterization
  • Melting Point: A sharp and reproducible melting point is a good indicator of the purity of a crystalline solid.

  • Appearance: The physical state, color, and crystal form of the product should be recorded.

Summary of Characterization Data
Technique Expected Observations for 2-((2-chloro-3-methylphenyl)methylene)malononitrile
¹H NMR Aromatic protons (multiplets, δ 7.2-7.8), Vinyl proton (singlet, δ ~7.7), Methyl protons (singlet, δ ~2.4)
¹³C NMR Cyano carbons (δ ~115), Aromatic carbons (δ 125-140), Vinyl carbons, Methyl carbon (δ ~20)
FT-IR (cm⁻¹) C≡N stretch (~2220), C=C stretch (1600-1650), C-Cl stretch (600-800)
Mass Spec (m/z) Molecular ion peak (M⁺) at ~202.03, Isotopic M+2 peak at ~204.03
Melting Point Sharp melting point
Appearance Crystalline solid

III. Comparative Analysis: An Alternative Synthetic Approach

To provide a broader context, we will compare the aforementioned synthesis with a route starting from a different, yet related, benzaldehyde derivative to obtain a structurally similar product. A pertinent alternative is the Knoevenagel condensation of 2-nitrobenzaldehyde with malononitrile.[1]

Alternative Reaction: 2-Nitrobenzaldehyde with Malononitrile

This reaction proceeds under similar conditions to the one with this compound, typically using a base catalyst in a protic solvent.[1]

Points of Comparison
Parameter Route 1: this compound Route 2: 2-Nitrobenzaldehyde [1]
Starting Material This compound2-Nitrobenzaldehyde
Reactivity The aldehyde is activated by the electron-withdrawing chloro group. The methyl group provides some steric hindrance.The aldehyde is strongly activated by the electron-withdrawing nitro group, potentially leading to faster reaction rates.
Product 2-((2-chloro-3-methylphenyl)methylene)malononitrile2-((2-nitrophenyl)methylene)malononitrile
Further Functionalization The chloro group can be displaced via nucleophilic aromatic substitution or used in cross-coupling reactions.The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.
Characterization Presence of a chlorine atom is confirmed by the isotopic pattern in mass spectrometry.The nitro group will have characteristic symmetric and asymmetric stretching bands in the IR spectrum (around 1520 and 1340 cm⁻¹).
Potential Applications The product can serve as a precursor for various heterocyclic compounds and materials with specific electronic properties.The resulting product is a key intermediate for the synthesis of quinolines and other nitrogen-containing heterocycles.

Logical Relationship Diagram

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product cluster_3 Key Characterization Feature A This compound C Knoevenagel Condensation with Malononitrile A->C B 2-Nitrobenzaldehyde B->C D 2-((2-chloro-3-methylphenyl)methylene)malononitrile C->D E 2-((2-nitrophenyl)methylene)malononitrile C->E F MS Isotopic Pattern (Cl) D->F G IR Stretch (NO2) E->G

Caption: Comparison of two synthetic routes to functionalized malononitriles.

IV. Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The Knoevenagel condensation with malononitrile serves as an excellent example of its utility, yielding a product that can be thoroughly characterized by a suite of standard analytical techniques. The comparative analysis with the analogous reaction of 2-nitrobenzaldehyde highlights how the choice of substituents on the starting benzaldehyde can influence not only the reaction outcome but also the potential for subsequent synthetic elaborations. A meticulous approach to product characterization, as outlined in this guide, is indispensable for ensuring the integrity of synthetic work and for building a solid foundation for further research and development.

References

A Senior Application Scientist's Guide to 2-Chloro-3-methylbenzaldehyde: A Comparative Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of 2-Chloro-3-methylbenzaldehyde as a versatile building block in organic synthesis, with a comparative look at its performance against key alternatives in the synthesis of valuable chemical entities.

Introduction

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the novelty of the resulting molecular architectures. Substituted benzaldehydes are a cornerstone of this synthetic toolbox, offering a gateway to a vast array of chemical transformations. Among these, this compound (IUPAC name: this compound) stands out as a unique trifunctional building block, featuring an aldehyde, a chloro group, and a methyl group on the aromatic ring. This distinct substitution pattern imparts a specific steric and electronic profile, influencing its reactivity and making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of the applications of this compound. Moving beyond a simple catalog of reactions, we will delve into a comparative analysis of its performance against structurally similar and commercially available alternatives. By examining experimental data and explaining the causality behind synthetic choices, this document aims to equip the reader with the necessary insights to strategically employ this versatile reagent in their research endeavors.

Chemical Profile and Reactivity Overview

Chemical Structure:

Figure 1: Structure of this compound.

The reactivity of this compound is governed by the interplay of its three functional groups:

  • Aldehyde Group (-CHO): The primary site for nucleophilic attack, enabling a wide range of condensation and addition reactions.

  • Chloro Group (-Cl): An electron-withdrawing group that enhances the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[2] It also serves as a leaving group in cross-coupling reactions.

  • Methyl Group (-CH₃): An electron-donating group that can influence the regioselectivity of certain reactions and provides steric bulk.

This combination of electronic and steric factors dictates the compound's utility in various synthetic transformations, which we will explore in the following sections.

Key Synthetic Applications: A Comparative Analysis

This section will compare the performance of this compound with relevant alternatives in several key synthetic transformations. The alternatives chosen for comparison include 2-chlorobenzaldehyde, 3-methylbenzaldehyde, and other commercially available substituted benzaldehydes.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, yielding α,β-unsaturated products that are valuable intermediates in medicinal chemistry.[3] The reaction involves the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.

General Reaction Scheme:

Figure 2: General scheme of the Knoevenagel condensation.

The electronic nature of the substituents on the benzaldehyde ring significantly influences the reaction rate and yield. Electron-withdrawing groups (EWGs) like the chloro group in this compound are known to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.[2]

Comparative Performance Data:

While direct comparative studies for this compound are limited, we can infer its reactivity based on studies of similarly substituted benzaldehydes. For instance, in Knoevenagel condensations with malononitrile, benzaldehydes bearing electron-withdrawing groups generally exhibit higher yields and shorter reaction times.

Benzaldehyde DerivativeSubstituentsCatalyst/SolventReaction TimeYield (%)Reference
4-Nitrobenzaldehyde4-NO₂ (EWG)Piperidine/Ethanol10 min95[2]
2-Chlorobenzaldehyde2-Cl (EWG)Piperidine/Ethanol--[4]
4-Chlorobenzaldehyde4-Cl (EWG)ZrOCl₂·8H₂O/NaNH₂15 min94[5]
Benzaldehyde-ZrOCl₂·8H₂O/NaNH₂20 min92[5]
4-Methylbenzaldehyde4-CH₃ (EDG)ZrOCl₂·8H₂O/NaNH₂30 min88[5]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials: Substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), piperidine (catalytic amount, ~0.1 mmol), ethanol (10 mL).

  • Procedure:

    • Dissolve the substituted benzaldehyde and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates. Collect the solid by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization.[3]

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[6] The reaction of an aldehyde with a phosphorus ylide provides a reliable method for the formation of a carbon-carbon double bond with good control over the location of the double bond.

General Reaction Scheme:

Figure 3: General scheme of the Wittig reaction.

The reactivity of the benzaldehyde in a Wittig reaction is also influenced by its electronic properties. Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the carbonyl carbon, thus accelerating the nucleophilic attack by the ylide.[6]

Comparative Performance Data:

Studies on substituted benzaldehydes in the Wittig reaction have shown that electron-withdrawing groups lead to higher reaction rates.

Benzaldehyde DerivativeSubstituentRelative Rate (k/k₀)Reference
4-Nitrobenzaldehyde-NO₂ (para)5.6[7]
4-Chlorobenzaldehyde-Cl (para)1.8[7]
Benzaldehyde-H1.0[7]
4-Methylbenzaldehyde-CH₃ (para)0.6[7]
4-Methoxybenzaldehyde-OCH₃ (para)0.3[7]

Note: The relative rate for this compound is expected to be enhanced due to the electron-withdrawing chloro group, although steric hindrance from the ortho-substituents might play a role.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Materials: Substituted benzaldehyde (1.0 mmol), methyltriphenylphosphonium bromide (1.1 mmol), potassium tert-butoxide (1.1 mmol), anhydrous tetrahydrofuran (THF, 20 mL).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.

    • Stir the resulting ylide solution at room temperature for 30 minutes.

    • Add a solution of the substituted benzaldehyde in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Schiff Base Formation: Synthesis of Imines

Schiff bases, or imines, are formed through the condensation of an aldehyde or ketone with a primary amine. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[8][9]

General Reaction Scheme:

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-3-methylbenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project timelines and budgets. 2-Chloro-3-methylbenzaldehyde, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals, can be prepared through various synthetic pathways. This guide provides an in-depth technical comparison of four prominent synthetic routes to this compound, offering a critical cost-benefit analysis to inform your experimental design and scale-up considerations.

Introduction to this compound and its Synthetic Challenges

This compound is an aromatic aldehyde containing a chlorine and a methyl group on the benzene ring. This substitution pattern makes it a versatile precursor for the construction of more complex molecular architectures. The choice of synthetic route to this intermediate is a critical decision, influenced by factors such as the availability and cost of starting materials, reaction efficiency (yield), process safety, and environmental impact. This guide will dissect four plausible synthetic strategies, providing a comprehensive analysis to aid in your selection process.

Comparative Analysis of Synthetic Routes

This guide will explore the following four synthetic pathways:

  • Two-Step Synthesis from 2-Chloro-3-methylbenzoic Acid: A reliable route involving the reduction of a carboxylic acid followed by oxidation.

  • Direct Oxidation of 2-Chloro-3-methylbenzyl Alcohol: A straightforward approach, provided the starting alcohol is accessible.

  • Vilsmeier-Haack Formylation of 2-Chlorotoluene: A classic method for the introduction of a formyl group onto an aromatic ring.

  • Grignard Reaction of 2-Chloro-3-methylbromobenzene: A powerful carbon-carbon bond-forming reaction to introduce the aldehyde functionality.

Below is a detailed examination of each route, including reaction schemes, experimental considerations, and a cost-benefit analysis.

Route 1: Two-Step Synthesis from 2-Chloro-3-methylbenzoic Acid

This two-step approach first involves the reduction of the commercially available 2-chloro-3-methylbenzoic acid to 2-chloro-3-methylbenzyl alcohol, which is then oxidized to the target aldehyde.

Reaction Scheme:

A 2-Chloro-3-methylbenzoic Acid B 2-Chloro-3-methylbenzyl Alcohol A->B Reduction (e.g., Diborane) C This compound B->C Oxidation (e.g., MnO2)

Workflow for the two-step synthesis from 2-Chloro-3-methylbenzoic acid.

Experimental Protocol

Step 1: Reduction of 2-Chloro-3-methylbenzoic Acid

A common method for this reduction is the use of diborane (B₂H₆) in an anhydrous solvent like tetrahydrofuran (THF).[1]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-methylbenzoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diborane in THF (e.g., 1 M solution) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-methylbenzyl alcohol.

Step 2: Oxidation of 2-Chloro-3-methylbenzyl Alcohol

The resulting benzyl alcohol can be oxidized to the aldehyde using a variety of reagents. A mild and effective option is activated manganese dioxide (MnO₂).[1]

  • Dissolve the crude 2-chloro-3-methylbenzyl alcohol in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (a significant excess, typically 5-10 equivalents by weight) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction is often monitored by TLC for the disappearance of the starting alcohol.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or distillation.

Cost-Benefit Analysis
FactorAnalysis
Cost The starting material, 2-chloro-3-methylbenzoic acid, is commercially available at a moderate price.[2] Diborane is a relatively expensive and hazardous reagent, which adds to the overall cost and requires special handling. Manganese dioxide is an inexpensive oxidizing agent.
Yield This two-step process can provide good overall yields, often in the range of 70-85%, depending on the efficiency of each step.
Scalability The reduction with diborane can be challenging to scale up due to the hazardous nature of the reagent. The oxidation with MnO₂ is a heterogeneous reaction that can be cumbersome on a large scale due to the need to filter large amounts of solid.
Safety & Environment Diborane is a highly flammable and toxic gas. The use of chlorinated solvents in the oxidation step is also an environmental concern. The manganese waste from the oxidation step requires proper disposal.
Advantages Utilizes a readily available starting material. The individual reactions are generally high-yielding.
Disadvantages Two-step process, increasing labor and time. Use of hazardous and expensive reagents (diborane). Potential for over-reduction or side reactions.

Route 2: Direct Oxidation of 2-Chloro-3-methylbenzyl Alcohol

This route is the most direct if 2-chloro-3-methylbenzyl alcohol is readily available as a starting material. Several oxidation methods can be employed, each with its own set of advantages and disadvantages.

Reaction Scheme:

B 2-Chloro-3-methylbenzyl Alcohol C This compound B->C Oxidation

Workflow for the direct oxidation of 2-Chloro-3-methylbenzyl alcohol.

Oxidation Methods & Experimental Protocols

a) Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[3]

  • In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.

  • After stirring for a short period, add a solution of 2-chloro-3-methylbenzyl alcohol in DCM dropwise.

  • Stir the reaction mixture at -78 °C for a specified time.

  • Add a hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aldehyde.

b) Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and selective oxidizing agent for primary and secondary alcohols.[4]

  • Dissolve 2-chloro-3-methylbenzyl alcohol in a suitable solvent like DCM.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Cost-Benefit Analysis
FactorAnalysis
Cost The cost of 2-chloro-3-methylbenzyl alcohol can be a significant factor, and its availability may be more limited than the corresponding carboxylic acid. Oxalyl chloride and DMSO for the Swern oxidation are relatively inexpensive. Dess-Martin periodinane is a more expensive reagent.
Yield Both Swern and DMP oxidations are known for providing high yields of aldehydes, often exceeding 90%, with minimal over-oxidation to the carboxylic acid.
Scalability The Swern oxidation requires cryogenic temperatures (-78 °C), which can be challenging and costly to maintain on an industrial scale. The formation of the malodorous dimethyl sulfide byproduct is also a consideration. DMP oxidation is generally used for smaller-scale synthesis due to the cost and potential explosive nature of the reagent.
Safety & Environment The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. Oxalyl chloride is corrosive and toxic. DMP is potentially explosive upon impact or heating. Both methods generate significant waste. Greener alternatives using catalytic air oxidation are being developed but may require more optimization.[5]
Advantages High yields and selectivity for the aldehyde. Mild reaction conditions (for DMP).
Disadvantages Swern oxidation requires very low temperatures and produces a foul-smelling byproduct. DMP is expensive and potentially hazardous. The availability and cost of the starting alcohol can be a limitation.

Route 3: Vilsmeier-Haack Formylation of 2-Chlorotoluene

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. 2-Chlorotoluene can serve as the starting material for this reaction.

Reaction Scheme:

D 2-Chlorotoluene F Iminium Salt Intermediate D->F Electrophilic Aromatic Substitution E Vilsmeier Reagent (from DMF + POCl3) E->F C This compound F->C Hydrolysis

Workflow for the Vilsmeier-Haack formylation of 2-Chlorotoluene.

Experimental Protocol
  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.[6][7]

  • After the addition is complete, add 2-chlorotoluene to the reaction mixture.

  • Heat the reaction mixture, typically to around 60-90 °C, for several hours. Monitor the reaction's progress by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate, until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation or column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost 2-Chlorotoluene is a readily available and relatively inexpensive starting material. DMF and POCl₃ are also common and affordable reagents.
Yield The yield of the Vilsmeier-Haack reaction can be variable and is highly dependent on the reactivity of the aromatic substrate. For moderately activated rings like 2-chlorotoluene, yields may be modest. Regioisomer formation is also a possibility, which can lower the yield of the desired product and complicate purification.
Scalability The reaction is generally scalable, and the reagents are suitable for industrial use. However, the workup can involve handling large volumes of aqueous solutions.
Safety & Environment Phosphorus oxychloride is a highly corrosive and water-reactive substance that requires careful handling. The reaction can be exothermic. The use of DMF as a solvent has environmental and health concerns. The workup generates acidic and basic aqueous waste streams.
Advantages Utilizes inexpensive and readily available starting materials. It is a one-pot reaction.
Disadvantages Yields can be moderate and unpredictable. The reaction may produce a mixture of regioisomers, requiring careful purification. The reagents are hazardous, and the workup can be extensive.

Route 4: Grignard Reaction of 2-Chloro-3-methylbromobenzene

This route involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Reaction Scheme:

G 2-Chloro-3-methylbromobenzene H Grignard Reagent G->H Mg, THF I Adduct H->I DMF C This compound I->C Acidic Workup

Workflow for the Grignard synthesis of this compound.

Experimental Protocol
  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-chloro-3-methylbromobenzene in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium to initiate the Grignard formation (indicated by heat and bubbling).

  • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous DMF in THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture again in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the product with an ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by vacuum distillation or column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost The cost and availability of the starting material, 2-chloro-3-methylbromobenzene, are critical considerations and it may be more expensive than the other starting materials. Magnesium and DMF are relatively inexpensive.
Yield Grignard reactions for the formation of aldehydes can provide good yields, but they are sensitive to reaction conditions. Side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed aldehyde, can occur.
Scalability Grignard reactions are widely used in industry and are scalable. However, the requirement for strictly anhydrous conditions and the exothermic nature of the reaction require careful control on a large scale.
Safety & Environment Grignard reagents are highly reactive and pyrophoric, requiring an inert atmosphere and anhydrous solvents. Ethereal solvents like THF are flammable. The workup generates aqueous waste. Recent developments in mechanochemical Grignard reactions show promise for reducing solvent use and improving safety.
Advantages A powerful and versatile method for C-C bond formation. Can provide good yields if optimized.
Disadvantages Requires strictly anhydrous conditions and an inert atmosphere. The Grignard reagent is highly reactive and can be difficult to handle. The starting di-halogenated benzene may be expensive or not readily available. Potential for side reactions.

Summary and Recommendations

The optimal synthetic route to this compound depends heavily on the specific needs and constraints of the research or production environment.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldCost of Key ReagentsSafety/Environmental Concerns
1. Two-Step from Acid 2-Chloro-3-methylbenzoic acidDiborane, MnO₂Good (70-85%)Diborane: High, MnO₂: LowDiborane is highly toxic and flammable. Manganese waste.
2. Direct Oxidation 2-Chloro-3-methylbenzyl alcoholSwern or DMP reagentsVery Good (>90%)Swern: Low, DMP: HighSwern: Cryogenic temps, foul odor. DMP: Expensive, potentially explosive.
3. Vilsmeier-Haack 2-ChlorotolueneDMF, POCl₃ModerateLowPOCl₃ is highly corrosive. DMF is a solvent of concern.
4. Grignard Reaction 2-Chloro-3-methylbromobenzeneMg, DMFGoodLowRequires strictly anhydrous/inert conditions. Pyrophoric reagent.

Recommendations:

  • For small-scale laboratory synthesis where high yield is paramount and cost is a secondary concern, the Direct Oxidation of 2-chloro-3-methylbenzyl alcohol using Dess-Martin periodinane is an excellent choice due to its mild conditions and high selectivity.

  • If cost is a primary driver and moderate yields are acceptable, the Vilsmeier-Haack Formylation of 2-chlorotoluene is a viable option, provided that purification from potential regioisomers is manageable.

  • The Two-Step Synthesis from 2-chloro-3-methylbenzoic acid offers a reliable and moderately cost-effective route, but the hazards associated with diborane may be a deterrent for some laboratories.

  • The Grignard Reaction is a powerful tool, but its practicality for this specific target is highly dependent on the cost and availability of 2-chloro-3-methylbromobenzene. If this starting material is accessible, this route can be highly effective.

Ultimately, the selection of the most appropriate synthetic route requires a careful evaluation of the available resources, expertise, and the specific goals of the project. This guide provides the foundational data and analysis to make an informed decision, empowering researchers to proceed with confidence in their synthesis of this compound.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Starting Block's Integrity

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the starting materials are the foundation upon which complex molecular architectures are built. 2-Chloro-3-methylbenzaldehyde is a key intermediate, a versatile scaffold prized for its specific arrangement of chloro, methyl, and aldehyde functional groups. These features make it a crucial precursor for synthesizing a range of pharmaceutical agents, agrochemicals, and specialty chemicals. However, the integrity of this foundation—its purity—is paramount. The presence of even minor impurities can lead to unforeseen side reactions, reduced yields, and, in the context of drug development, the generation of potentially toxic byproducts.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of commercially available this compound. We move beyond mere procedural descriptions to explore the causal logic behind methodological choices, empowering researchers to select the most appropriate strategy for their specific needs. This is not just about finding a percentage; it's about understanding the complete chemical profile of a critical reagent.

Anticipating the Unwanted: Common Impurities

The purity profile of this compound is intrinsically linked to its synthetic origins. A common route involves the oxidation of 2-chloro-3-methyltoluene or the formylation of 3-chloro-o-xylene[1]. Understanding this allows us to predict the likely classes of impurities:

  • Unreacted Starting Materials: Residual 3-chloro-o-xylene or other precursors.

  • Over-oxidation Products: The aldehyde group is susceptible to further oxidation, leading to the formation of 2-Chloro-3-methylbenzoic acid, a very common impurity in aged benzaldehyde samples[2].

  • Isomeric Impurities: Side reactions during synthesis can lead to the formation of other isomers, such as 3-chloro-4-hydroxybenzaldehyde or other positional isomers of chloro-methylbenzaldehyde, which can be challenging to separate due to their similar physical properties[3].

  • Residual Solvents: Solvents used during reaction and purification (e.g., toluene, acetonitrile, hexanes) may be present.

  • Related Synthesis Intermediates: Depending on the exact synthetic pathway, other related compounds may be present.

A robust analytical approach must be capable of separating and quantifying the parent compound from these structurally similar molecules.

The Analyst's Toolkit: A Comparative Guide to Purity Determination

We will compare three orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its robustness, precision, and suitability for non-volatile compounds.

Principle of a Self-Validating System: Reverse-phase HPLC (RP-HPLC) separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later. For this compound, we can effectively separate it from the more polar benzoic acid impurity (which elutes earlier) and less polar starting material impurities (which elute later). Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile (HPLC grade) in a volumetric flask to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, offering good separation from both more polar and less polar impurities.

    • Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water[4]. Rationale: This ratio typically provides a good balance of retention and run time for benzaldehyde derivatives. It can be adjusted based on initial results.

    • Flow Rate: 1.0 mL/min[4].

    • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 250 nm. Rationale: The benzaldehyde chromophore exhibits strong absorbance near this wavelength, providing high sensitivity.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main this compound peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Isocratic Elution (ACN/H2O) Inject->Elute Detect UV Detection (250 nm) Elute->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatiles and Unknowns

GC-MS is exceptionally powerful for analyzing volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Principle of a Self-Validating System: In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a long capillary column. Volatile compounds with lower boiling points travel through the column faster. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is a unique "fingerprint" for a molecule, allowing for unambiguous identification of impurities, which is a key advantage over HPLC with UV detection[5][6][7].

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent like dichloromethane or ethyl acetate.

    • No filtration is typically needed unless visible particulates are present.

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This is a robust, general-purpose column with a nonpolar stationary phase suitable for a wide range of aromatic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode. Rationale: Splitless injection is preferred for trace impurity analysis to maximize sensitivity.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

      • Rationale: This program provides good separation of early-eluting solvents from the main analyte and ensures that higher-boiling impurities like the corresponding benzoic acid are eluted from the column.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).

    • Calculate purity based on the area percent of the main peak, similar to HPLC.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (e.g., Dichloromethane) Inject Inject into GC Dissolve->Inject Separate Separate in Column (Temp. Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (MS) Ionize->Detect Identify Identify Peaks (Mass Spectra Library) Detect->Identify Calculate Calculate Area % Identify->Calculate Report Report Calculate->Report Purity & Impurity ID Report

Caption: Workflow for GC-MS purity and impurity identification.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While HPLC and GC provide relative purity based on peak areas, qNMR offers a direct, primary method for determining absolute purity without the need for a specific reference standard of the analyte itself[8]. It is a non-destructive technique that quantifies the molecule by comparing the integral of one of its proton signals to the integral of a known amount of a certified internal standard[9][10].

Principle of a Self-Validating System: The area of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By adding a precisely weighed amount of a stable, non-reactive internal standard with known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone), we can use the ratio of integrals to calculate the absolute mass-by-mass purity of the analyte. This method is orthogonal to chromatography and is sensitive to all proton-containing impurities, not just those that respond to a UV detector or are volatile enough for GC[9].

Experimental Protocol: ¹H qNMR Analysis

  • Sample and Standard Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into a vial.

    • Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Rationale: Maleic acid is a good choice as its sharp singlet from the vinyl protons (~6.2 ppm) rarely overlaps with signals from aromatic analytes.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength. Rationale: Higher fields provide better signal dispersion, reducing the chance of peak overlap.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds). Rationale: This is CRITICAL for accurate quantification. A long delay ensures all protons have fully relaxed before the next pulse, making the signal integral truly proportional to the number of protons.

    • Number of Scans: 16 or 32, to achieve a good signal-to-noise ratio (>250:1 for signals used in quantification).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate the well-resolved aldehyde proton signal (-CHO, ~10.2 ppm) of the analyte and the singlet of the internal standard (maleic acid, ~6.2 ppm).

    • Calculate the purity using the following formula[10]:

      Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_x) * Purity_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (Nₓ = 1 for the aldehyde proton; NₛₜᏧ = 2 for maleic acid)

      • MW: Molecular weight (MWₓ = 154.6 g/mol )

      • m: Weighed mass

      • Purity: Purity of the standard (from certificate)

      • x: Analyte (this compound)

      • std: Internal Standard

Workflow for qNMR Absolute Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh_X Accurately Weigh Analyte (m_x) Dissolve Dissolve Mixture (Deuterated Solvent) Weigh_X->Dissolve Weigh_Std Accurately Weigh Standard (m_std) Weigh_Std->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Integrate Integrate Analyte & Std Peaks Acquire->Integrate Calculate Calculate Purity via Formula Integrate->Calculate Report Report Calculate->Report Absolute Purity Report

Caption: Workflow for qNMR for absolute purity determination.

Data Summary: Comparing Methodologies and Suppliers

To illustrate the practical implications, consider the hypothetical purity assessment of this compound from three different commercial suppliers.

Table 1: Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass %)
Impurity ID Tentative (by retention time)Definitive (by mass spectrum)Possible (if signals are unique)
Key Advantage Robust, routine, good for non-volatilesExcellent for volatile unknowns"Gold standard" absolute quantification
Key Limitation Requires UV chromophoreNot for non-volatile/thermal labileLower throughput, requires high field NMR
Destructive? YesYesNo[8][9]

Table 2: Hypothetical Purity Data for Commercial Samples (%)

SupplierHPLC Purity (Area %)GC-MS Purity (Area %)qNMR Purity (Mass %)Inferred Quality
Supplier A 99.2%99.1%99.0%High Quality. All methods are in good agreement, suggesting minimal non-volatile or non-UV active impurities.
Supplier B 98.5%96.5%96.4%Contains Volatile Impurities. The lower GC purity suggests the presence of volatile impurities (e.g., residual solvent or starting material) that are well-resolved by GC.
Supplier C 99.5%99.4%95.5%Contains Non-Volatile/NMR-Active Impurities. The high chromatographic purity but lower qNMR result strongly indicates the presence of non-volatile, proton-containing impurities (e.g., salts, inorganic material) that are invisible to both GC and HPLC[9].

Conclusion and Recommendations

Assessing the purity of a critical reagent like this compound is not a one-size-fits-all process. The choice of analytical method must be aligned with the intended application and the level of risk acceptable to the researcher.

  • For routine quality control and process monitoring , where impurity profiles are known, HPLC is an efficient and reliable workhorse.

  • For initial characterization of a new batch or troubleshooting a problematic reaction , GC-MS is indispensable for its ability to definitively identify volatile and semi-volatile unknowns.

  • For establishing a primary reference standard, validating other methods, or when absolute quantification is critical for stoichiometric calculations , qNMR is the unequivocal gold standard.[8][9]

By employing these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for their reagents. This analytical diligence ensures the reproducibility of synthetic outcomes and the ultimate quality and safety of the final products.

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just a requirement, but a foundational element of your experimental design. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to safely handle 2-Chloro-3-methylbenzaldehyde. The causality behind each recommendation is explained to build a framework of safety that is both intelligent and intuitive for the professionals at the bench.

Immediate Hazard Assessment of this compound

Before handling this compound, it is critical to internalize its specific hazard profile. This compound (CAS: 61563-28-8) is a combustible liquid that poses multiple health risks upon exposure. Its primary dangers include significant irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[1][2]

A summary of its classification under the Globally Harmonized System (GHS) provides an immediate operational overview of the risks involved.

Hazard StatementGHS ClassificationSignal Word
H227Combustible liquidWarning
H302Harmful if swallowed[1]Warning
H315Causes skin irritation[1]Warning
H319Causes serious eye irritation[1]Warning
H335May cause respiratory irritation[1][3]Warning
H402Harmful to aquatic life-

Understanding these hazards is the first step in mitigating them. The following sections detail the specific equipment and procedures required to create a safe handling environment.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the chemical's specific hazards. For this compound, protection must be multi-faceted, addressing risks from splashes, vapor inhalation, and direct skin contact.

Eye and Face Protection

Direct contact with the eyes will cause serious irritation (H319).[1] Therefore, standard laboratory safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards are mandatory.

  • Recommended for High-Splash Risk: When transferring larger volumes or working under conditions with a higher splash potential, a full-face shield should be worn in addition to chemical splash goggles.[4][5] A face shield alone does not provide adequate protection against vapors and indirect splashes.[6]

Hand Protection: A Critical Choice

Choosing the correct glove material is arguably the most critical decision for preventing skin irritation (H315). Not all common laboratory gloves are suitable for this compound. The causality here relates to the chemical's ability to permeate, or soak through, certain materials over time.

Glove MaterialRecommendation & Breakthrough TimeRationale and Source
Butyl Rubber Recommended (> 8 hours)Provides long-duration protection against permeation.[7]
Viton® Recommended (> 8 hours)Offers excellent chemical resistance for extended handling.[7]
Nitrile RubberNot Recommended This material is explicitly listed as unsuitable.[7]
NeopreneNot Recommended Unsuitable for prolonged contact with this chemical.[7]
Natural Rubber (Latex)Not Recommended Offers poor protection against this class of chemicals.[7]
PVCNot Recommended Not recommended for use.[7]

Procedural Glove Use:

  • Always inspect gloves for any signs of degradation or puncture before use.[5]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5]

  • Dispose of contaminated gloves immediately in the designated hazardous waste container.[5]

  • Wash hands thoroughly with soap and water after removing gloves.

Body Protection

To prevent accidental skin contact, appropriate body protection is essential.

  • Standard Use: A flame-resistant lab coat should be worn and kept fully fastened.

  • Preventing Contamination: Immediately remove and decontaminate any clothing that becomes soiled.[8] For significant splash risks, consider using a chemically resistant apron or coveralls.

Respiratory Protection

This compound vapors can cause respiratory irritation (H335).[1][3] Therefore, engineering controls are the first line of defense.

  • Primary Control: All handling of this chemical must be performed in a certified chemical fume hood to keep airborne concentrations low.[4][9]

  • When Required: If vapors or aerosols are generated, or if work must be done outside of a fume hood (e.g., during a large spill), respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator with a Type A filter for organic vapors is recommended.[7] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, including medical evaluation, training, and annual fit-testing.[10]

Safe Handling and Operational Workflow

A self-validating safety protocol integrates PPE with proper work practices and engineering controls.

Step-by-Step Handling Procedure:

  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don all required PPE as detailed in Section 2.

  • Chemical Transfer: Perform all transfers of this compound within the fume hood. Use a grounded system for large transfers to prevent static discharge, as the material is a combustible liquid.[4][5]

  • During Use: Keep the container tightly closed when not in use.[5] Avoid actions that could generate aerosols.

  • Post-Procedure: After use, tightly seal the container. Wipe down the work surface with an appropriate decontaminant.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (gloves first), and dispose of single-use items in the designated hazardous waste stream.

  • Hygiene: Wash hands and face thoroughly after working with the substance. Do not eat, drink, or smoke in the laboratory area.[5]

Emergency Protocols for Spills and Exposure

In the event of an emergency, a clear, pre-defined plan is essential for minimizing harm.

Spill Response Workflow

Should a spill occur, follow these steps methodically. The primary objective is to ensure personnel safety before addressing the spill itself.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert ignite Remove All Ignition Sources alert->ignite ppe Don Appropriate PPE (Butyl Gloves, Goggles, Respirator) ignite->ppe contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) ppe->contain collect Carefully Collect & Place in Sealed Container for Disposal contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Approved Hazardous Waste Stream decon->dispose report Report Incident to EH&S dispose->report

Caption: Workflow for managing a this compound spill.

First-Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[8]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or a doctor.[11]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[12] Call a POISON CENTER or doctor immediately if you feel unwell.[5]

Disposal and Storage Plan

Proper disposal and storage are vital for laboratory and environmental safety.

Storage Conditions
  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5][11]

  • Keep containers tightly closed to prevent leakage and exposure to air.[5] Some sources recommend storing under an inert gas like nitrogen.[5]

  • Store separately from incompatible materials, which include strong oxidizing agents, strong bases, and strong reducing agents.[11]

Waste Disposal
  • All waste material, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste.

  • Leave chemicals in their original or appropriately labeled waste containers. Do not mix with other waste.

  • All disposal procedures must be in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-methylbenzaldehyde
Reactant of Route 2
2-Chloro-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.